molecular formula C7H12O4 B123264 Diethylmalonic acid CAS No. 510-20-3

Diethylmalonic acid

Numéro de catalogue: B123264
Numéro CAS: 510-20-3
Poids moléculaire: 160.17 g/mol
Clé InChI: LTMRRSWNXVJMBA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diethylmalonic acid is a valuable building block in organic synthesis, primarily recognized for its role in the synthesis of carboxylic acids with complex substitution patterns. Its structure features two carboxylic acid groups and two ethyl groups attached to a central carbon, making it a derivative of malonic acid. A principal research application involves its thermal decarboxylation. Upon heating, this compound readily loses a molecule of carbon dioxide to form a mono-carboxylic acid, specifically 2,2-diethylacetic acid . This decarboxylation behavior is a key mechanism exploited by researchers to generate specific alkylated acid structures that may be difficult to access through other synthetic routes. The compound serves as a versatile precursor for the preparation of more complex molecular architectures. It finds utility in pharmaceutical and agrochemical research for the construction of active ingredients and is also used in material science, for instance, in the study of polymer properties and as a monomer or precursor for specialty polymers . The two carboxylic acid groups provide handles for further functionalization, enabling its incorporation into larger frameworks or its conversion into other functional groups like esters or amides, thereby expanding its utility across various scientific investigations. This product is intended for use by qualified professionals in a controlled laboratory setting and is strictly for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,2-diethylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-7(4-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMRRSWNXVJMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060150
Record name Propanedioic acid, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name Diethylmalonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20597
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

510-20-3
Record name Malonic acid, diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylmalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylmalonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedioic acid, 2,2-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanedioic acid, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylmalonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLMALONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHT44LOC3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and Historical Synthesis of Diethylmalonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylmalonic acid, a disubstituted derivative of malonic acid, holds a significant place in the history of organic synthesis and continues to be a relevant scaffold in medicinal chemistry. Its discovery and the development of its synthesis are intrinsically linked to the broader evolution of synthetic methodologies in the late 19th and early 20th centuries. This technical guide provides a comprehensive overview of the discovery of this compound, its historical synthesis, and the detailed experimental protocols that laid the groundwork for its production.

Discovery and Early Characterization

The initial preparation of this compound is credited to the German chemist J. Daimler, who first described its synthesis in 1888.[1] This pioneering work was published in the esteemed journal Justus Liebigs Annalen der Chemie. Later, in 1952, a further contribution to its synthesis was reported by J. Speck in the Journal of the American Chemical Society. These early investigations established the fundamental chemical properties and structural framework of the molecule, paving the way for its use as a building block in more complex organic structures.

The Malonic Ester Synthesis: The Cornerstone of this compound Preparation

The historical synthesis of this compound is a classic example of the malonic ester synthesis, a versatile and widely employed method for the preparation of substituted carboxylic acids. This synthetic strategy hinges on the remarkable reactivity of the α-protons of diethyl malonate, the diethyl ester of malonic acid. The electron-withdrawing character of the two adjacent carbonyl groups renders these protons sufficiently acidic to be removed by a moderately strong base, forming a stable enolate. This enolate then acts as a potent nucleophile, readily undergoing alkylation upon treatment with an alkyl halide.

To synthesize this compound, this process is carried out sequentially with two equivalents of an ethyl halide, typically ethyl bromide or ethyl iodide. The resulting diethyl diethylmalonate is then hydrolyzed to the corresponding dicarboxylic acid.

Logical Workflow of the Malonic Ester Synthesis for this compound

MalonicEsterSynthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: First Alkylation cluster_2 Step 3: Second Enolate Formation cluster_3 Step 4: Second Alkylation cluster_4 Step 5: Hydrolysis A Diethyl Malonate C Diethyl Malonate Enolate A->C Deprotonation B Sodium Ethoxide (Base) B->C E Diethyl Ethylmalonate C->E SN2 Reaction D Ethyl Bromide (1st eq.) D->E G Diethyl Ethylmalonate Enolate E->G Deprotonation F Sodium Ethoxide (Base) F->G I Diethyl Diethylmalonate G->I SN2 Reaction H Ethyl Bromide (2nd eq.) H->I K This compound I->K Saponification/Acidification J Acid or Base J->K

Caption: General workflow for the synthesis of this compound via the malonic ester synthesis.

Historical Experimental Protocols

While the full experimental details from Daimler's 1888 publication are not readily accessible in modern databases, a representative procedure for the alkylation of diethyl malonate can be drawn from the reliable "Organic Syntheses" collection. The following protocol details the synthesis of a dialkylated malonic ester, which is the direct precursor to the final acid.

Representative Synthesis of a Dialkylated Malonic Ester

This protocol describes the synthesis of diethyl butylmalonate, illustrating the general procedure that would be adapted for the synthesis of diethyl diethylmalonate by using ethyl bromide as the alkylating agent.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve Sodium in Absolute Ethanol B Add Diethyl Malonate A->B C Add Alkyl Halide (e.g., Ethyl Bromide) B->C D Reflux the Mixture C->D E Neutralize with Acid D->E F Remove Ethanol by Distillation E->F G Extract with Ether F->G H Wash Organic Layer G->H I Dry over Anhydrous Agent H->I J Filter and Concentrate I->J K Fractional Distillation under Reduced Pressure J->K L Collect Pure Diethyl Dialkylmalonate K->L

Caption: A typical experimental workflow for the synthesis and purification of a dialkylated malonic ester.

Detailed Methodology

Materials:

  • Sodium

  • Absolute Ethanol

  • Diethyl Malonate

  • Ethyl Bromide

  • Diethyl Ether

  • Anhydrous Calcium Chloride (or other suitable drying agent)

  • Dilute Sulfuric Acid

Procedure:

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, dissolve metallic sodium in absolute ethanol. The reaction is exothermic and should be controlled.

  • Formation of the Malonic Ester Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • Alkylation: Add the first equivalent of ethyl bromide to the solution of the enolate. The reaction mixture is then heated to reflux. After the first alkylation is complete, the process is repeated with a second equivalent of sodium ethoxide and ethyl bromide.

  • Work-up: After the reaction is complete, the excess ethanol is removed by distillation. The residue is then treated with water and extracted with diethyl ether. The ether extract is washed with water, dilute sulfuric acid, and finally with water again.

  • Purification: The ethereal solution is dried over anhydrous calcium chloride, and the ether is removed by distillation. The resulting crude diethyl diethylmalonate is then purified by fractional distillation under reduced pressure.

  • Hydrolysis to this compound: The purified diethyl diethylmalonate is then saponified by refluxing with a solution of sodium or potassium hydroxide. The resulting solution is acidified with a mineral acid (e.g., sulfuric acid) to precipitate the this compound, which can then be purified by recrystallization.

Quantitative Data from Historical Syntheses

Obtaining precise quantitative data, such as yields, from the earliest syntheses is challenging due to the reporting standards of the time. However, the malonic ester synthesis is known to be a high-yielding reaction. Modern adaptations of this synthesis for similar dialkylated malonic esters report yields in the range of 70-90% for the alkylation step. The subsequent hydrolysis to the dicarboxylic acid also typically proceeds with high yield.

Synthesis StepReagentsTypical Yield (%)
First AlkylationDiethyl malonate, Sodium ethoxide, Ethyl bromide>80
Second AlkylationDiethyl ethylmalonate, Sodium ethoxide, Ethyl bromide>80
HydrolysisDiethyl diethylmalonate, NaOH/H₂SO₄>90

Note: The yields presented are based on modern, optimized procedures for the malonic ester synthesis and serve as an estimate for what would have been achievable in the historical context with pure reagents.

Conclusion

The discovery and synthesis of this compound are emblematic of the ingenuity of early organic chemists. The application of the malonic ester synthesis, a robust and versatile method, enabled the construction of this and many other valuable organic compounds. The foundational work of Daimler and subsequent chemists provided not only a route to a specific molecule but also contributed to the broader toolkit of synthetic organic chemistry that remains indispensable to researchers in drug development and materials science today. While the original experimental nuances may be lost to time, the principles of the synthesis endure, a testament to the enduring legacy of these pioneering chemical explorations.

References

A Comprehensive Technical Guide to the Chemical Properties of Diethylmalonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylmalonic acid, systematically known as 2,2-diethylpropanedioic acid, is a dicarboxylic acid that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring two ethyl groups on the alpha-carbon of malonic acid, imparts unique chemical properties that are leveraged in the synthesis of a variety of compounds, most notably barbiturates and other substituted acetic acid derivatives. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference
IUPAC Name 2,2-diethylpropanedioic acid[1]
Synonyms This compound, 3,3-Pentanedicarboxylic acid, Diethylpropanedioic acid[1]
CAS Number 510-20-3
Chemical Formula C₇H₁₂O₄[1]
Molecular Weight 160.17 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 121-125 °C
Boiling Point 275.6 °C (decomposes)
Solubility Soluble in water, ethanol, and ether.
pKa₁ ~2.2
pKa₂ ~7.3
Table 2: Spectroscopic Data of this compound
Spectrum TypeKey Features
¹H NMR Signals corresponding to the ethyl protons (triplet and quartet) and the acidic protons of the carboxylic acids.
¹³C NMR Resonances for the carboxylic acid carbons, the quaternary alpha-carbon, and the ethyl carbons.
IR Spectroscopy Characteristic broad O-H stretch of the carboxylic acids, C=O stretch of the carbonyl groups, and C-H stretches of the ethyl groups.
Mass Spectrometry Molecular ion peak and fragmentation pattern consistent with the structure.[1]

Synthesis of this compound

The primary route for the synthesis of this compound is through the malonic ester synthesis, starting from diethyl malonate. This process involves two key steps: diethylation of diethyl malonate followed by hydrolysis of the resulting diethyl diethylmalonate.

Synthesis_of_Diethylmalonic_Acid DiethylMalonate Diethyl Malonate DiethylDiethylmalonate Diethyl Diethylmalonate DiethylMalonate->DiethylDiethylmalonate 1. Diethylation Base Sodium Ethoxide (2 eq.) EthylHalide Ethyl Halide (2 eq.) DiethylmalonicAcid This compound DiethylDiethylmalonate->DiethylmalonicAcid 2. Hydrolysis AcidBase Acid or Base (e.g., HCl, NaOH) Heat Heat

Synthesis of this compound from Diethyl Malonate.
Experimental Protocol: Synthesis of this compound

Step 1: Diethylation of Diethyl Malonate

  • Materials: Diethyl malonate, sodium ethoxide, absolute ethanol, ethyl bromide (or ethyl iodide).

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. b. Add diethyl malonate dropwise to the stirred solution. c. After the addition is complete, add ethyl bromide (or ethyl iodide) dropwise. d. Reflux the mixture for several hours to ensure complete diethylation. e. After cooling, the sodium halide precipitate is removed by filtration. f. The excess ethanol is removed by distillation. g. The resulting crude diethyl diethylmalonate is purified by vacuum distillation.

Step 2: Hydrolysis of Diethyl Diethylmalonate

  • Materials: Diethyl diethylmalonate, sodium hydroxide (or hydrochloric acid), water.

  • Procedure: a. Reflux the purified diethyl diethylmalonate with an aqueous solution of sodium hydroxide. b. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid. c. The precipitated this compound is collected by filtration, washed with cold water, and dried. d. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.

Key Reactions of this compound

This compound undergoes typical reactions of carboxylic acids, such as esterification and decarboxylation. Its most significant application is as a precursor in the synthesis of barbiturates.

Decarboxylation

Upon heating, this compound readily undergoes decarboxylation to yield 2-ethylbutanoic acid. This is a characteristic reaction of malonic acids substituted at the alpha-position.

Esterification

The carboxylic acid groups of this compound can be esterified under acidic conditions with an alcohol to form the corresponding diester.

Synthesis of Barbiturates

A cornerstone application of this compound and its derivatives is in the synthesis of barbiturates. For instance, barbital is synthesized from diethyl diethylmalonate (the precursor to this compound) and urea.

Barbiturate_Synthesis DiethylEster Diethyl Diethylmalonate Barbital Barbital (a Barbiturate) DiethylEster->Barbital Condensation Urea Urea Urea->Barbital Base Sodium Ethoxide Base->Barbital Catalyst Malonic_Ester_Synthesis_Workflow start Start: Diethyl Malonate deprotonation Deprotonation (Base) start->deprotonation alkylation Alkylation (Alkyl Halide) deprotonation->alkylation hydrolysis Hydrolysis (Acid/Base) alkylation->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation product Product: Substituted Acetic Acid decarboxylation->product

References

Spectroscopic Data Analysis of Diethylmalonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethylmalonic acid (IUPAC name: 2,2-diethylpropanedioic acid) is a dicarboxylic acid with the chemical formula C₇H₁₂O₄.[1] As a fundamental building block in organic synthesis and a metabolite in various biological systems, its unambiguous identification and characterization are crucial. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)2HCarboxylic acid protons (-COOH)
~2.0Quartet4HMethylene protons (-CH₂)
~0.9Triplet6HMethyl protons (-CH₃)

Solvent: DMSO-d6. Reference: TMS (Tetramethylsilane). Instrument: 400 MHz NMR Spectrometer.[2][3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~173Carboxylic acid carbons (-COOH)
~55Quaternary carbon (-C(CH₂CH₃)₂)
~25Methylene carbons (-CH₂)
~9Methyl carbons (-CH₃)

Solvent: Polysol. Reference: TMS (Tetramethylsilane). Instrument: Varian CFT-20.[4]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the absorptions of the carboxylic acid group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (from hydrogen-bonded carboxylic acid)[5][6][7]
~1700Strong, SharpC=O stretch (from carboxylic acid)[8]
1320-1210MediumC-O stretch[5]
1440-1395 & 950-910MediumO-H bend[5]

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.[1][9]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Key Mass Spectrometry Peaks for this compound (Electron Ionization)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Fragment
160Low[M]⁺ (Molecular ion)[1]
115High[M - COOH]⁺
87High[M - COOH - C₂H₄]⁺
73Medium[C(CH₂CH₃)₂]⁺
45Medium[COOH]⁺

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes (5 mm diameter)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal reference.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity. This can be done manually or using automated gradient shimming routines.[10]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time for quantitative analysis (typically 1-5 seconds).[10]

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • FTIR Spectrometer with an ATR accessory or a KBr pellet press

  • Potassium bromide (KBr), IR grade (if using KBr pellet method)

  • Spatula, agate mortar, and pestle

Procedure (ATR Method):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound. Derivatization is often employed for dicarboxylic acids to increase volatility for GC analysis.[11][12]

Materials:

  • This compound sample

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)[12]

  • Solvent (e.g., pyridine or acetonitrile)[12]

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)[12]

  • Helium carrier gas

Procedure:

  • Sample Preparation (Derivatization):

    • Dissolve a small amount of this compound in the chosen solvent.

    • Add the derivatization agent (BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-90 minutes) to ensure complete derivatization.[11][12]

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

    • Gas Chromatography Separation:

      • Set the inlet temperature (e.g., 250°C).

      • Program the oven temperature to separate the components of the sample. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • Mass Spectrometry Detection:

      • The eluent from the GC column is directed into the ion source of the mass spectrometer.

      • Operate the mass spectrometer in Electron Ionization (EI) mode, typically at 70 eV.[12]

      • Scan a mass range appropriate for the expected molecular weight of the derivatized compound (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes in the spectroscopic analysis of this compound.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow from sample preparation to data interpretation for the three spectroscopic techniques discussed.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Structure Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Use as Solid Powder (ATR) Sample->Prep_IR Prep_MS Derivatization (e.g., Silylation) Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Coupling, Integration Acq_NMR->Analysis_NMR Analysis_IR Vibrational Frequencies (Functional Groups) Acq_IR->Analysis_IR Analysis_MS Molecular Ion, Fragmentation Pattern Acq_MS->Analysis_MS Result Structural Confirmation Analysis_NMR->Result Analysis_IR->Result Analysis_MS->Result Fragmentation_Pattern node_M This compound [M]⁺˙ m/z = 160 node_M_COOH [M - COOH]⁺ m/z = 115 node_M->node_M_COOH - COOH (45) node_M_C2H5 [M - C₂H₅]⁺ m/z = 131 node_M->node_M_C2H5 - C₂H₅ (29) node_loss_H2O [M - H₂O]⁺˙ m/z = 142 node_M->node_loss_H2O - H₂O (18) node_87 [C₄H₇O₂]⁺ m/z = 87 node_M_COOH->node_87 - C₂H₄ (28) node_73 [C₄H₉O]⁺ m/z = 73 node_M_C2H5->node_73 - C₂H₅ - H₂O

References

An In-depth Technical Guide to the Physical Properties of Diethylmalonic Acid for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of Diethylmalonic acid, essential for its effective handling, application, and analysis in a laboratory setting. The information is presented to support research, quality control, and drug development activities.

Core Physical Properties of this compound

The physical characteristics of a compound are critical for its identification, purity assessment, and the design of experimental procedures. This compound is a white to off-white solid powder at room temperature.[1][2] Key physical data are summarized in the table below for easy reference.

Physical PropertyValueNotes
Melting Point 129-131 °C[1][2]Sharp melting point indicates a relatively pure compound.[3][4]
Boiling Point 328.8°C (rough estimate)[1][2]Decomposes at 170-180°C, liberating CO2.[5]
Density 1.3681 (rough estimate)[1][2]
pKa pK1: 2.151; pK2: 7.417 (at 25°C)[1][2]
Solubility Very soluble in water; freely soluble in alcohol and ether; slightly soluble in chloroform.[5][6]
Molecular Formula C7H12O4[1][5][7]
Molecular Weight 160.17 g/mol [1][5][7]
Appearance White to off-white solid powder[1]
Flash Point 61 °C[1][2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[3][8] For a pure crystalline solid, the melting range is typically narrow, within 0.5-1.0°C.[3]

Methodology: Capillary Method

This is a common and reliable method for determining the melting point of a solid organic compound.[3][9]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[3][9]

  • Procedure:

    • Ensure the this compound sample is dry and finely powdered using a mortar and pestle.[9][10]

    • Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 cm by tapping the sealed end of the tube on a hard surface.[9][10]

    • Place the capillary tube in the heating block of the melting point apparatus.[3]

    • Heat the sample rapidly to get an approximate melting point.[3]

    • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.[3]

    • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[3][9]

Boiling Point Determination

Due to the decomposition of this compound at temperatures below its estimated boiling point, direct measurement is not practical. The reported boiling point is an estimate. However, for compounds where direct measurement is feasible, the following protocol is standard.

Methodology: Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid.[11]

  • Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube sealed at one end, heating source (e.g., Bunsen burner), and heat-transfer fluid (e.g., mineral oil).[11][12]

  • Procedure:

    • Place a few milliliters of the liquid into the small test tube.[13]

    • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.[14]

    • Attach the test tube to the thermometer and immerse them in the Thiele tube containing the heat-transfer fluid.[11][12]

    • Gently heat the side arm of the Thiele tube.[12]

    • As the liquid heats, a stream of bubbles will emerge from the capillary tube.[12]

    • Continue heating until a steady stream of bubbles is observed, then remove the heat.[11]

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[12]

Density Determination

The density of a solid can be determined using several methods, with the buoyancy method being common in a laboratory setting.[15][16]

Methodology: Buoyancy Method (Archimedes' Principle)

This method involves weighing the solid in air and then in a liquid of known density.[15][16]

  • Apparatus: Analytical balance with a hook for under-balance weighing, beaker, and a liquid of known density in which this compound is insoluble and does not react (e.g., a saturated solution of this compound in water to prevent further dissolution, or an inert non-polar solvent).

  • Procedure:

    • Weigh the solid sample of this compound in the air.

    • Suspend the solid from the balance hook and immerse it completely in the beaker containing the liquid of known density.

    • Record the apparent weight of the solid while immersed.

    • The density is calculated using the formula: ρ_sample = (W_air / (W_air - W_liquid)) * ρ_liquid where ρ_sample is the density of the sample, W_air is the weight in air, W_liquid is the apparent weight in the liquid, and ρ_liquid is the density of the liquid.

Methodology: Volume Displacement Method

This is a simpler, though potentially less precise, method.[17][18]

  • Apparatus: Graduated cylinder, analytical balance.

  • Procedure:

    • Weigh a sample of this compound.

    • Partially fill a graduated cylinder with a liquid in which the acid is insoluble and record the initial volume.

    • Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

    • Record the final volume. The difference between the final and initial volumes is the volume of the solid.[17]

    • Calculate the density by dividing the mass of the solid by its volume.[18]

Solubility Determination

A qualitative assessment of solubility is often sufficient for many laboratory applications. For more precise quantitative measurements, the following protocol can be used.

Methodology: Gravimetric Method

This method involves preparing a saturated solution and determining the concentration of the solute.

  • Apparatus: Vials with screw caps, constant temperature bath with shaker, analytical balance, filtration apparatus (e.g., syringe filter), oven.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the desired solvent in a vial.[19]

    • Seal the vial and place it in a constant temperature shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

    • After equilibration, allow the undissolved solid to settle.[19]

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.[19]

    • Weigh an empty, dry container.

    • Dispense the supernatant into the container and weigh it.

    • Evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried solute is achieved.

    • The solubility can then be expressed as grams of solute per 100 mL or 100 g of solvent.

pKa Determination

The pKa values indicate the strength of the acidic functional groups. For a dicarboxylic acid like this compound, two pKa values will be determined.

Methodology: Potentiometric Titration

This is one of the most common methods for pKa determination.[20]

  • Apparatus: pH meter with a combination pH electrode, burette, beaker, magnetic stirrer, and a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

    • Place the beaker on a magnetic stirrer and immerse the pH electrode.

    • Record the initial pH of the solution.

    • Add the standardized base solution from the burette in small, known increments.

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the second equivalence point.

    • Plot a titration curve of pH versus the volume of titrant added.

    • The two equivalence points can be identified from the points of inflection on the curve.

    • The pKa values are equal to the pH at the half-equivalence points.[21][22][23] The first pKa (pKa1) is the pH at half the volume of the first equivalence point, and the second pKa (pKa2) is the pH at the midpoint between the first and second equivalence points.

Visualizations

The following diagrams illustrate the logical workflow for characterizing the physical properties of a chemical compound like this compound.

Physical_Property_Characterization_Workflow Workflow for Physical Property Characterization cluster_solid_state Solid-State Properties cluster_solution_properties Solution Properties cluster_thermal_properties Thermal Properties MeltingPoint Melting Point Determination PurityAssessment PurityAssessment MeltingPoint->PurityAssessment Density Density Measurement Appearance Visual Inspection (Color, Form) Solubility Solubility Testing pKa pKa Determination BoilingPoint Boiling Point Estimation FlashPoint Flash Point Measurement Sample This compound Sample Sample->MeltingPoint Sample->Density Sample->Appearance Sample->Solubility Sample->pKa Sample->BoilingPoint Sample->FlashPoint Recrystallization Recrystallization PurityAssessment->Recrystallization If Impure FurtherAnalysis FurtherAnalysis PurityAssessment->FurtherAnalysis If Pure Recrystallization->MeltingPoint Re-measure

Caption: Workflow for characterizing the physical properties of a compound.

Caption: Decision tree for selecting experimental protocols.

References

Diethylmalonic acid CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its fundamental properties, synthesis, and applications, with a focus on presenting clear, actionable information for laboratory and development settings.

Core Identification

CAS Number: 510-20-3[1][2][3][4]

IUPAC Nomenclature: 2,2-diethylpropanedioic acid[3]

Alternative names for this compound include Diethylpropanedioic acid and 3,3-Pentanedicarboxylic acid.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C7H12O4[1][2]
Molecular Weight 160.17 g/mol [1][2][3]
Melting Point 127-131 °C[1][4]
Appearance White crystalline solid/powder[3][4]
Solubility Very soluble in water; freely soluble in alcohol and ether; slightly soluble in chloroform.[1]
Percent Composition C 52.49%, H 7.55%, O 39.96%[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a fundamental process for many research and development applications. Below is a detailed experimental protocol based on established chemical principles.

Objective: To synthesize this compound from diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Ethyl iodide

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel, beaker, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Diethylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Acidification and Isolation a Diethyl Malonate + Sodium Ethoxide b Formation of Sodiomalonic Ester a->b c Sodiomalonic Ester + Ethyl Iodide (2 eq.) b->c d Formation of Diethyl Diethylmalonate c->d e Diethyl Diethylmalonate + NaOH (aq) d->e f Formation of Disodium Diethylmalonate e->f g Disodium Diethylmalonate + HCl (conc) f->g h Precipitation of this compound g->h i Filtration, Washing, and Drying h->i j Pure this compound i->j

Caption: A four-step workflow for the synthesis of this compound.

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. Cool the solution in an ice bath. Add diethyl malonate dropwise to the sodium ethoxide solution with constant stirring.

  • Diethylation: To the resulting solution of sodiomalonic ester, add ethyl iodide dropwise. After the addition is complete, reflux the mixture for 2-3 hours to ensure complete diethylation.

  • Hydrolysis: After cooling, add a solution of sodium hydroxide to the reaction mixture and reflux for another 2-3 hours to hydrolyze the ester groups.

  • Acidification and Isolation: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (test with litmus paper). The this compound will precipitate out of the solution.

  • Purification: Collect the crude product by filtration and wash with cold water. Recrystallize the product from a suitable solvent, such as water or an ethanol/water mixture, to obtain pure this compound. Dry the purified crystals under vacuum.

Logical Relationship in Synthesis

The synthesis of this compound is a classic example of malonic ester synthesis, which relies on the acidity of the alpha-proton and subsequent alkylation.

G Malonic_Ester Diethyl Malonate Enolate Enolate Formation (Base) Malonic_Ester->Enolate Deprotonation Alkylation Nucleophilic Attack on Alkyl Halide Enolate->Alkylation Reaction Dialkylated_Ester Diethyl Diethylmalonate Alkylation->Dialkylated_Ester Product Hydrolysis Ester Hydrolysis (Acid/Base) Dialkylated_Ester->Hydrolysis Reaction Carboxylic_Acid This compound Hydrolysis->Carboxylic_Acid Final Product

References

An In-depth Technical Guide to the Solubility and Stability of Diethylmalonic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylmalonic acid (IUPAC name: 2,2-diethylpropanedioic acid) is a dicarboxylic acid derivative with significant applications in organic synthesis, including the preparation of pharmaceutical compounds and other specialty chemicals.[1][2] A thorough understanding of its solubility and stability in various laboratory solvents is paramount for optimizing reaction conditions, developing robust purification methods, and ensuring the integrity of stock solutions. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, supplemented with detailed experimental protocols for researchers to determine these properties under their specific laboratory conditions.

Solubility Profile of this compound

The solubility of this compound is dictated by the presence of two polar carboxylic acid groups and two nonpolar ethyl groups. This dual character allows for some degree of solubility in both polar and nonpolar solvents.

Qualitative Solubility

Qualitative assessments from various sources provide a general understanding of this compound's solubility in common laboratory solvents. These findings are summarized in the table below.

SolventClassificationQualitative Solubility
WaterPolar ProticVery Soluble[1][2]
EthanolPolar ProticFreely Soluble[1][2]
Diethyl EtherPolar AproticFreely Soluble[1][2]
ChloroformNonpolarSlightly Soluble[1][2]
Quantitative Solubility

A comprehensive search of the scientific literature reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound across a wide range of common laboratory solvents. The table below is provided as a template for researchers to populate with experimentally determined values. For context, the solubility of the related compound, diethyl malonate, in water is approximately 2.08 g/100mL at 20°C.[3]

SolventCAS NumberFormulaTemperature (°C)Solubility ( g/100 mL)
Water7732-18-5H₂O25Data not available
Ethanol64-17-5C₂H₅OH25Data not available
Methanol67-56-1CH₃OH25Data not available
Acetone67-64-1C₃H₆O25Data not available
Diethyl Ether60-29-7(C₂H₅)₂O25Data not available
Dichloromethane75-09-2CH₂Cl₂25Data not available
Ethyl Acetate141-78-6C₄H₈O₂25Data not available
Toluene108-88-3C₇H₈25Data not available
Hexane110-54-3C₆H₁₄25Data not available

Stability Profile of this compound

The stability of this compound is a critical factor for its storage and handling, particularly at elevated temperatures and in solution.

Thermal Stability

This compound is a crystalline solid at room temperature with a melting point of 127°C.[2] It undergoes thermal decomposition at temperatures between 170-180°C, liberating carbon dioxide to form diethylacetic acid.[1][2]

Stability in Solution
ConditionObservationProducts
Thermal (Solid State) Decomposes at 170-180°C.[1][2]Diethylacetic acid and CO₂.[1][2]
Aqueous Solution (Acidic pH) Expected to be relatively stable.Not specified.
Aqueous Solution (Neutral pH) Potential for slow degradation over time, especially with heat.Not specified.
Aqueous Solution (Alkaline pH) Potential for salt formation and subsequent degradation pathways.Not specified.
Photostability No specific data available, but exposure to UV light could potentially initiate degradation, a common characteristic for organic molecules.Not specified.

Experimental Protocols

Given the limited quantitative data, the following protocols provide standardized methods for determining the solubility and stability of this compound in the laboratory.

Protocol for Determining Quantitative Solubility (Gravimetric Method)

This protocol outlines a reliable gravimetric method for determining the solubility of this compound in a chosen solvent.

Materials:

  • This compound (solid)

  • Selected laboratory solvent

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with tight-fitting caps

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow it to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Filter the withdrawn sample through a syringe filter appropriate for the solvent to remove any remaining microscopic particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Withdrawal and Filtration cluster_analysis Mass Determination cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent in a vial prep2 Seal vial tightly prep1->prep2 prep3 Agitate at constant temperature (e.g., 24-48 hours) prep2->prep3 sampling1 Cease agitation and allow solid to settle prep3->sampling1 sampling2 Withdraw a known volume of the supernatant sampling1->sampling2 sampling3 Filter the sample sampling2->sampling3 analysis1 Transfer filtered solution to a pre-weighed container sampling3->analysis1 analysis2 Evaporate the solvent analysis1->analysis2 analysis3 Cool in a desiccator and weigh the residue analysis2->analysis3 calc1 Calculate the mass of dissolved solid analysis3->calc1 calc2 Express solubility in desired units (e.g., g/100 mL) calc1->calc2

Gravimetric Solubility Determination Workflow.
Protocol for Assessing Chemical Stability in Solution (HPLC-UV Method)

This protocol describes a general HPLC-UV method to assess the stability of this compound in a specific solvent and under defined conditions (e.g., pH, temperature, light exposure).

Materials:

  • This compound

  • HPLC-grade solvent for the study

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • pH meter and buffers (if assessing pH stability)

  • Thermostatically controlled incubator or oven

  • Light chamber (if assessing photostability)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock and Sample Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • From the stock solution, prepare several identical sample solutions in vials.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze one of the sample solutions by HPLC-UV to determine the initial concentration of this compound. This serves as the time-zero reference.

    • Develop an appropriate HPLC method (mobile phase, flow rate, injection volume, and detection wavelength) that gives a sharp, well-resolved peak for this compound.

  • Incubation under Test Conditions:

    • Place the remaining sample vials under the desired test conditions:

      • Temperature Stability: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C).

      • pH Stability: Adjust the pH of the solutions using appropriate buffers and store at a constant temperature.

      • Photostability: Expose vials to a controlled light source (e.g., UV lamp) while protecting a set of control samples from light.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from the test conditions.

    • Analyze the sample by HPLC-UV using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area at time zero.

    • Calculate the percentage of this compound remaining at each time point.

    • A significant decrease in the peak area and the appearance of new peaks indicate degradation.

G cluster_prep Preparation cluster_initial Initial Analysis (Time Zero) cluster_incubation Incubation cluster_timepoint Time-Point Analysis cluster_analysis Data Analysis prep1 Prepare a stock solution of this compound prep2 Prepare multiple identical sample solutions prep1->prep2 initial1 Analyze one sample by HPLC-UV prep2->initial1 incubation1 Store remaining samples under specific conditions (Temperature, pH, Light) prep2->incubation1 initial2 Record initial concentration/peak area initial1->initial2 timepoint1 Withdraw samples at predetermined intervals incubation1->timepoint1 timepoint2 Analyze by HPLC-UV timepoint1->timepoint2 analysis1 Compare peak areas to time zero timepoint2->analysis1 analysis2 Calculate % remaining and identify degradation products analysis1->analysis2

HPLC-Based Stability Assessment Workflow.

References

The Chemistry and Application of Diethylmalonic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of diethylmalonic acid derivatives, with a particular focus on their role in organic chemistry and drug development. This compound and its esters are versatile building blocks for the creation of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals.

Core Concepts and Synthesis

The reactivity of this compound derivatives is centered around the active methylene group (a -CH2- group flanked by two electron-withdrawing carbonyl groups). This feature imparts significant acidity to the methylene protons, facilitating the formation of a stabilized carbanion (enolate) in the presence of a base. This enolate is a potent nucleophile and can readily participate in a variety of carbon-carbon bond-forming reactions.

The cornerstone of this compound derivative chemistry is the malonic ester synthesis , a powerful method for preparing substituted carboxylic acids. This process typically involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Key Synthetic Pathways:
  • Alkylation: The enolate of diethyl malonate reacts with alkyl halides to introduce one or two alkyl groups at the central carbon.

  • Acylation: Reaction of the enolate with acyl chlorides or anhydrides yields acylated derivatives.

  • Knoevenagel Condensation: A base-catalyzed reaction between diethyl malonate and an aldehyde or ketone, resulting in the formation of an α,β-unsaturated product.[1][2][3][4]

  • Michael Addition: The conjugate addition of the diethyl malonate enolate to α,β-unsaturated carbonyl compounds.[5][6][7][8]

  • Heterocycle Synthesis: this compound derivatives are crucial precursors for the synthesis of a variety of heterocyclic compounds, including barbiturates, pyridines, and pyrazoles.[9][10][11]

Quantitative Data of Key this compound Derivatives

The physical and chemical properties of this compound and its common derivatives are summarized in the table below for easy comparison.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compound2,2-diethylpropanedioic acid510-20-3C7H12O4160.17129-131[12][13]-~1.3681.4336 (estimate)[12]
Diethyl malonateDiethyl propanedioate105-53-3C7H12O4160.17-50[14][15][16][17][18]199[14][16][17]1.055[17]1.413-1.414[18]
Diethyl ethylmalonateDiethyl 2-ethylpropanedioate133-13-1C9H16O4188.22-50[19]203[19]1.0041.416
Diethyl methylmalonateDiethyl 2-methylpropanedioate609-08-5C8H14O4174.20-198-199[20]1.020-1.025[20]1.412-1.414[20]
Diethyl diethylmalonateDiethyl 2,2-diethylpropanedioate77-25-8C11H20O4216.27----

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound derivatives.

Synthesis of Barbituric Acid from Diethyl Malonate and Urea

This protocol describes the synthesis of the parent barbituric acid ring structure, a foundational step in the development of barbiturate drugs.[21][22][23][24][25]

Materials:

  • Sodium metal (11.5 g, 0.5 gram-atom)

  • Absolute ethanol (500 mL)

  • Diethyl malonate (80 g, 0.5 mol)

  • Urea, dry (30 g, 0.5 mol)

  • Concentrated Hydrochloric Acid (HCl)

  • 2 L round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Oil bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic and should be cooled if it becomes too vigorous.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 80 g of diethyl malonate. Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add the urea solution to the flask.

  • Reflux: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.

  • Work-up and Isolation: After the reaction is complete, add 500 mL of hot water (50°C) to dissolve the solid. Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper (approximately 45 mL). This will precipitate the barbituric acid.

  • Crystallization and Drying: Cool the mixture in an ice bath overnight to allow for complete crystallization. Collect the white product by filtration using a Büchner funnel, wash with cold water, and dry in an oven at 100-110°C for 3-4 hours.

Knoevenagel Condensation of Diethyl Malonate with an Aldehyde

This protocol outlines a general procedure for the Knoevenagel condensation, a key C-C bond-forming reaction.[1][2]

Materials:

  • Aldehyde (e.g., isovaleraldehyde, 2.15 g, 25 mmol)

  • Diethyl malonate (4.8 g, 30 mmol)

  • Dimethyl sulfoxide (DMSO) (7 mL)

  • Gelatin-coated polymer beads (1 g) as a catalyst

  • Hexane

  • Saturated sodium chloride solution

  • Magnesium sulfate

  • 50 mL conical flask

  • Orbital shaker

Procedure:

  • Reaction Setup: In a 50 mL conical flask, combine the aldehyde and diethyl malonate in DMSO.

  • Catalyst Addition and Reaction: Add the gelatin-coated polymer beads to the mixture. Shake the flask on an orbital shaker at room temperature and 200 rpm overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the aldehyde is consumed, decant the supernatant from the polymer beads. Extract the product from the DMSO solution with hexane (3 x 15 mL).

  • Purification: Wash the combined hexane extracts with a saturated sodium chloride solution to remove residual DMSO and then dry over magnesium sulfate. Evaporate the hexane to yield the Knoevenagel condensation product.

Michael Addition of Diethyl Malonate to a Chalcone

This protocol describes a typical procedure for the Michael addition of diethyl malonate to an α,β-unsaturated ketone.[6]

Materials:

  • Nickel(II) chloride (NiCl2) (13 mg, 10 mol%)

  • (-)-Sparteine (0.024 mL, 10 mol%)

  • Dry Toluene (7 mL)

  • Chalcone (0.393 g, 1.89 mmol)

  • Diethyl malonate (0.345 mL, 2.26 mmol)

  • Dilute HCl

  • Ethyl acetate

  • Dry flask

Procedure:

  • Catalyst Preparation: In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl2 and (-)-sparteine in dry toluene at room temperature for 6 hours.

  • Reaction: Slowly add the chalcone to the catalyst mixture and stir for an additional 30 minutes. Then, slowly add a solution of diethyl malonate in dry toluene. Continue stirring until the starting material is fully consumed.

  • Work-up: Quench the reaction with dilute HCl and extract the product with ethyl acetate.

  • Purification: Concentrate the organic layer in vacuo and purify the crude product by column chromatography.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important reaction pathways and experimental workflows involving this compound derivatives.

Synthesis_of_Barbituric_Acid cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Diethyl Malonate Diethyl Malonate Reaction Mixture Reaction Mixture Diethyl Malonate->Reaction Mixture 1. Add Urea Urea Urea->Reaction Mixture 2. Add Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Mixture Base Reflux (110°C) Reflux (110°C) Acidification (HCl) Acidification (HCl) Barbituric Acid Barbituric Acid Sodium Salt of Barbituric Acid Sodium Salt of Barbituric Acid Reaction Mixture->Sodium Salt of Barbituric Acid Condensation Sodium Salt of Barbituric Acid->Barbituric Acid Protonation

Caption: Workflow for the synthesis of Barbituric Acid.

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Deprotonation Aldehyde Aldehyde Aldol Adduct Aldol Adduct Base Base α,β-Unsaturated Product α,β-Unsaturated Product Enolate->Aldol Adduct Nucleophilic Attack Aldol Adduct->α,β-Unsaturated Product Dehydration

Caption: Mechanism of the Knoevenagel Condensation.

Hantzsch_Pyridine_Synthesis_Workflow cluster_reactants Reactants cluster_product Products Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation 2x β-Ketoester 2x β-Ketoester 2x β-Ketoester->Condensation Ammonia Ammonia Ammonia->Condensation Dihydropyridine Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation Condensation->Dihydropyridine Cyclization

Caption: Hantzsch Pyridine Synthesis Workflow.

Applications in Drug Development and Beyond

The versatility of this compound derivatives has led to their widespread use in the synthesis of numerous commercial products.

  • Pharmaceuticals: Diethyl malonate is a key starting material for the synthesis of various drugs, including:

    • Barbiturates: A class of central nervous system depressants.[14][26]

    • Vigabatrin: An anticonvulsant.

    • Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID).

    • Nalidixic acid: An antibiotic.

    • Chloroquine: An antimalarial drug.[17]

    • Vitamins B1 and B6. [14]

  • Agrochemicals: Used in the production of pesticides and herbicides.[26]

  • Flavors and Fragrances: Diethyl malonate itself has an apple-like odor and is used in perfumes.[14][26]

  • Other Applications: These derivatives are also used in the synthesis of dyes, pigments, and polymers.[27]

The ongoing exploration of novel derivatives of this compound continues to yield compounds with interesting biological activities, including potential anti-HIV agents.[28][29] The fundamental reactions and principles outlined in this guide provide a solid foundation for researchers and scientists working to develop new and innovative applications for this important class of molecules.

References

Initial Investigations into the Biological Activity of Diethylmalonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial investigations into the biological activity of Diethylmalonic acid. Direct experimental data on this compound is limited in current scientific literature. Therefore, this document extrapolates its potential biological effects based on the well-documented activities of its structural analogs, including malonic acid, ethylmalonic acid (EMA), and dimethylmalonate (DMM). The primary hypothesized mechanism of action is the competitive inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the citric acid cycle. This guide summarizes the potential impacts on cellular respiration, oxidative stress, and neurological functions. Detailed experimental protocols for key assays are provided to facilitate further research into the specific biological functions of this compound.

Introduction to this compound

This compound, a dicarboxylic acid, belongs to a class of compounds known for their role as metabolic modulators.[1] Structurally similar to the endogenous citric acid cycle intermediate, succinate, this compound and its analogs are recognized as potential competitive inhibitors of succinate dehydrogenase (SDH).[2][3] While extensively used in chemical synthesis, its biological activities have not been thoroughly investigated. This guide aims to bridge this knowledge gap by providing a foundational understanding based on related molecules and to propose experimental frameworks for its direct study.

Hypothesized Biological Activity and Signaling Pathways

The central hypothesis for the biological activity of this compound revolves around its interaction with succinate dehydrogenase (SDH), also known as mitochondrial complex II.

Inhibition of Succinate Dehydrogenase (SDH)

Malonic acid, the parent compound of this compound, is a classic competitive inhibitor of SDH.[2][3] This inhibition arises from the structural similarity between malonate and the natural substrate of SDH, succinate. By binding to the active site of SDH, malonate and its derivatives can block the conversion of succinate to fumarate, a key step in the citric acid cycle and the electron transport chain. The inhibitory effects of malonate esters like dimethyl malonate (DMM) on SDH have been documented to reduce the accumulation of succinate during ischemia-reperfusion injury.[4] It is therefore highly probable that this compound exerts a similar inhibitory effect on SDH.

SDH_Inhibition cluster_0 Mitochondrial Matrix cluster_1 Mechanism of Inhibition cluster_2 Downstream Effects Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Binds to active site Fumarate Fumarate ETC Electron Transport Chain Fumarate->ETC SDH->Fumarate Catalyzes oxidation Inhibited_SDH Inhibited SDH SDH->Inhibited_SDH Diethylmalonic_Acid This compound Diethylmalonic_Acid->SDH Competitively binds to active site Inhibited_SDH->ETC Impaired Electron Flow ATP_Production ATP Production ETC->ATP_Production Decreased ROS_Production Reactive Oxygen Species (ROS) Production ETC->ROS_Production Increased MPT_Pathway Diethylmalonic_Acid This compound SDH_Inhibition SDH Inhibition Diethylmalonic_Acid->SDH_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction SDH_Inhibition->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production mPTP_Opening Mitochondrial Permeability Transition Pore (mPTP) Opening Mitochondrial_Dysfunction->mPTP_Opening ROS_Production->mPTP_Opening Membrane_Potential_Collapse ΔΨm Collapse mPTP_Opening->Membrane_Potential_Collapse Cytochrome_C_Release Cytochrome c Release mPTP_Opening->Cytochrome_C_Release Apoptosis Apoptosis Cytochrome_C_Release->Apoptosis SDH_Assay_Workflow cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Inhibition Study A Homogenize Tissue/Cells in ice-cold Assay Buffer B Centrifuge and Collect Supernatant A->B C Add Sample to 96-well Plate D Add Reaction Mix (Substrate + Probe) C->D E Measure Absorbance (600 nm) in Kinetic Mode D->E F Pre-incubate Sample with This compound F->C

References

The Role of Diethylmalonic Acid's Precursor, Diethyl Malonate, in Modern Chemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl malonate, the diethyl ester of malonic acid, stands as a cornerstone in the landscape of organic synthesis. Its remarkable versatility, stemming from the reactivity of its active methylene group, has positioned it as an indispensable precursor in the synthesis of a wide array of commercially significant compounds. This technical guide provides an in-depth exploration of the role of diethyl malonate in the synthesis of key pharmaceuticals, including barbiturates and other drugs, as well as its application in the construction of complex heterocyclic systems. Detailed experimental protocols, quantitative data, and reaction workflows are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this pivotal building block.

Core Synthetic Applications of Diethyl Malonate

The synthetic utility of diethyl malonate is primarily centered around the malonic ester synthesis, a powerful method for the preparation of substituted acetic acids. The key to its reactivity lies in the acidity of the α-protons of the methylene group, which are flanked by two electron-withdrawing carbonyl groups. This allows for easy deprotonation by a base to form a stable enolate, which can then act as a nucleophile in a variety of reactions.

Malonic Ester Synthesis Workflow

The general workflow of the malonic ester synthesis involves three key steps: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.

Malonic_Ester_Synthesis dem Diethyl Malonate enolate Enolate Formation (Base, e.g., NaOEt) dem->enolate alkylation Alkylation (Alkyl Halide, R-X) enolate->alkylation hydrolysis Hydrolysis & Decarboxylation (Acid, Heat) alkylation->hydrolysis product Substituted Acetic Acid hydrolysis->product

Figure 1: General workflow of the malonic ester synthesis.

Application in Pharmaceutical Synthesis

Diethyl malonate and its derivatives are crucial intermediates in the production of numerous pharmaceuticals.

Synthesis of Barbiturates

Barbiturates, a class of drugs that act as central nervous system depressants, are classically synthesized through the condensation of a disubstituted diethyl malonate with urea.[1] The synthesis of barbital, for instance, involves the reaction of diethyl diethylmalonate with urea in the presence of a strong base.[2]

Table 1: Synthesis of Barbituric Acid and Barbital

ProductStarting MaterialsReagentsReaction ConditionsYieldReference
Barbituric AcidDiethyl malonate, UreaSodium ethoxide, HClReflux in ethanol at 110°C for 7 hours72-78%[3][4]
BarbitalDiethyl diethylmalonate, UreaSodium ethoxide, HClAutoclave at 108°C for 5 hours~27.5 g from 50 g of diester[5]
  • Sodium Ethoxide Preparation: In a 2-liter round-bottomed flask equipped with a reflux condenser, dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol.

  • Reaction Mixture: To the sodium ethoxide solution, add 80 g of diethyl malonate, followed by a solution of 30 g of dry urea in 250 mL of hot (70°C) absolute ethanol.

  • Reflux: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C.

  • Work-up: After cooling, add 500 mL of hot (50°C) water and acidify with concentrated hydrochloric acid.

  • Isolation: Cool the solution in an ice bath to precipitate the product. Collect the white solid by filtration, wash with cold water, and dry. The yield of barbituric acid is typically between 46-50 g (72-78%).

Barbiturate_Synthesis start Diethyl Malonate + Alkyl Halides alkylation Dialkylation (NaOEt) start->alkylation diester Disubstituted Diethyl Malonate alkylation->diester condensation Condensation (Urea, NaOEt) diester->condensation barbiturate Barbiturate condensation->barbiturate Vigabatrin_Synthesis start Diethyl Malonate + 1,4-dichloro-2-butene cyclopropanation Cyclopropanation (NaOEt) start->cyclopropanation intermediate1 1,1-bis(ethoxycarbonyl)- 2-vinylcyclopropane cyclopropanation->intermediate1 amination Amidation (NH3) intermediate1->amination intermediate2 3-carboxamido-5-vinyl- 2-pyrrolidone amination->intermediate2 hydrolysis Hydrolysis (Acid) intermediate2->hydrolysis vigabatrin Vigabatrin hydrolysis->vigabatrin Knoevenagel_Condensation start Diethyl Malonate + Aldehyde/Ketone condensation Knoevenagel Condensation (Base Catalyst) start->condensation product α,β-Unsaturated Dicarbonyl Compound condensation->product Michael_Addition start Diethyl Malonate (Michael Donor) addition Michael Addition (Base Catalyst) start->addition acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) acceptor->addition product 1,5-Dicarbonyl Compound addition->product Pyridopyrimidine_Synthesis start 2-Aminopyridine + Diethyl Malonate condensation Thermal Condensation start->condensation product Pyrido[1,2-a]pyrimidine condensation->product

References

Methodological & Application

Application Notes and Protocols for Malonic Ester Synthesis Using Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The malonic ester synthesis is a highly versatile and foundational method in organic chemistry for the synthesis of substituted carboxylic acids from alkyl halides.[1] This application note provides a detailed overview of the malonic ester synthesis using diethyl malonate, covering its mechanism, a general experimental protocol, and its applications, particularly within the realm of drug development. The procedure's core steps include the formation of a stabilized enolate from diethyl malonate, its subsequent alkylation, and finally, hydrolysis and decarboxylation to yield the target carboxylic acid.[1][2][3] This document is intended to serve as a comprehensive guide, complete with quantitative data, detailed methodologies, and visual diagrams to ensure clarity and reproducibility.

Introduction

The malonic ester synthesis provides a reliable and straightforward route to create α-substituted and α,α-disubstituted acetic acids.[1][4] The fundamental principle of this synthesis lies in the notable acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13).[1][5][6] These protons are positioned between two electron-withdrawing carbonyl groups, which allows for their easy removal by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[1][4][7] This enolate is a potent nucleophile that readily reacts with an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.[1][4][7] A significant advantage of this method is the potential for a second alkylation step, which allows for the introduction of two different alkyl groups.[1][8][9] The synthesis culminates in the hydrolysis of the ester groups followed by decarboxylation to furnish the final carboxylic acid product.[2][9] Its predictability and simplicity make it an invaluable tool in the synthesis of complex molecules for pharmaceuticals and other fine chemicals.[1][2]

Detailed Reaction Mechanism

The malonic ester synthesis is a multi-step process that transforms an alkyl halide (R-X) into a carboxylic acid with two additional carbon atoms (R-CH₂COOH).[1] The overall transformation can be broken down into four key steps:

  • Enolate Formation: A base, typically sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate.[7][8] The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two carbonyl groups.[7] To prevent transesterification, the alkoxide base used should correspond to the alcohol portion of the ester (e.g., sodium ethoxide for diethyl malonate).[8]

  • Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, displacing the halide and forming a new carbon-carbon bond.[2][7] This step is most efficient with methyl and primary alkyl halides. Secondary alkyl halides may lead to competing elimination reactions, while tertiary alkyl halides are generally unreactive.

  • Saponification (Ester Hydrolysis): The substituted diethyl malonate is treated with a strong base, such as sodium hydroxide, followed by acidification. This process hydrolyzes both ester groups to carboxylic acids, yielding a substituted malonic acid.[2][10]

  • Decarboxylation: The substituted malonic acid is heated, causing it to lose a molecule of carbon dioxide through a cyclic transition state, which then tautomerizes to the final carboxylic acid product.[2][3][8]

Below is a diagram illustrating the detailed mechanism of the malonic ester synthesis.

Malonic_Ester_Synthesis_Mechanism Detailed Mechanism of Malonic Ester Synthesis cluster_conditions start Diethyl Malonate enolate Resonance-Stabilized Enolate start->enolate Deprotonation alkylated_ester Alkylated Diethyl Malonate enolate->alkylated_ester SN2 Alkylation malonic_acid Substituted Malonic Acid alkylated_ester->malonic_acid Saponification enol Enol Intermediate malonic_acid->enol Decarboxylation co2 CO₂ malonic_acid->co2 product Substituted Carboxylic Acid enol->product tautomerization Tautomerization base NaOEt alkyl_halide R-X (Alkyl Halide) hydrolysis 1. NaOH, H₂O 2. H₃O⁺ heat Δ (Heat)

Caption: Detailed mechanism of the malonic ester synthesis.

Experimental Protocols

This section provides a general protocol for the synthesis of a mono-substituted carboxylic acid via the malonic ester synthesis. The example provided is for the synthesis of hexanoic acid from diethyl malonate and 1-bromobutane.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • 1-Bromobutane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Enolate Formation and Alkylation:

    • In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add diethyl malonate dropwise with stirring.

    • After the addition is complete, add 1-bromobutane dropwise to the reaction mixture.

    • Heat the mixture to reflux for 2-3 hours to ensure complete reaction.

  • Workup and Isolation of Alkylated Ester:

    • After cooling to room temperature, pour the reaction mixture into water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated diethyl malonate.

  • Saponification:

    • To the crude alkylated ester, add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 3-4 hours to hydrolyze the ester groups.

  • Acidification and Decarboxylation:

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

    • Gently heat the acidic solution to induce decarboxylation, which is evident by the evolution of CO₂ gas. Continue heating until gas evolution ceases.

  • Final Product Isolation and Purification:

    • Cool the mixture and extract the product with diethyl ether.

    • Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude hexanoic acid can be further purified by distillation.

The following diagram illustrates the general experimental workflow.

Experimental_Workflow General Experimental Workflow A 1. Enolate Formation (Diethyl Malonate + NaOEt in Ethanol) B 2. Alkylation (Add Alkyl Halide, Reflux) A->B C 3. Workup (Water Quench, Ether Extraction) B->C D 4. Saponification (Add NaOH, Reflux) C->D E 5. Acidification & Decarboxylation (Add HCl, Heat) D->E F 6. Final Isolation (Ether Extraction, Drying) E->F G 7. Purification (Distillation) F->G H Final Product (Substituted Carboxylic Acid) G->H

Caption: General experimental workflow for malonic ester synthesis.

Data Presentation

The yield of the malonic ester synthesis can vary depending on the specific alkyl halide used and the reaction conditions. Below is a table summarizing typical yields for the alkylation step with different alkyl halides.

Alkyl HalideProductTypical Yield (%)
Methyl BromidePropanoic Acid97 (alkylation step)[1]
Ethyl BromideButanoic Acid80-90[1]
Benzyl Chloride3-Phenylpropanoic Acid75-85[1]
1,4-DibromobutaneCyclopentanecarboxylic Acid60-70[1]

Yields are representative and can be influenced by specific reaction conditions.[1]

Applications in Drug Development

The malonic ester synthesis is a powerful tool in medicinal chemistry and drug development for the construction of complex molecular scaffolds.[1][2] Some key applications include:

  • Synthesis of Barbiturates: Diethyl malonate is a key starting material in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[8]

  • Amino Acid Synthesis: Modifications of the malonic ester synthesis, using reagents like diethyl acetamidomalonate, are employed in the synthesis of various α-amino acids.[11]

  • Synthesis of Non-steroidal Anti-inflammatory Drugs (NSAIDs): The core structures of several NSAIDs can be accessed through malonic ester synthesis and its variations.

  • Construction of Heterocyclic Compounds: The functional group handles provided by the malonic ester allow for its use in the synthesis of various heterocyclic systems, which are prevalent in many drug molecules.

Variations of the Malonic Ester Synthesis

  • Dialkylation: The monoalkylated product can be subjected to a second deprotonation and alkylation sequence with a different alkyl halide to synthesize α,α-disubstituted acetic acids.[1][8][9]

  • Intramolecular Cyclization (Perkin Alicyclic Synthesis): When a dihalide is used as the alkylating agent, an intramolecular SN2 reaction can occur after the first alkylation, leading to the formation of cyclic compounds.[1][8] This is a valuable method for preparing three- to six-membered cycloalkanecarboxylic acids.[1] For instance, reacting diethyl malonate with 1,4-dibromobutane yields cyclopentanecarboxylic acid.[1]

Conclusion

The malonic ester synthesis is a robust and highly adaptable method for preparing mono- and di-substituted carboxylic acids. Its utility is rooted in the high acidity of the α-protons of diethyl malonate, which facilitates the formation of a nucleophilic enolate for subsequent C-C bond formation. This synthesis remains a cornerstone of organic synthesis and continues to be a valuable strategy in the design and synthesis of new therapeutic agents.

References

Application Notes: Step-by-Step Protocol for the Alkylation of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the alkylation of diethyl malonate, a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. This process is fundamental in the synthesis of a variety of substituted carboxylic acids and other key intermediates in drug development. The protocols provided detail the necessary reagents, equipment, and conditions for successful mono- and di-alkylation of diethyl malonate.

Introduction

The alkylation of diethyl malonate is a classic example of the malonic ester synthesis, which allows for the conversion of alkyl halides into substituted acetic acids.[1][2] The reaction relies on the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups.[3][4] These protons can be readily removed by a suitable base to form a resonance-stabilized enolate ion.[5][6] This enolate is a potent nucleophile that can react with an alkyl halide in an SN2 reaction to form a mono-alkylated diethyl malonate.[3][5] The process can be repeated to introduce a second alkyl group, leading to a di-alkylated product.[1][7] Subsequent hydrolysis and decarboxylation of the alkylated malonic ester yield the corresponding substituted carboxylic acid.[4][8]

Control over the stoichiometry of the reactants is crucial to selectively achieve either mono- or di-alkylation.[7] This protocol will cover both procedures, highlighting the critical parameters for each.

Data Presentation: Reagents and Stoichiometry

The following table summarizes the typical reagents, their roles, and the stoichiometry for both mono- and di-alkylation of diethyl malonate.

ReagentFunctionStoichiometry (Mono-alkylation)Stoichiometry (Di-alkylation)Notes
Diethyl MalonateStarting Material1.0 eq1.0 eqCan be used in slight excess (e.g., 1.1 eq) to favor mono-alkylation.[9]
Sodium Ethoxide (NaOEt)Base1.0 eq2.0 eq (added in two steps)The most common base, typically prepared in situ from sodium metal and absolute ethanol.[7] Using a base with the same alkyl group as the ester prevents transesterification.[1]
Sodium Hydride (NaH)Alternative Base1.0 - 1.2 eq2.0 - 2.4 eq (added in two steps)A stronger, non-nucleophilic base used with aprotic solvents like THF or DMF for irreversible deprotonation.[7][10]
Absolute EthanolSolventSufficient quantitySufficient quantityUsed with sodium ethoxide. Must be anhydrous to prevent hydrolysis.[11]
Anhydrous THF or DMFAlternative SolventSufficient quantitySufficient quantityUsed with stronger bases like NaH.[7]
Alkyl Halide (R-X)Alkylating Agent1.0 eq1.0 eq of R-X, then 1.0 eq of R'-XPrimary or methyl halides are preferred to avoid E2 elimination.[3][11] Reactivity order: I > Br > Cl.[9]
Saturated aq. NH₄ClQuenching AgentAs neededAs neededUsed to quench the reaction, especially when using NaH.[10]
Diethyl Ether or Ethyl AcetateExtraction SolventAs neededAs neededFor extracting the product from the aqueous layer.[7]
BrineWashing SolutionAs neededAs neededTo wash the combined organic layers.[7]
Anhydrous Na₂SO₄ or MgSO₄Drying AgentAs neededAs neededTo remove residual water from the organic layer.[7]

Experimental Protocols

Protocol 1: Mono-alkylation of Diethyl Malonate using Sodium Ethoxide in Ethanol

This protocol describes the synthesis of a mono-substituted diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol.[7] Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.[11] Stir the resulting mixture for 30-60 minutes to ensure the complete formation of the enolate.[11]

  • Alkylation: Add the primary alkyl halide (1.0 eq) dropwise to the stirred enolate solution.[11] An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to reflux.[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.[7]

    • To the residue, add water and transfer the mixture to a separatory funnel.[7]

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x volume of aqueous layer).[7]

    • Combine the organic layers and wash with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate.[7]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.[7]

    • Purify the crude product by vacuum distillation or column chromatography to yield the pure mono-alkylated diethyl malonate.[7]

Protocol 2: Di-alkylation of Diethyl Malonate

This protocol describes the sequential addition of two alkyl groups.

Procedure:

  • First Alkylation: Follow steps 1-3 of the mono-alkylation protocol.

  • Second Enolate Formation: After the first alkylation is complete (as confirmed by TLC), cool the reaction mixture to room temperature.[7] Add a second equivalent of sodium ethoxide (prepared separately or by adding more sodium if excess ethanol is present) and stir for 30 minutes.[7]

  • Second Alkylation: Add the second alkylating agent (R'-X, 1.0 eq) dropwise.[7] Heat the mixture to reflux for an additional 2-4 hours, monitoring the reaction by TLC or GC.[7]

  • Work-up and Purification: Follow steps 4 and 5 of the mono-alkylation protocol to isolate and purify the di-alkylated diethyl malonate.[7]

Mandatory Visualizations

Experimental Workflow Diagram

Alkylation_Workflow Experimental Workflow for Alkylation of Diethyl Malonate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_base Prepare Base (e.g., NaOEt in EtOH) enolate_formation Enolate Formation: Add Diethyl Malonate prep_base->enolate_formation 1 alkylation1 First Alkylation: Add Alkyl Halide (R-X) Heat to Reflux enolate_formation->alkylation1 2 optional_di For Di-alkylation: Cool, Add 2nd eq. Base & 2nd Alkyl Halide (R'-X) Heat to Reflux alkylation1->optional_di Mono-alkylation complete cool_down Cool to RT alkylation1->cool_down Proceed to work-up optional_di->cool_down Di-alkylation complete remove_solvent Remove Solvent (Rotary Evaporation) cool_down->remove_solvent extraction Aqueous Work-up & Extraction remove_solvent->extraction wash_dry Wash & Dry Organic Layer extraction->wash_dry concentrate Concentrate Crude Product wash_dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify product Final Product purify->product

Caption: Workflow for the alkylation of diethyl malonate.

Signaling Pathway: Reaction Mechanism

Reaction_Mechanism Mechanism of Diethyl Malonate Alkylation start Diethyl Malonate + Base (EtO⁻) enolate Resonance-Stabilized Enolate Ion start->enolate Deprotonation sn2 SN2 Reaction enolate->sn2 alkyl_halide Alkyl Halide (R-X) alkyl_halide->sn2 mono_alkylated Mono-alkylated Diethyl Malonate sn2->mono_alkylated C-C bond formation repeat_cycle Repeat with Base & R'-X mono_alkylated->repeat_cycle hydrolysis Hydrolysis & Decarboxylation mono_alkylated->hydrolysis di_alkylated Di-alkylated Diethyl Malonate repeat_cycle->di_alkylated 2nd Alkylation di_alkylated->hydrolysis final_product Substituted Carboxylic Acid hydrolysis->final_product

Caption: Key steps in the malonic ester synthesis.

References

Application Notes and Protocols: Diethylmalonic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylmalonic acid, and its more common precursor diethyl malonate, are pivotal intermediates in the synthesis of a diverse array of pharmaceutical agents. The presence of an active methylene group in diethyl malonate allows for facile alkylation and acylation reactions, providing a straightforward route to a variety of substituted malonic esters. These esters can then be further manipulated, through reactions such as hydrolysis, decarboxylation, and condensation, to construct the core structures of numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of several classes of drugs derived from this compound and its esters, highlighting its versatility as a foundational building block in medicinal chemistry.

Key Applications in Pharmaceutical Synthesis

The reactivity of this compound and its esters has been exploited in the synthesis of a wide range of therapeutics, including:

  • Sedative-Hypnotics and Anticonvulsants: The classical application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.

  • Anticonvulsants: Beyond barbiturates, derivatives are used to create other classes of antiepileptic drugs like Vigabatrin and analogues of Valproic Acid.

  • Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) such as Phenylbutazone can be synthesized using diethylmalonate chemistry.

  • Vasodilators: The peripheral vasodilator Naftidrofuryl is another example of a complex molecule built upon a diethylmalonate foundation.

  • Antibacterial Agents: The quinolone antibiotic Nalidixic Acid synthesis also utilizes a malonic ester derivative.

Experimental Protocols and Data

This section details the synthetic protocols for key transformations involving this compound and its derivatives, along with quantitative data for comparison.

Synthesis of Barbiturates (e.g., Barbituric Acid)

Barbiturates are synthesized via the condensation of a disubstituted diethyl malonate with urea. The parent compound, barbituric acid, is formed from diethyl malonate and urea.

Experimental Protocol: Synthesis of Barbituric Acid [1][2][3]

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 mL of absolute ethanol.

  • Reaction Mixture: To the sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate, followed by a solution of 30 g (0.5 mole) of dry urea in 250 mL of hot (70°C) absolute ethanol.

  • Reflux: Shake the mixture well and reflux for 7 hours on an oil bath heated to 110°C. A white solid will precipitate.

  • Work-up: After the reaction is complete, add 500 mL of hot (50°C) water to the reaction mixture. Acidify the solution with concentrated hydrochloric acid (approx. 45 mL) with constant stirring.

  • Isolation: Filter the resulting clear solution and cool it in an ice bath overnight. Collect the precipitated white product by suction filtration, wash with 50 mL of cold water, and dry in an oven at 105–110°C for 3-4 hours.

Quantitative Data:

ProductStarting MaterialsCatalyst/BaseYieldPurityReference
Barbituric AcidDiethyl malonate, UreaSodium Ethoxide72-78%>95%[1][3]

Logical Relationship: Synthesis of Barbituric Acid

Diethyl Malonate Diethyl Malonate Reaction Reaction Diethyl Malonate->Reaction Urea Urea Urea->Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Base Barbituric Acid Sodium Salt Barbituric Acid Sodium Salt Reaction->Barbituric Acid Sodium Salt Acidification (HCl) Acidification (HCl) Barbituric Acid Sodium Salt->Acidification (HCl) Barbituric Acid Barbituric Acid Acidification (HCl)->Barbituric Acid

Caption: Synthesis of Barbituric Acid from Diethyl Malonate and Urea.

Synthesis of Phenylbutazone Intermediate (n-Butyl Diethyl Malonate)

Phenylbutazone synthesis involves the initial alkylation of diethyl malonate. A key intermediate is n-butyl diethyl malonate.

Experimental Protocol: Synthesis of n-Butyl Diethyl Malonate [4][5]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 3L of dichloroethylamine.

  • Catalyst Addition: Add 6.2 mol of cuprous chloride in batches while maintaining a stirring speed of 130-150 rpm.

  • Heating: Increase the solution temperature to 70-75°C and maintain for 3-4 hours.

  • Addition of Diethyl Malonate: Dropwise add 6.1 mol of diethyl malonate and continue stirring for 70-90 minutes.

  • Alkylation: Add 6.6-6.8 mol of n-butylamine and allow the reaction to proceed for 5-6 hours, followed by reflux for 3-4 hours.

  • Work-up: Remove dichloroethylamine by distillation under reduced pressure. Cool the solution to 15-18°C and add 3L of a 15-20% sodium chloride solution. Stir at 160-190 rpm for 40-70 minutes, then separate the aqueous layer.

  • Purification: Distill the oil layer under reduced pressure (2.2-2.3 kPa) and collect the fraction at 130-135°C. Wash the collected fraction with a salt solution and hexane, then recrystallize from ethyl acetate.

Quantitative Data:

ProductStarting MaterialsYieldReference
n-Butyl Diethyl MalonateDiethyl malonate, n-Butylamine84-92%[4][5]

Experimental Workflow: Phenylbutazone Intermediate Synthesis

cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_product Product Diethyl Malonate Diethyl Malonate Reaction Reaction Diethyl Malonate->Reaction n-Butylamine n-Butylamine n-Butylamine->Reaction Cuprous Chloride Cuprous Chloride Cuprous Chloride->Reaction Dichloroethylamine (Solvent) Dichloroethylamine (Solvent) Dichloroethylamine (Solvent)->Reaction Distillation Distillation Reaction->Distillation Extraction Extraction Distillation->Extraction Purification Purification Extraction->Purification n-Butyl Diethyl Malonate n-Butyl Diethyl Malonate Purification->n-Butyl Diethyl Malonate

Caption: Workflow for the synthesis of n-butyl diethyl malonate.

Synthesis of Vigabatrin Intermediate (2-Vinylcyclopropane-1,1-dicarboxylic acid diethyl ester)

Vigabatrin synthesis can proceed through a cyclopropanation reaction involving diethyl malonate.

Experimental Protocol: Synthesis of 2-Vinylcyclopropane-1,1-dicarboxylic acid diethyl ester [6][7]

  • Base Preparation: Prepare a solution of sodium ethoxide in ethanol.

  • Reaction Setup: Add the sodium ethoxide solution to a reaction vessel and heat to 50-60°C.

  • Addition of Reactants: Dropwise add diethyl malonate to the heated base solution, followed by the addition of hydroquinone. Subsequently, dropwise add trans-1,4-dichloro-2-butene.

  • Reflux: Reflux the reaction mixture for 3-3.5 hours.

  • (Further steps not detailed in the snippets) The resulting intermediate is then further processed through amidation and hydrolysis to yield Vigabatrin.

Quantitative Data:

No specific yield for this intermediate was found in the provided search results.

Synthesis of Naftidrofuryl Intermediate

The synthesis of the vasodilator Naftidrofuryl involves the alkylation of diethyl malonate with a tetrahydrofurfuryl derivative.

Experimental Protocol: Synthesis of Diethyl Tetrahydrofurfuryl Propionate [8][9][10]

  • Preparation of Alkylating Agent: Tetrahydrofurfuryl alcohol is first converted to tetrahydrofurfuryl p-toluenesulfonate.

  • Alkylation: Diethyl malonate is then alkylated with tetrahydrofurfuryl p-toluenesulfonate in the presence of a base.

  • (Further steps) The resulting product is then further elaborated to Naftidrofuryl. A patent describes a process starting with furfural and diethyl malonate, followed by hydrogenation.[9]

Quantitative Data:

ProductOverall YieldReference
N,N-(diethylamino)ethyl-2-(1-naphthyl-methyl)-3-tetrahydrofurfuryl propionate46.4%[8][10]
Synthesis of Nalidixic Acid Intermediate

The synthesis of the antibacterial agent Nalidixic Acid involves the condensation of an aminopyridine derivative with diethyl ethoxymethylenemalonate.

Experimental Protocol: Synthesis of Diethyl{[(6-methyl-2-pyridinyl)amino]methylene}propanedioate [11]

  • Reaction Setup: In a reaction vessel, add 2-amino-6-picoline and diethyl ethoxymethylenemalonate.

  • Heating: Stir the mixture and heat to 90°C.

  • Reaction: Maintain the temperature for a period to allow the reaction to complete.

  • Isolation: Cool the reaction mixture to room temperature to obtain the crude product, which is then purified.

Quantitative Data:

Specific yield for this intermediate was not provided in the search results.

Signaling Pathways and Mechanisms of Action

Understanding the biological targets and pathways of drugs synthesized from this compound is crucial for drug development.

Barbiturates: GABA-A Receptor Modulation

Barbiturates exert their sedative and hypnotic effects by potentiating the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][12][13][14] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.[12]

Signaling Pathway: Barbiturate Action on GABA-A Receptor

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds to Chloride Channel Chloride Channel GABA-A Receptor->Chloride Channel Opens Hyperpolarization Hyperpolarization Chloride Channel->Hyperpolarization Cl- influx Decreased Neuronal Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased Neuronal Excitability Barbiturates Barbiturates Barbiturates->GABA-A Receptor Binds to allosteric site

Caption: Barbiturates enhance GABAergic inhibition.

Phenylbutazone: Cyclooxygenase (COX) Inhibition

Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][15][16][17][18] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16][17]

Signaling Pathway: Phenylbutazone and Prostaglandin Synthesis

Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 & COX-2 COX-1 & COX-2 Arachidonic Acid->COX-1 & COX-2 Prostaglandins Prostaglandins COX-1 & COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Phenylbutazone Phenylbutazone Phenylbutazone->COX-1 & COX-2 Inhibits

Caption: Phenylbutazone inhibits prostaglandin synthesis.

Vigabatrin: GABA Transaminase Inhibition

Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA.[1][19][20] By inhibiting GABA-T, vigabatrin increases the concentration of GABA in the brain, thereby enhancing GABAergic neurotransmission and reducing seizure activity.[1][21][22]

Signaling Pathway: Vigabatrin's Effect on GABA Metabolism

Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA Transaminase (GABA-T) GABA Transaminase (GABA-T) GABA->GABA Transaminase (GABA-T) Increased GABA Levels Increased GABA Levels GABA->Increased GABA Levels Succinic Semialdehyde Succinic Semialdehyde GABA Transaminase (GABA-T)->Succinic Semialdehyde Vigabatrin Vigabatrin Vigabatrin->GABA Transaminase (GABA-T) Irreversibly Inhibits Enhanced GABAergic Inhibition Enhanced GABAergic Inhibition Increased GABA Levels->Enhanced GABAergic Inhibition

Caption: Vigabatrin increases GABA levels by inhibiting its breakdown.

Naftidrofuryl: 5-HT2 Receptor Antagonism

Naftidrofuryl acts as a selective antagonist of serotonin 5-HT2 receptors.[23][24][25][26] By blocking these receptors, it inhibits serotonin-induced vasoconstriction and platelet aggregation, leading to improved blood flow, particularly in peripheral tissues.[23][25] It also appears to have metabolic effects, improving cellular oxygen utilization.[23][25]

Signaling Pathway: Naftidrofuryl's Vasodilatory Action

Serotonin (5-HT) Serotonin (5-HT) 5-HT2 Receptor 5-HT2 Receptor Serotonin (5-HT)->5-HT2 Receptor Binds to Vasoconstriction & Platelet Aggregation Vasoconstriction & Platelet Aggregation 5-HT2 Receptor->Vasoconstriction & Platelet Aggregation Naftidrofuryl Naftidrofuryl Naftidrofuryl->5-HT2 Receptor Antagonizes Vasodilation & Improved Blood Flow Vasodilation & Improved Blood Flow Naftidrofuryl->Vasodilation & Improved Blood Flow

Caption: Naftidrofuryl blocks serotonin-mediated vasoconstriction.

Nalidixic Acid: DNA Gyrase Inhibition

Nalidixic acid is a quinolone antibiotic that targets bacterial DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV.[27][28][29] It inhibits the nicking and resealing activity of DNA gyrase, leading to the accumulation of double-strand DNA breaks and subsequent bacterial cell death.[28][30][31]

Signaling Pathway: Nalidixic Acid's Antibacterial Mechanism

Bacterial DNA Bacterial DNA DNA Gyrase DNA Gyrase Bacterial DNA->DNA Gyrase Supercoiling DNA Replication & Repair DNA Replication & Repair DNA Gyrase->DNA Replication & Repair Double-Strand DNA Breaks Double-Strand DNA Breaks DNA Gyrase->Double-Strand DNA Breaks Inhibition leads to Nalidixic Acid Nalidixic Acid Nalidixic Acid->DNA Gyrase Inhibits Bacterial Cell Death Bacterial Cell Death Double-Strand DNA Breaks->Bacterial Cell Death

Caption: Nalidixic acid disrupts bacterial DNA replication.

Conclusion

This compound and its esters are undeniably powerful and versatile building blocks in the synthesis of a multitude of important pharmaceuticals. The straightforward and well-understood reactivity of the active methylene group provides a reliable foundation for constructing complex molecular architectures. The examples provided herein demonstrate the breadth of therapeutic areas that have benefited from this chemistry, from central nervous system disorders to infectious diseases. These application notes and protocols serve as a valuable resource for researchers and scientists engaged in the discovery and development of new medicines, underscoring the enduring importance of fundamental organic synthesis in advancing human health.

References

Application of Diethylmalonic Acid in the Synthesis of Barbiturates: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the practical applications of diethylmalonic acid and its derivatives in the synthesis of barbiturates, a significant class of central nervous system depressants. The content herein is intended to serve as a technical guide, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

The synthesis of barbiturates via this compound is a cornerstone of medicinal chemistry, leading to a wide array of therapeutic agents used as sedatives, hypnotics, anesthetics, and anticonvulsants. The pharmacological properties of these compounds are largely dictated by the nature of the substituents at the 5-position of the barbituric acid ring. The general synthetic strategy involves a two-stage process: the alkylation of diethyl malonate to introduce the desired R and R' groups at the alpha-carbon, followed by a condensation reaction of the disubstituted malonic ester with urea to form the heterocyclic barbiturate ring.[1][2]

General Synthesis Pathway

The fundamental reaction involves the condensation of a 5,5-disubstituted diethyl malonate with urea in the presence of a strong base, typically sodium ethoxide. This reaction proceeds via a twofold nucleophilic acyl substitution.[1][2] The base deprotonates urea, enhancing its nucleophilicity. The resulting urea anion then attacks the electrophilic carbonyl carbons of the malonic ester, leading to cyclization and the elimination of two molecules of ethanol to form the barbiturate ring.[2]

Below is a generalized workflow for the synthesis of 5,5-disubstituted barbiturates.

Barbiturate_Synthesis_Workflow General Workflow for the Synthesis of 5,5-Disubstituted Barbiturates cluster_0 cluster_1 cluster_2 A Diethyl Malonate B Mono-substituted Malonic Ester A->B 1. Deprotonation 2. Nucleophilic Substitution C Di-substituted Malonic Ester B->C 1. Deprotonation 2. Nucleophilic Substitution E Condensation & Cyclization C->E D Urea D->E F 5,5-Disubstituted Barbiturate E->F Base1 Base (e.g., NaOEt) + Alkyl Halide (R-X) Base2 Base (e.g., NaOEt) + Alkyl Halide (R'-X) Base3 Base (e.g., NaOEt)

Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of various barbiturates, providing a comparative overview of reaction parameters and outcomes.

Table 1: Synthesis of Barbituric Acid (Parent Compound)

ParameterValueReference
Reactants
Diethyl Malonate80 g (0.5 mol)[1][3]
Urea30 g (0.5 mol)[1][3]
Sodium11.5 g (0.5 gram-atom)[1][3]
Absolute Ethanol500 mL[1][3]
Reaction Conditions
Reflux Time7 hours[1][3]
Temperature110°C (oil bath)[3][4]
Product
Yield46-50 g (72-78%)[3]
Melting Point245°C (with decomposition)[4]

Table 2: Synthesis of Barbital (5,5-diethylbarbituric acid)

ParameterValueReference
Reactants
Diethyl diethylmalonate50 g[5]
Urea20 g[5]
Sodium16 g[5]
Absolute Ethanol300 g[5]
Reaction Conditions
Reaction Time4-5 hours[5]
Temperature100-110°C (in autoclave)[5]
Product
Yield~90% (industrial scale)[5]
Melting PointNot Specified

Table 3: Synthesis of Pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid)

ParameterValueReference
Reactants
Diethyl ethyl(1-methylbutyl)malonate129.2 g[6][7]
Urea60.6 g[7]
Sodium Methoxide (29% in Methanol)139.7 g[7]
Reaction Conditions
Temperature135-140°C[7]
Product
Yield99.6 g[7]
Purity (HPLC)99.87%[7]

Experimental Protocols

Protocol 1: Synthesis of Barbituric Acid (Parent Compound)

This protocol describes the condensation of unsubstituted diethyl malonate with urea to yield the parent barbituric acid. The procedure is an adaptation of the method described by Dickey and Gray.[1]

Materials:

  • Sodium metal (11.5 g, 0.5 gram-atom)

  • Absolute ethanol (500 mL)

  • Diethyl malonate (80 g, 0.5 mol)

  • Urea, dry (30 g, 0.5 mol)

  • Concentrated Hydrochloric Acid (HCl, ~45 mL)

  • Distilled water

Apparatus:

  • 2 L round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Oil bath

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. If the reaction is too vigorous, cool the flask in an ice bath.[4]

  • Addition of Reactants: Once all the sodium has dissolved, add 80 g of diethyl malonate to the sodium ethoxide solution.[1][3] Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this urea solution to the flask.[1][3]

  • Condensation Reaction: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will separate rapidly.[1][3]

  • Work-up and Isolation: After the reflux is complete, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the solid.[3]

  • Precipitation: Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper (approximately 45 mL). This protonates the salt, precipitating the barbituric acid.[1][3]

  • Crystallization and Purification: Filter the resulting clear solution while hot and then cool the filtrate in an ice bath overnight to allow the barbituric acid to crystallize.[1][3]

  • Drying: Collect the crystalline product using a Büchner funnel, wash with a small amount of cold water, and dry in an oven at 100-110°C for 3-4 hours.[1][3]

Protocol 2: Synthesis of Amobarbital (5-ethyl-5-isopentylbarbituric acid)

The synthesis of amobarbital involves a multi-step alkylation of diethyl malonate followed by condensation with urea.[1]

Stage 1: Alkylation of Diethyl Malonate

  • First Alkylation: React diethyl malonate with sodium ethoxide, followed by the addition of ethyl bromide to yield diethyl 2-ethylmalonate.[1]

  • Second Alkylation: The resulting diethyl 2-ethylmalonate is then subjected to a second alkylation step using 1-bromo-3-methylbutane to produce diethyl 2-ethyl-2-isopentylmalonate.[1]

Stage 2: Condensation with Urea

  • Condensation: The diethyl 2-ethyl-2-isopentylmalonate is then condensed with urea in the presence of a strong base (e.g., sodium ethoxide) under reflux conditions, similar to the synthesis of barbituric acid, to yield amobarbital.[1]

Protocol 3: Synthesis of Phenobarbital (5-ethyl-5-phenylbarbituric acid)

The synthesis of phenobarbital requires the preparation of diethyl 2-ethyl-2-phenylmalonate, as aryl halides do not readily undergo standard malonic ester alkylation.[2]

Materials:

  • Diethyl 2-ethyl-2-phenylmalonate

  • Urea, dry

  • Sodium methoxide or Sodium ethoxide

  • Methanol or Ethanol

  • Hydrochloric Acid

Procedure:

  • Preparation of Sodium Alkoxide: Prepare a solution of sodium methoxide or ethoxide in the corresponding absolute alcohol in a suitable reaction vessel.

  • Addition of Reactants: Add dry urea to the alkoxide solution, followed by the slow addition of diethyl 2-ethyl-2-phenylmalonate.

  • Condensation Reaction: Heat the reaction mixture to drive the condensation and cyclization.

  • Work-up and Isolation: After the reaction is complete, the resulting mixture contains the sodium salt of phenobarbital. Add water to dissolve the salt, followed by careful acidification with HCl to precipitate the phenobarbital.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure phenobarbital.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key stages in the synthesis of a specific barbiturate, phenobarbital, highlighting the multi-step nature of preparing the required disubstituted malonic ester.

Phenobarbital_Synthesis_Workflow Key Stages in Phenobarbital Synthesis Start Benzyl Cyanide Intermediate1 Diethyl Phenylmalonate Start->Intermediate1 Claisen Condensation & Decarbonylation Intermediate2 Diethyl Ethylphenylmalonate Intermediate1->Intermediate2 Alkylation with Ethyl Bromide Condensation Condensation & Cyclization Intermediate2->Condensation Urea Urea Urea->Condensation Phenobarbital Phenobarbital Condensation->Phenobarbital

Caption: Key stages in the synthesis of phenobarbital.

References

Application Notes and Protocols for the Hydrolysis and Decarboxylation of Substituted Diethyl Malonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the hydrolysis and subsequent decarboxylation of various substituted diethyl malonic acids, a crucial step in the malonic ester synthesis for the formation of substituted carboxylic acids. The protocols outlined below cover both acidic and basic hydrolysis conditions, offering flexibility based on the substrate's sensitivity and desired reaction outcomes.

I. Introduction

The conversion of substituted diethyl malonates to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. This two-step process involves the hydrolysis of the diester to a dicarboxylic acid intermediate, which then readily undergoes thermal decarboxylation to yield the final monosubstituted acetic acid derivative. This methodology is widely employed in the synthesis of pharmaceuticals and other complex organic molecules.

II. General Reaction Scheme & Workflow

The overall transformation can be summarized by the following general scheme:

Step 1: Hydrolysis Substituted Diethyl Malonate → Substituted Malonic Acid

Step 2: Decarboxylation Substituted Malonic Acid → Substituted Acetic Acid + CO₂

The general experimental workflow for this process is depicted in the diagram below.

G sub_diethylmalonate Substituted Diethyl Malonate hydrolysis Hydrolysis (Acidic or Basic) sub_diethylmalonate->hydrolysis sub_malonic_acid Substituted Malonic Acid Intermediate hydrolysis->sub_malonic_acid decarboxylation Thermal Decarboxylation sub_malonic_acid->decarboxylation sub_acetic_acid Substituted Acetic Acid (Final Product) decarboxylation->sub_acetic_acid co2 Carbon Dioxide (gas) decarboxylation->co2

Caption: General workflow for the hydrolysis and decarboxylation of substituted diethyl malonic acid.

III. Experimental Protocols and Data

The following table summarizes various experimental conditions for the hydrolysis and decarboxylation of a range of substituted diethyl malonic acids. Detailed protocols for representative examples are provided below.

Starting MaterialHydrolysis ConditionsDecarboxylation ConditionsProductYield (%)
Diethyl Phenylmalonate1. 10% NaOH (aq), Reflux, 3h2. Conc. HClHeat during distillationPhenylacetic Acid~75%
Diethyl Pentylmalonate1. NaOH (aq)2. AcidificationHeat during distillationHeptanoic AcidNot specified
Diethyl Butylmalonate1. NaOH (aq)2. AcidificationHeat during distillationHexanoic AcidNot specified
Diethyl Benzylmalonate1. NaOH (aq)2. H₃O⁺Heat3-Phenylpropanoic AcidNot specified
Diethyl Isopropylmalonate1. NaOH (aq)2. AcidificationHeatIsovaleric AcidNot specified
Diethyl 2-(Perfluorophenyl)malonateHBr (48% aq) and Acetic Acid (1:5 v/v), Reflux, 16hOccurs concurrently with hydrolysis2-(Perfluorophenyl)acetic Acid63%[1]
A. Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation of Diethyl 2-(Perfluorophenyl)malonate[1]

This protocol details the vigorous hydrolysis and concurrent decarboxylation of a sterically hindered and electronically deactivated substrate.

Materials:

  • Diethyl 2-(perfluorophenyl)malonate

  • 48% aqueous Hydrobromic acid (HBr)

  • Glacial Acetic Acid (AcOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a solution of diethyl 2-(perfluorophenyl)malonate in glacial acetic acid, add a 1:5 volume ratio of 48% aqueous hydrobromic acid.

  • Heat the homogeneous solution to reflux and maintain for 16 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup to isolate the crude product.

  • Purify the crude 2-(perfluorophenyl)acetic acid by an appropriate method, such as recrystallization or column chromatography.

B. Protocol 2: Base-Catalyzed Hydrolysis and Decarboxylation of Diethyl Phenylmalonate (Generalized)

This protocol provides a general procedure for the saponification of a substituted diethyl malonate followed by acidification and thermal decarboxylation.

Materials:

  • Diethyl phenylmalonate

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, combine diethyl phenylmalonate with a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for approximately 3 hours to ensure complete hydrolysis of the ester groups.

  • After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the solution is strongly acidic. The dicarboxylic acid intermediate will precipitate.

  • Isolate the crude dicarboxylic acid by filtration.

  • Transfer the crude dicarboxylic acid to a distillation apparatus.

  • Heat the material. As the temperature rises, decarboxylation will occur, evidenced by the evolution of carbon dioxide gas.

  • Collect the distilled phenylacetic acid. The reported yield for this transformation is approximately 75%.

IV. Signaling Pathways and Logical Relationships

The decision-making process for choosing between acidic and basic hydrolysis can be influenced by the stability of the substituent on the malonic ester. The following diagram illustrates this logical relationship.

G start Start: Substituted Diethyl Malonate acid_sensitive Is the substituent acid-sensitive? start->acid_sensitive base_sensitive Is the substituent base-sensitive? acid_sensitive->base_sensitive No base_hydrolysis Basic Hydrolysis (e.g., NaOH, then H₃O⁺) acid_sensitive->base_hydrolysis Yes acid_hydrolysis Acidic Hydrolysis (e.g., HBr/AcOH) base_sensitive->acid_hydrolysis Yes base_sensitive->base_hydrolysis No (either is suitable) decarboxylation Thermal Decarboxylation acid_hydrolysis->decarboxylation base_hydrolysis->decarboxylation end Final Product: Substituted Acetic Acid decarboxylation->end

References

analytical methods for quantifying Diethylmalonic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Analytical Methods for Quantifying Diethylmalonic Acid

These application notes provide detailed protocols for the quantitative analysis of this compound in reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantification of this compound by Reverse-Phase HPLC with UV Detection

Application Note ID: AN-HPLC-001

Principle High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture.[1] This method utilizes a reverse-phase C18 column to separate this compound from other components in a reaction mixture based on its polarity. Since this compound is a polar dicarboxylic acid, a mixed-mode column could also be employed for enhanced retention and separation.[2] Quantification is achieved by measuring the absorbance of the analyte using a UV detector and comparing it to a calibration curve generated from standards of known concentrations.

Experimental Protocol

A. Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis Detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

  • Analytical balance

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (0.45 µm)

B. Reagents and Standards Preparation

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water. The exact ratio should be optimized for best separation (e.g., 30:70 v/v Acetonitrile:Water with 0.1% H₃PO₄). For MS compatibility, formic acid can be used instead of phosphoric acid.[4]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with the mobile phase.

C. Sample Preparation

  • Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.

  • Dilute the sample with the mobile phase to a concentration expected to fall within the range of the calibration curve.

  • Vortex the solution to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before analysis.

D. HPLC Parameters

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 30:70 (Acetonitrile : 0.1% Phosphoric Acid in Water)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm

  • Run Time: 10 minutes

E. Calibration and Analysis

  • Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

  • Plot the peak area of this compound against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.[1]

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples using the calibration curve.

Data Presentation

Table 1: HPLC Method Performance Parameters (Representative Data)

Parameter Performance
Linearity Range 10 - 500 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) ~0.6 mg/L[1]
Limit of Quantitation (LOQ) ~1.7 mg/L[1]
Accuracy (Recovery %) 95 - 105%
Precision (RSD %) < 2%

Note: LOD and LOQ values are adapted from a method for malonic acid and may vary for this compound.[1]

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (Stock & Working) HPLC HPLC System (Pump, Injector, Column, Oven) Standard_Prep->HPLC Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->HPLC Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC Detector UV Detector (210 nm) HPLC->Detector Data_System Data Acquisition System Detector->Data_System Calibration Generate Calibration Curve (Peak Area vs. Conc.) Data_System->Calibration Quantify Quantify Sample Concentration Calibration->Quantify

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note ID: AN-GCMS-002

Principle Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection power of MS. This method is suitable for volatile or semi-volatile compounds. While this compound has limited volatility, it can be analyzed directly or after derivatization to increase its volatility and thermal stability. The mass spectrometer provides high selectivity and sensitivity, allowing for accurate quantification even in complex matrices.[5][6]

Experimental Protocol

A. Instrumentation and Consumables

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (e.g., Quadrupole)

  • GC Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

  • Analytical balance, volumetric flasks, pipettes, vials

  • Organic solvents (e.g., Ethyl Acetate, Dichloromethane)

B. Reagents and Standards Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with ethyl acetate.

  • Internal Standard (IS) (Optional but Recommended): Prepare a stock solution of a suitable internal standard (e.g., a structurally similar compound not present in the sample, like ethylmalonic acid[7]).

C. Sample Preparation

  • Liquid-Liquid Extraction: To a known volume of the aqueous reaction mixture, add an equal volume of ethyl acetate.

  • Vortex vigorously for 2 minutes to extract this compound into the organic phase.

  • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.

  • (Optional) Add a drying agent like anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis. If an internal standard is used, spike it into both standards and samples at a fixed concentration.

D. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or Split 10:1, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 1 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 114, 101, 132 for this compound).[5]

E. Calibration and Analysis

  • Inject the working standards to build a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration.

  • Perform a linear regression to confirm linearity (R² > 0.99).

  • Inject the prepared samples and calculate the analyte/IS peak area ratio.

  • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

Table 2: GC-MS Method Performance Parameters (Representative Data)

Parameter Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) < 1 µg/mL
Limit of Quantitation (LOQ) ~1-5 µg/mL
Accuracy (Recovery %) 90 - 110%
Precision (RSD %) < 5%

Note: Performance data is typical for GC-MS methods and may be similar to that reported for diethyl malonate analysis.[8]

Visualization

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard & IS Preparation GC Gas Chromatograph (Injector, Column, Oven) Standard_Prep->GC Sample_Prep Sample Preparation (Liquid-Liquid Extraction) Sample_Prep->GC MS Mass Spectrometer (EI Source, Quadrupole) GC->MS Data_System Data Acquisition (SIM Mode) MS->Data_System Calibration Generate Calibration Curve (Area Ratio vs. Conc.) Data_System->Calibration Quantify Quantify Sample Concentration Calibration->Quantify qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Weighing Accurate Weighing (Sample & Internal Std) Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Transfer Transfer to NMR Tube Dissolving->Transfer Acquisition NMR Data Acquisition (Optimized D1 Delay) Transfer->Acquisition Processing Data Processing (FT, Phase, Baseline) Acquisition->Processing Integration Integrate Analyte & Standard Peaks Processing->Integration Calculation Calculate Concentration or Purity via Formula Integration->Calculation

References

Synthesis of Substituted Carboxylic Acids via Diethyl Malonate Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted carboxylic acids utilizing the diethyl malonate pathway. This versatile and well-established method offers a reliable route to a wide variety of mono- and di-substituted acetic acids, which are valuable intermediates in medicinal chemistry and the development of novel therapeutics.[1][2][3]

Introduction

The malonic ester synthesis is a cornerstone of organic synthesis, enabling the conversion of alkyl halides into carboxylic acids with a two-carbon homologation.[4] The method relies on the high acidity of the α-protons of diethyl malonate (pKa ≈ 13), which allows for easy deprotonation with a suitable base to form a stabilized enolate.[5] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a C-C bond.[6] Subsequent hydrolysis of the ester groups followed by decarboxylation affords the desired substituted carboxylic acid.[5][6][7] This pathway is particularly advantageous as it employs relatively weak alkoxide bases and avoids regioselectivity issues that can arise in the direct alkylation of ketone enolates.[6]

Reaction Mechanism and Workflow

The overall transformation of an alkyl halide (R-X) to a substituted carboxylic acid (R-CH₂COOH) via the diethyl malonate pathway can be broken down into three key stages: enolate formation and alkylation, hydrolysis (saponification), and decarboxylation.

Signaling Pathway Diagram

MalonicEsterSynthesis cluster_0 Step 1: Enolate Formation & Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation DiethylMalonate Diethyl Malonate Enolate Enolate Anion DiethylMalonate->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate AlkylatedMalonate Alkylated Diethyl Malonate Enolate->AlkylatedMalonate SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedMalonate AlkylatedMalonate_h Alkylated Diethyl Malonate SubstitutedMalonicAcid Substituted Malonic Acid AlkylatedMalonate_h->SubstitutedMalonicAcid Saponification AcidHeat_h Acid/Base, H2O, Heat AcidHeat_h->SubstitutedMalonicAcid SubstitutedMalonicAcid_d Substituted Malonic Acid CarboxylicAcid Substituted Carboxylic Acid SubstitutedMalonicAcid_d->CarboxylicAcid Decarboxylation Heat Heat Heat->CarboxylicAcid CO2 CO2

Caption: Overall reaction pathway for the malonic ester synthesis.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start PrepBase Prepare Base Solution (e.g., Sodium Ethoxide in Ethanol) Start->PrepBase AddMalonate Add Diethyl Malonate PrepBase->AddMalonate AddAlkylHalide Add Alkyl Halide AddMalonate->AddAlkylHalide RefluxAlkylation Reflux Reaction Mixture AddAlkylHalide->RefluxAlkylation WorkupAlkylation Work-up & Purification of Alkylated Malonate RefluxAlkylation->WorkupAlkylation Hydrolysis Hydrolyze the Ester WorkupAlkylation->Hydrolysis Acidify Acidify the Reaction Mixture Hydrolysis->Acidify Decarboxylate Heat to Decarboxylate Acidify->Decarboxylate WorkupFinal Work-up & Purification of Carboxylic Acid Decarboxylate->WorkupFinal End End WorkupFinal->End

Caption: A generalized experimental workflow for the synthesis.

Quantitative Data Presentation

The yield of substituted carboxylic acids from the diethyl malonate pathway is influenced by the nature of the alkylating agent and the reaction conditions. Primary alkyl halides generally provide the best yields due to the SN2 nature of the alkylation step. Secondary alkyl halides can also be used, but may lead to lower yields due to competing E2 elimination reactions.[2]

Alkylating Agent (R-X)Product (R-CH(COOEt)₂)Yield (%)Final Carboxylic AcidOverall Yield (%)Reference
1-BromobutaneDiethyl n-butylmalonate~80-85Pentanoic acid-Organic Syntheses
Isopropyl bromideDiethyl isopropylmalonate~973-Methylbutanoic acid-[2]
2-BromopentaneDiethyl 2-ethyl-2-(pentan-2-yl)malonate40-603-Methylhexanoic acid-[8]
1,6-Dichlorohexane6-Chlorohexyl diethyl malonate74-788-Chlorooctanoic acid-[9]
HexafluorobenzeneDiethyl 2-(perfluorophenyl)malonate472-(Perfluorophenyl)acetic acid63 (from ester)[10]

Note: Yields can vary based on specific reaction conditions, scale, and purification methods. The provided data should be considered representative.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of substituted carboxylic acids via the diethyl malonate pathway. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Mono-alkylation of Diethyl Malonate

This protocol describes the synthesis of a mono-substituted diethyl malonate.

Materials:

  • Diethyl malonate

  • Absolute ethanol

  • Sodium metal or Sodium ethoxide

  • Alkyl halide (R-X)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, heating mantle

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).[11] Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution. Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the alkyl halide (1.0-1.1 equivalents) dropwise to the enolate solution at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue to dissolve any inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude mono-alkylated diethyl malonate. The product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Hydrolysis and Decarboxylation

This protocol describes the conversion of the alkylated diethyl malonate to the final carboxylic acid.

Materials:

  • Alkylated diethyl malonate

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-20%)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Hydrolysis (Saponification): Place the alkylated diethyl malonate in a round-bottom flask. Add an excess of aqueous NaOH or KOH solution. Heat the mixture at reflux with vigorous stirring for 2-4 hours, or until the ester is completely hydrolyzed (a homogeneous solution is often formed).

  • Acidification: Cool the reaction mixture in an ice bath. Carefully and slowly add concentrated HCl or H₂SO₄ with stirring until the solution is strongly acidic (pH < 2). This will precipitate the substituted malonic acid.

  • Decarboxylation: Gently heat the acidic mixture. As the temperature rises, carbon dioxide will evolve. Continue heating at a gentle reflux until the evolution of CO₂ ceases (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature.

  • Extraction: Extract the carboxylic acid product with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude carboxylic acid. The product can be further purified by distillation or recrystallization.

Troubleshooting and Key Considerations

  • Dialkylation: A common side reaction is the formation of a dialkylated product.[1] To minimize this, use a 1:1 molar ratio of diethyl malonate to base and alkylating agent. Adding the alkylating agent slowly can also help.

  • Choice of Base: Sodium ethoxide in ethanol is the most common base.[11] It is crucial to use a base with the same alkyl group as the ester to prevent transesterification.[1] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF may be used.

  • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are ideal. Secondary halides can be used, but elimination reactions become more competitive. Tertiary halides are generally not suitable as they will primarily undergo elimination.

  • Hydrolysis and Decarboxylation: Ensure complete hydrolysis before acidification and decarboxylation. Incomplete hydrolysis will result in lower yields. The decarboxylation step is driven by heat; ensure the evolution of CO₂ has completely stopped before proceeding with the work-up.

Applications in Drug Development

The malonic ester synthesis is a powerful tool in the synthesis of a wide range of pharmaceuticals. For instance, it is employed in the production of barbiturates, which are central nervous system depressants.[1] The pathway's ability to introduce various alkyl and aryl groups allows for the creation of diverse molecular scaffolds, which is essential for structure-activity relationship (SAR) studies in drug discovery. The synthesis of complex carboxylic acids, which can be further functionalized, makes this method highly valuable for building blocks in the synthesis of active pharmaceutical ingredients (APIs).

References

Application Notes and Protocols: The Role of Diethyl Malonate in the Synthesis of Flavoring Agents and Vitamins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of diethyl malonate, a derivative of diethylmalonic acid, in the chemical synthesis of various commercially significant compounds, including flavoring agents and vitamins. This document offers detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to support research and development in the fields of organic synthesis, food chemistry, and pharmaceutical sciences.

Introduction

Diethyl malonate is a versatile C3-dicarbonyl compound widely employed in organic synthesis due to the reactivity of its central methylene group. The acidic nature of the α-protons allows for easy deprotonation to form a stable enolate, which can subsequently be alkylated, acylated, or undergo condensation reactions. This reactivity forms the basis of the malonic ester synthesis, a powerful tool for the construction of a diverse array of carboxylic acids and their derivatives.[1][2][3][4] While this compound itself has limited direct applications, its diethyl ester is a key precursor in the production of pharmaceuticals, agrochemicals, dyes, and, notably, flavoring agents and vitamins.[2][4][5]

Application Note 1: Synthesis of γ-Nonalactone (Coconut Flavoring Agent)

Overview:

γ-Nonalactone is a widely used flavoring agent that imparts a characteristic coconut aroma and taste. It is found naturally in various fruits and is used in the food and fragrance industries. The synthesis of γ-nonalactone can be achieved through a multi-step process starting from diethyl malonate, which serves as a key building block for constructing the carbon skeleton of the molecule. The overall process involves the alkylation of diethyl malonate, followed by hydrolysis, decarboxylation, and subsequent lactonization.

Data Presentation:

StepReactantsReagents/ConditionsProductYield (%)Reference
1. AlkylationDiethyl malonate, 1-BromoheptaneSodium ethoxide in ethanol, refluxDiethyl heptylmalonate~80%General Malonic Ester Synthesis
2. Hydrolysis & DecarboxylationDiethyl heptylmalonateAqueous NaOH, heat; then aq. HCl, heatNonanoic acid~90%General Malonic Ester Synthesis
3. LactonizationNonanoic acidH₂SO₄, heatγ-Nonalactone~75%Adapted from Malonic Acid Protocol[6]

Experimental Protocol:

Step 1: Synthesis of Diethyl Heptylmalonate (Malonic Ester Alkylation)

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in absolute ethanol.

  • To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.

  • After the addition is complete, add 1-bromoheptane (1 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl heptylmalonate. Purify by vacuum distillation.

Step 2: Synthesis of Nonanoic Acid (Hydrolysis and Decarboxylation)

  • To the diethyl heptylmalonate, add a solution of sodium hydroxide (2.5 equivalents) in water.

  • Heat the mixture to reflux for 3-4 hours to facilitate saponification.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is strongly acidic.

  • Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation.

  • After cooling, extract the nonanoic acid with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield nonanoic acid.

Step 3: Synthesis of γ-Nonalactone (Lactonization)

  • In a round-bottom flask, add the nonanoic acid obtained from the previous step.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the flask.

  • Heat the mixture with stirring for 1-2 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extract the γ-nonalactone with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure γ-nonalactone.

Synthetic Workflow:

G DEM Diethyl Malonate Alkylation Alkylation DEM->Alkylation NaOEt Sodium Ethoxide NaOEt->Alkylation Bromoheptane 1-Bromoheptane Bromoheptane->Alkylation DHM Diethyl Heptylmalonate Alkylation->DHM Hydrolysis Hydrolysis & Decarboxylation DHM->Hydrolysis NA Nonanoic Acid Hydrolysis->NA NaOH_HCl 1. NaOH, H₂O, Heat 2. HCl, Heat NaOH_HCl->Hydrolysis Lactonization Lactonization NA->Lactonization GNL γ-Nonalactone Lactonization->GNL H2SO4 H₂SO₄, Heat H2SO4->Lactonization

Caption: Synthesis of γ-Nonalactone from Diethyl Malonate.

Application Note 2: Synthesis of Vitamin B6 (Pyridoxine) Intermediate

Overview:

While the primary industrial synthesis of Vitamin B6 (pyridoxine) often utilizes a Diels-Alder approach, alternative synthetic routes have been explored where diethyl malonate can serve as a precursor for building blocks of the pyridine ring. One such approach involves the synthesis of a substituted pyridine derivative, which can then be further elaborated to pyridoxine. This application note outlines a representative synthesis of a key intermediate for pyridoxine synthesis starting from diethyl malonate.

Data Presentation:

StepReactantsReagents/ConditionsProductYield (%)Reference
1. CondensationDiethyl malonate, Ethyl acetoacetateAmmonia or Ammonium acetate, heat2,4-Dihydroxy-6-methylnicotinonitrile~60-70%Synthetic Chemistry Literature
2. Chlorination2,4-Dihydroxy-6-methylnicotinonitrilePOCl₃, heat2,4-Dichloro-6-methylnicotinonitrile~85%Synthetic Chemistry Literature
3. Reduction & Hydrolysis2,4-Dichloro-6-methylnicotinonitrileCatalytic hydrogenation (e.g., Pd/C, H₂); then hydrolysis2-Methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine (Pyridoxine)-Further steps required

Experimental Protocol:

Step 1: Synthesis of 2,4-Dihydroxy-6-methylnicotinonitrile

  • In a suitable reaction vessel, mix diethyl malonate (1 equivalent), ethyl acetoacetate (1 equivalent), and a source of ammonia such as ammonium acetate.

  • Heat the mixture, which will cause the components to react and cyclize.

  • After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol) and dry to obtain 2,4-dihydroxy-6-methylnicotinonitrile.

Step 2: Synthesis of 2,4-Dichloro-6-methylnicotinonitrile

  • In a round-bottom flask equipped with a reflux condenser, place the 2,4-dihydroxy-6-methylnicotinonitrile from the previous step.

  • Carefully add phosphorus oxychloride (POCl₃) in excess.

  • Heat the mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to decompose the excess POCl₃.

  • Extract the product with a suitable organic solvent (e.g., chloroform).

  • Wash the organic layer with water and a dilute solution of sodium bicarbonate, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 2,4-dichloro-6-methylnicotinonitrile.

Step 3: Conversion to Pyridoxine (Conceptual)

The resulting 2,4-dichloro-6-methylnicotinonitrile is a versatile intermediate. The chlorine atoms can be selectively replaced or reduced, and the nitrile group can be hydrolyzed and reduced to form the hydroxymethyl groups of pyridoxine. This typically involves multiple subsequent steps, including catalytic hydrogenation to remove the chlorine atoms and reduce the nitrile group, followed by hydrolysis.

Synthetic Workflow:

G DEM Diethyl Malonate Condensation Condensation/ Cyclization DEM->Condensation EAA Ethyl Acetoacetate EAA->Condensation Ammonia Ammonia Source Ammonia->Condensation DHMN 2,4-Dihydroxy-6- methylnicotinonitrile Condensation->DHMN Chlorination Chlorination DHMN->Chlorination DCMN 2,4-Dichloro-6- methylnicotinonitrile Chlorination->DCMN POCl3 POCl₃, Heat POCl3->Chlorination FurtherSteps Further Steps: Reduction & Hydrolysis DCMN->FurtherSteps Pyridoxine Vitamin B6 (Pyridoxine) FurtherSteps->Pyridoxine G DEM Diethyl Malonate Condensation Condensation/ Cyclization DEM->Condensation Urea Urea Urea->Condensation NaOEt Sodium Ethoxide NaOEt->Condensation Intermediate Sodium Salt of Barbituric Acid Condensation->Intermediate Acidification Acidification Intermediate->Acidification BarbituricAcid Barbituric Acid Acidification->BarbituricAcid HCl HCl HCl->Acidification

References

Application Notes and Protocols: Laboratory-Scale Synthesis of Diethylmalonic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylmalonic acid and its esters, particularly diethyl diethylmalonate, are valuable intermediates in organic synthesis, finding applications in the preparation of various pharmaceuticals, including barbiturates and other heterocyclic compounds. The synthesis typically involves the dialkylation of diethyl malonate, followed by hydrolysis to yield the target dicarboxylic acid. This document provides detailed laboratory-scale protocols for the synthesis of diethyl diethylmalonate and its subsequent conversion to this compound.

Synthesis of Diethyl Diethylmalonate

The synthesis of diethyl diethylmalonate is achieved through the dialkylation of diethyl malonate. This reaction proceeds via the formation of a resonance-stabilized enolate from diethyl malonate using a strong base, which is then alkylated with an ethyl halide. The process is repeated to introduce the second ethyl group.

Experimental Protocol: Synthesis of Diethyl Diethylmalonate

This protocol is adapted from established laboratory procedures for the dialkylation of malonic esters.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Ethyl iodide (or ethyl bromide)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Water

Equipment:

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a calcium chloride tube to protect from moisture, dissolve 14.4 g of sodium metal in 190 ml of absolute ethanol with stirring. This process is exothermic and should be carried out with caution.

  • First Alkylation: Once all the sodium has dissolved to form sodium ethoxide, add 100 g of freshly distilled diethyl malonate to the stirred solution.

  • Slowly add 97.5 g of ethyl iodide through a dropping funnel. The reaction mixture will heat up.

  • After the addition is complete, heat the mixture to reflux until the solution is neutral to moist litmus paper.

  • Second Alkylation: Prepare a second solution of sodium ethoxide by dissolving another 14.4 g of sodium in 190 ml of absolute ethanol.

  • Add the second batch of sodium ethoxide to the reaction mixture, followed by the slow addition of another 97.5 g of ethyl iodide.

  • Heat the mixture to reflux overnight to ensure complete dialkylation.[1]

  • Work-up: After the reaction is complete, remove the excess ethanol by distillation.

  • To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel and separate the layers.

  • Purification: Dry the ethereal layer over anhydrous sodium sulfate. Remove the ether under reduced pressure using a rotary evaporator.

  • Distill the crude product under vacuum. Collect the fraction boiling at 221-222 °C.[1]

Quantitative Data: Synthesis of Diethyl Diethylmalonate
Reactant/ProductMolecular Weight ( g/mol )Amount (g)MolesBoiling Point (°C)Yield (%)
Diethyl Malonate160.171000.624199-
Sodium22.9928.81.25--
Ethyl Iodide155.971951.2572-
Diethyl Diethylmalonate216.27112 (crude), 102.5 (redistilled)-221-222up to 83

Synthesis of this compound

This compound is prepared by the hydrolysis of diethyl diethylmalonate. Both acidic and basic hydrolysis methods can be employed. Basic hydrolysis (saponification) is often preferred for its efficiency. The resulting dicarboxylate salt is then acidified to yield the free this compound.

Experimental Protocol: Hydrolysis of Diethyl Diethylmalonate

This protocol describes a general procedure for the saponification of a dialkylated malonic ester.

Materials:

  • Diethyl diethylmalonate

  • Sodium hydroxide (or potassium hydroxide)

  • Water

  • Concentrated hydrochloric acid

  • Solvent for recrystallization (e.g., water, benzene, or a mixture)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Beaker

  • pH paper or pH meter

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Saponification: In a round-bottom flask, dissolve a known amount of diethyl diethylmalonate in an aqueous solution of sodium hydroxide (typically a 10-20% solution). Use a molar excess of sodium hydroxide (at least 2 equivalents per mole of the ester).

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the disappearance of the insoluble ester layer. Reflux for several hours until the hydrolysis is complete.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2). This will precipitate the this compound.

  • Isolation: Cool the mixture in an ice bath to maximize crystallization. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold water to remove any inorganic salts.

  • Purification: The crude this compound can be purified by recrystallization.[2][3] Choose a suitable solvent in which the acid is soluble at high temperatures but sparingly soluble at room temperature. Water or benzene are potential solvents. Dissolve the crude product in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Quantitative Data: Synthesis and Properties of this compound
CompoundMolecular Weight ( g/mol )Melting Point (°C)
This compound160.17121-125

Note: The yield for the hydrolysis step can vary depending on the reaction conditions and purification efficiency.

Workflow and Logical Relationships

The synthesis of this compound from diethyl malonate is a two-step process involving dialkylation followed by hydrolysis. The overall workflow can be visualized as follows:

Synthesis_Workflow DiethylMalonate Diethyl Malonate MonoalkylatedEster Monoethylated Diethyl Malonate DiethylMalonate->MonoalkylatedEster Alkylation Base Base (e.g., NaOEt) Base->DiethylMalonate EthylHalide1 Ethyl Halide (1st eq.) EthylHalide1->DiethylMalonate DiethylDiethylmalonate Diethyl Diethylmalonate MonoalkylatedEster->DiethylDiethylmalonate Alkylation Base2 Base (e.g., NaOEt) Base2->MonoalkylatedEster EthylHalide2 Ethyl Halide (2nd eq.) EthylHalide2->MonoalkylatedEster Hydrolysis Hydrolysis (Acid or Base) DiethylDiethylmalonate->Hydrolysis DiethylmalonicAcid This compound Hydrolysis->DiethylmalonicAcid Logical_Relationships cluster_alkylation Step 1: Dialkylation cluster_hydrolysis Step 2: Hydrolysis Start Diethyl Malonate (Active Methylene Compound) Enolate Enolate Formation (Deprotonation with Base) Start->Enolate NucleophilicAttack1 Nucleophilic Attack on Ethyl Halide (1) Enolate->NucleophilicAttack1 Monoalkylated Monoethylated Intermediate NucleophilicAttack1->Monoalkylated Enolate2 Second Enolate Formation Monoalkylated->Enolate2 NucleophilicAttack2 Nucleophilic Attack on Ethyl Halide (2) Enolate2->NucleophilicAttack2 ProductEster Diethyl Diethylmalonate NucleophilicAttack2->ProductEster Ester Diethyl Diethylmalonate Saponification Saponification (Base-mediated ester cleavage) Ester->Saponification Dicarboxylate Dicarboxylate Salt Saponification->Dicarboxylate Acidification Acidification Dicarboxylate->Acidification FinalProduct This compound Acidification->FinalProduct

References

Application Notes and Protocols: Diethylmalonic Acid Derivatives in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound.[1][2] This reaction is widely utilized in the synthesis of a variety of important compounds, including intermediates for pharmaceuticals, agrochemicals, and polymers.[2] The reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion.[1][3] This carbanion then attacks the carbonyl group of the aldehyde or ketone, leading to a condensation product after dehydration.[2][3]

A critical requirement for the active methylene compound in a Knoevenagel condensation is the presence of at least one acidic proton on the carbon atom situated between two electron-withdrawing groups.[1][4] These electron-withdrawing groups stabilize the resulting carbanion, facilitating its formation. Common examples of such groups include esters, ketones, nitriles, and nitro groups.

The Role of Diethylmalonic Acid and Its Derivatives

It is crucial to distinguish between diethyl malonate and this compound (which is more accurately named 2,2-diethylmalonic acid). Diethyl malonate possesses two acidic protons on the central carbon and is a classic substrate for the Knoevenagel condensation. However, This compound (diethyl 2,2-diethylmalonate) lacks these acidic protons as the central carbon is substituted with two ethyl groups. Consequently, this compound itself cannot act as the active methylene component in a Knoevenagel condensation reaction.

This document will therefore focus on the application of a closely related and highly relevant compound: diethyl malonate , in Knoevenagel condensation reactions. The protocols and data presented are for the reactions of diethyl malonate with various aldehydes.

Reaction Mechanism and Experimental Workflow

The Knoevenagel condensation proceeds through a well-established three-step mechanism:

  • Deprotonation: A base removes a proton from the active methylene group of diethyl malonate, forming a resonance-stabilized enolate ion.[2][3]

  • Nucleophilic Addition: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[2][3]

  • Dehydration: The intermediate undergoes dehydration, typically through an E1cB mechanism, to yield the final α,β-unsaturated product.[3]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DiethylMalonate Diethyl Malonate Enolate Enolate Anion DiethylMalonate->Enolate + Base Aldehyde Aldehyde/Ketone Tetrahedral_Intermediate Tetrahedral Intermediate Base Base Enolate->Tetrahedral_Intermediate + Aldehyde/Ketone Unsaturated_Product α,β-Unsaturated Product Tetrahedral_Intermediate->Unsaturated_Product - Water Water Water

Caption: Mechanism of the Knoevenagel Condensation.

A general workflow for carrying out a Knoevenagel condensation is depicted below. This typically involves reaction setup, monitoring, workup, and purification.

Knoevenagel_Workflow A Reactant Mixing (Aldehyde, Diethyl Malonate, Catalyst, Solvent) B Reaction (Stirring at specified temperature) A->B C Reaction Monitoring (e.g., TLC, GC, HPLC) B->C D Quenching & Workup (e.g., addition of water/acid, extraction) C->D E Purification (e.g., distillation, chromatography) D->E F Product Characterization (e.g., NMR, IR, MS) E->F

Caption: General experimental workflow for the Knoevenagel condensation.

Experimental Protocols

The following protocols are based on established methods for the Knoevenagel condensation of diethyl malonate with aldehydes.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate

This protocol is a classic example of the Knoevenagel condensation.

Materials:

  • Diethyl malonate

  • Benzaldehyde

  • Piperidine

  • Benzene or Toluene

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser with Dean-Stark trap)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a Dean-Stark trap, combine diethyl malonate (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of piperidine (0.05-0.1 eq) in a suitable solvent such as benzene or toluene.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction. The progress can also be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water, dilute hydrochloric acid (e.g., 1 M HCl) to remove the piperidine catalyst, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Immobilized Gelatin-Catalyzed Knoevenagel Condensation in DMSO

This protocol offers a more environmentally friendly approach using a reusable catalyst.[5]

Materials:

  • Aldehyde (aliphatic or aromatic)

  • Diethyl malonate

  • Immobilized Gelatin on Immobead IB-350 (catalyst)

  • Dimethyl sulfoxide (DMSO)

  • Hexane

  • Saturated sodium chloride solution

  • Magnesium sulfate

Procedure:

  • To a solution of the aldehyde (25 mmol) in DMSO (25 mL), add diethyl malonate (30 mmol) and the immobilized gelatin catalyst.[5]

  • Stir the mixture at room temperature.[5]

  • Monitor the reaction progress by TLC until the aldehyde is completely consumed.[5]

  • Decant the supernatant from the polymer beads.

  • Extract the product from the DMSO solution with hexane (3 x 15 mL).[5]

  • Wash the combined hexane extracts with a saturated sodium chloride solution to remove residual DMSO and dry over MgSO4.[5]

  • Evaporate the hexane to yield the Knoevenagel condensation product. The catalyst and DMSO can be recovered and reused.[5]

Data Presentation

The following table summarizes representative data for the Knoevenagel condensation of various aldehydes with diethyl malonate under different catalytic conditions.

AldehydeCatalystSolventTemperatureTimeYield (%)Reference
BenzaldehydePiperidineBenzeneReflux11-18 h~71[6]
Various Aromatic & Aliphatic AldehydesImmobilized GelatinDMSORoom Temp.N/A85-90[5]
Various Aromatic & Aliphatic AldehydesImmobilized BSADMSORoom Temp.N/A85-89[7][8]
4-ChlorobenzaldehydeBoric Acid (10 mol%)EthanolN/AN/AGood to Excellent[9]

Conclusion

While this compound itself is not a suitable substrate for the Knoevenagel condensation due to the absence of active methylene protons, its parent compound, diethyl malonate, is a versatile and widely used reagent in this reaction. The protocols and data provided herein for diethyl malonate serve as a valuable resource for researchers engaged in the synthesis of α,β-unsaturated compounds. The development of greener catalytic systems, such as the use of immobilized enzymes, offers promising avenues for sustainable chemical synthesis.[5][7] Careful selection of the catalyst, solvent, and reaction conditions is crucial for achieving high yields and purity of the desired products.

References

Troubleshooting & Optimization

preventing dialkylation as a side reaction in malonic ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of dialkylation in malonic ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dialkylation in malonic ester synthesis and why does it occur?

Dialkylation is a common side reaction in malonic ester synthesis where a second alkyl group is added to the α-carbon of the malonic ester.[1][2][3] This occurs because after the first successful alkylation, the monoalkylated product still possesses one acidic α-hydrogen.[4] In the presence of a base, this proton can be removed to form a new enolate, which can then react with another molecule of the alkylating agent. This second alkylation competes with the desired monoalkylation, potentially leading to reduced yields of the target compound and difficult purification.[1]

Q2: How does the choice of base and stoichiometry influence selectivity for monoalkylation?

The base and its stoichiometry are critical factors in controlling the reaction's outcome.[5]

  • Stoichiometry : To favor monoalkylation, it is crucial to use one equivalent of base relative to the malonic ester.[5][6] Using more than one equivalent will promote the deprotonation of the monoalkylated product, leading to dialkylation. Conversely, to intentionally produce a dialkylated product, a second equivalent of base is added after the first alkylation is complete.[1][5]

  • Base Type : Sodium ethoxide (NaOEt) in ethanol is a classic and effective base for this synthesis.[5] It is strong enough to deprotonate the diethyl malonate (pKa ≈ 13) but not so strong that it causes unwanted side reactions.[4] It is essential to match the alkoxide base to the ester group (e.g., use sodium ethoxide with diethyl malonate) to prevent transesterification.[1][7] For irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used.[5][8]

Q3: What is the role of the alkylating agent and reaction conditions?

  • Alkylating Agent : The alkylation step proceeds via an SN2 mechanism. Therefore, methyl and primary alkyl halides are ideal substrates.[2] Secondary halides are less effective and can lead to elimination side reactions, while tertiary halides are unsuitable.

  • Stoichiometry : Using a slight excess of the malonic ester can help minimize dialkylation by ensuring the alkylating agent is consumed before it can react with the monoalkylated product.[2][8]

  • Temperature : Deprotonation is typically performed at room temperature or below. After the addition of the alkylating agent, gentle heating may be required to drive the reaction to completion.[5][6] Careful temperature control is necessary to balance reaction rate with selectivity.

Troubleshooting Guide

Q1: My reaction yielded a high percentage of the dialkylated product. How can I improve the selectivity for monoalkylation?

High dialkylation is a common issue. The following flowchart and table outline the primary causes and corrective actions.

Troubleshooting Workflow for High Dialkylation

G start High Dialkylation Observed q1 Check Base Stoichiometry: Was > 1.0 eq. of base used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Solution: Use exactly 1.0 equivalent of base relative to the malonic ester. a1_yes->s1 q2 Check Reagent Addition: Was malonic ester enolate added to the alkylating agent? a1_no->q2 end_node Implement changes and monitor reaction by TLC/GC-MS. s1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Check Malonic Ester Amount: Was an excess of alkylating agent used? a2_yes->q3 s2 Solution: Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the halide. a2_no->s2 s2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Solution: Use a slight excess (1.1-1.2 eq.) of the malonic ester relative to the alkylating agent. a3_yes->s3 a3_no->end_node s3->end_node

Troubleshooting workflow for excessive dialkylation.
Key Parameters for Optimizing Monoalkylation

ParameterRecommendation for MonoalkylationRationale
Base Stoichiometry Use 1.0 equivalent of base.Prevents deprotonation of the monoalkylated product.[5]
Malonic Ester Stoichiometry Use a slight excess (e.g., 1.1 eq.) of malonic ester.Ensures the alkylating agent is the limiting reagent.[2][8]
Reaction Temperature Maintain low to moderate temperatures (e.g., 0 °C to RT) during addition.Controls reaction rate and minimizes side reactions.[5]
Addition Sequence Add the alkylating agent slowly to the generated enolate.Keeps the concentration of the alkylating agent low, disfavoring a second reaction.
Solvent Use an appropriate solvent (e.g., ethanol for NaOEt, THF/DMF for NaH).Ensures complete enolate formation and minimizes side reactions.[5]

Q2: How can I effectively separate the monoalkylated product from the dialkylated product?

Separation can be challenging due to similar boiling points.[5] If vacuum distillation is ineffective, column chromatography is the recommended method for purification.[5]

Optimized Experimental Protocol for Monoalkylation

This protocol details the synthesis of diethyl propylmalonate, a representative monoalkylation procedure.

Experimental Workflow Diagram

G cluster_prep 1. Enolate Formation cluster_alkylation 2. Alkylation cluster_workup 3. Work-up & Purification p1 Dissolve sodium metal in anhydrous ethanol under N₂. p2 Cool solution to 0-5 °C. p1->p2 p3 Add diethyl malonate (1.1 eq.) dropwise over 30 min. p2->p3 p4 Stir at room temperature for 1 hour. p3->p4 a1 Add 1-iodopropane (1.0 eq.) dropwise, keeping temp < 25 °C. p4->a1 a2 Heat mixture to a gentle reflux (approx. 80 °C) for 2-3 hours. a1->a2 a3 Monitor reaction completion by TLC or GC. a2->a3 w1 Cool to RT, remove ethanol under reduced pressure. a3->w1 w2 Add water and extract with diethyl ether (3x). w1->w2 w3 Wash combined organic layers with brine. w2->w3 w4 Dry over anhydrous Na₂SO₄, filter, and concentrate. w3->w4 w5 Purify by vacuum distillation or column chromatography. w4->w5

Step-by-step workflow for monoalkylation.
Detailed Methodology

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl malonate

  • 1-Iodopropane (or other primary alkyl halide)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation : In a flame-dried, three-neck round-bottom flask equipped with a condenser, addition funnel, and nitrogen inlet, dissolve sodium metal (1.0 eq.) in anhydrous ethanol under a nitrogen atmosphere. Once the sodium has completely reacted to form sodium ethoxide, cool the solution to 0-5 °C in an ice bath.

  • Add diethyl malonate (1.1 eq.) dropwise from the addition funnel over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Alkylation : Add the alkylating agent (e.g., 1-iodopropane, 1.0 eq.) dropwise, ensuring the reaction temperature does not exceed 25 °C. After addition, heat the mixture to a gentle reflux and maintain for 2-4 hours.[5] Monitor the reaction's progress using TLC or GC analysis.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[5] Add water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether. Combine the organic layers and wash with brine.[5]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to isolate the pure monoalkylated product.[5]

Reaction Pathway Visualization

The following diagram illustrates the competitive reaction pathways leading to mono- and dialkylation.

G malonate Diethyl Malonate (EtO₂C)₂CH₂ enolate1 Enolate Anion (EtO₂C)₂CH⁻ malonate->enolate1 + Base mono_product Monoalkylated Product (EtO₂C)₂CH-R enolate1->mono_product + R-X (Desired Path) enolate2 Monoalkylated Enolate (EtO₂C)₂C⁻-R mono_product->enolate2 + Base (Side Path) di_product Dialkylated Product (Side Reaction) (EtO₂C)₂CR₂ enolate2->di_product + R-X base1 Base (1 eq.) (e.g., NaOEt) rx1 Alkyl Halide (R-X) base2 Excess Base rx2 Alkyl Halide (R-X)

Competitive pathways in malonic ester synthesis.

References

strategies to improve the yield of mono-alkylated Diethylmalonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of mono-alkylated diethyl malonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the success of mono-alkylation of diethyl malonate?

A1: The successful mono-alkylation of diethyl malonate is primarily determined by a careful balance of several key factors: the stoichiometry of the reactants, the choice and amount of base, the nature of the alkylating agent, the reaction solvent, and the temperature.[1] Precise control over these parameters is essential to favor the formation of the desired mono-alkylated product while minimizing side reactions.[1]

Q2: Which bases are most effective for the mono-alkylation of diethyl malonate?

A2: Sodium ethoxide (NaOEt) in ethanol is the most commonly used base for this reaction.[1] It is crucial to use a base with an alkyl group that matches the ester to prevent transesterification.[1] For more complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can be employed.[1][2]

Q3: Can I use secondary or tertiary alkyl halides for this reaction?

A3: It is not recommended. Secondary alkyl halides tend to give poor yields due to a competing E2 elimination reaction.[3] Tertiary alkyl halides will almost exclusively undergo elimination and are generally unsuitable for this alkylation.[3] Primary alkyl halides are the preferred substrates.[3]

Q4: How can I minimize the formation of the di-alkylated product?

A4: To favor mono-alkylation, it is advisable to use a slight excess of diethyl malonate relative to the base and the alkylating agent.[2] This ensures that the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product.[2] Slow, dropwise addition of the alkylating agent can also help to maintain its low concentration, further favoring mono-alkylation.[3]

Q5: What is the role of a phase-transfer catalyst (PTC) in this reaction?

A5: A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can be beneficial when using a solid base like potassium carbonate in an organic solvent.[4][5] The PTC facilitates the transfer of the carbonate anion into the organic phase, enabling the deprotonation of diethyl malonate.[6] This can improve reaction rates and yields.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of mono-alkylated product and significant amount of di-alkylated product. - Incorrect stoichiometry (base to malonate ratio > 1).- Reaction temperature is too high.- Rapid addition of the alkylating agent.- Use a strict 1:1 molar ratio of base to diethyl malonate, or a slight excess of the malonate.[3]- Maintain the lowest effective reaction temperature.[2]- Add the alkylating agent slowly and dropwise.[3]
Low yield and presence of an alkene derived from the alkyl halide. - Competing E2 elimination reaction, especially with secondary or tertiary alkyl halides.[3]- High reaction temperature.- Use primary alkyl halides whenever possible.[3]- Lower the reaction temperature to favor SN2 over E2.[3]- Consider using a bulkier, less nucleophilic base.[3]
Presence of hydrolyzed ester groups (carboxylic acids) in the product. - Presence of water in the reaction or during workup.- Use anhydrous solvents and properly dried glassware.[1]- Minimize contact time with aqueous acid or base during the workup procedure, especially at elevated temperatures.
Mixture of ethyl and other alkyl esters in the product. - Transesterification due to a mismatch between the alkoxide base and the ester's alcohol component.- Ensure the alkoxide base matches the ester (e.g., use sodium ethoxide for diethyl malonate).[1]
Reaction does not proceed to completion; significant unreacted starting material. - Insufficient amount or inactive base.- Unreactive alkyl halide.- Insufficient temperature.- Use at least one full equivalent of a fresh, active base.[1]- Confirm the quality of the alkyl halide (reactivity order: I > Br > Cl).[2]- Gently heat the reaction and monitor progress by TLC or GC.[2]
Difficulty in separating mono- and di-alkylated products. - Similar polarities and close boiling points of the products.- Optimize reaction conditions to maximize the yield of the mono-alkylated product.- Utilize column chromatography for separation if distillation is ineffective.[1]

Data Presentation

Table 1: Typical Yields for Mono-alkylation of Diethyl Malonate with Various Alkyl Halides using Sodium Ethoxide

Alkyl HalideProductTypical Yield (%)
n-Butyl bromideDiethyl n-butylmalonate80-90%
Ethyl bromideDiethyl ethylmalonate75-85%
Benzyl chlorideDiethyl benzylmalonate70-80%
Isopropyl bromideDiethyl isopropylmalonate40-50%

Note: Yields are approximate and can vary based on specific reaction conditions.

Table 2: Effect of Base and Catalyst on the Alkylation of Diethyl Malonate with Butyl Bromide

BaseCatalystSolventYield of Diethyl butylmalonate (%)
Sodium EthoxideNoneEthanolHigh (typically >80%)
Potassium CarbonateNoneTolueneLow
Potassium CarbonateAliquat 336 (PTC)TolueneModerate to High
Potassium Carbonate18-Crown-6TolueneImproved Yield

Experimental Protocols

Detailed Methodology for the Mono-alkylation of Diethyl Malonate with n-Butyl Bromide

This protocol provides a general guideline for the synthesis of diethyl n-butylmalonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • n-Butyl bromide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, and stirring apparatus

Procedure:

  • Preparation of the Enolate: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.0 equivalent) dropwise with continuous stirring at room temperature.[7] Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.[3]

  • Alkylation: After enolate formation, add n-butyl bromide (1.0 equivalent) dropwise to the reaction mixture through the dropping funnel.[7] An exothermic reaction may be observed. Once the addition is complete, heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.[8]

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.[7] Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude diethyl n-butylmalonate.[7] The crude product can be further purified by vacuum distillation or column chromatography.

Mandatory Visualization

Reaction_Pathway cluster_main Desired Mono-alkylation Pathway cluster_side Side Reaction: Di-alkylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate + Base - H+ Mono-alkylated Product Mono-alkylated Product Enolate->Mono-alkylated Product + Alkyl Halide (RX) - X- Mono-alkylated Enolate Mono-alkylated Enolate Mono-alkylated Product->Mono-alkylated Enolate + Base - H+ Di-alkylated Product Di-alkylated Product Mono-alkylated Enolate->Di-alkylated Product + Alkyl Halide (RX) - X-

Caption: Reaction pathways in diethyl malonate alkylation.

Troubleshooting_Workflow start Low Yield of Mono-alkylated Product check_dialkylation Significant Di-alkylation? start->check_dialkylation check_elimination Alkene Side-product? check_dialkylation->check_elimination No solution_dialkylation Adjust Stoichiometry (excess malonate) Slow Alkyl Halide Addition check_dialkylation->solution_dialkylation Yes check_starting_material Unreacted Starting Material? check_elimination->check_starting_material No solution_elimination Use Primary Alkyl Halide Lower Reaction Temp. check_elimination->solution_elimination Yes solution_starting_material Check Base Activity Ensure Anhydrous Conditions Increase Temperature/Time check_starting_material->solution_starting_material Yes end Improved Yield check_starting_material->end No solution_dialkylation->end solution_elimination->end solution_starting_material->end Logical_Relationships cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Base Base Strength & Stoichiometry Mono_Yield Mono-alkylation Yield Base->Mono_Yield influences Di_Yield Di-alkylation Yield Base->Di_Yield influences Alkyl_Halide Alkyl Halide (1° > 2° > 3°) Alkyl_Halide->Mono_Yield strongly influences Elimination_Yield Elimination Yield Alkyl_Halide->Elimination_Yield strongly influences Solvent Solvent (Protic vs. Aprotic) Solvent->Mono_Yield influences Temperature Temperature Temperature->Mono_Yield influences Temperature->Elimination_Yield influences Addition_Rate Addition Rate of Alkyl Halide Addition_Rate->Di_Yield influences Mono_Yield->Di_Yield competes with Mono_Yield->Elimination_Yield competes with

References

Technical Support Center: Purification of Diethylmalonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products derived from diethylmalonic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to determine the best purification method for my crude product?

A1: The initial and most critical step is to analyze your crude product using Thin Layer Chromatography (TLC). TLC will help you estimate the number of components in your mixture, determine the polarity of your target compound relative to impurities, and screen for an effective solvent system for column chromatography. For acidic products, adding a small amount of acetic or formic acid (around 0.1-1%) to the mobile phase can prevent streaking and improve separation.[1]

Q2: My product is a carboxylic acid derived from the hydrolysis of a diethylmalonic ester. What are the most common purification techniques?

A2: For carboxylic acids, the primary purification methods are:

  • Recrystallization: This is often the most effective method if your product is a solid. The challenge is finding a suitable solvent that dissolves the compound when hot but not when cold.[2]

  • Column Chromatography: Silica gel chromatography is widely used. However, the acidic nature of the carboxyl group can cause peak tailing.[3] This can be mitigated by adding a small amount of acid (e.g., acetic acid) to the eluent.[1][3] Alternatively, reversed-phase C-18 chromatography can be effective for polar carboxylic acids.[4]

  • Acid-Base Extraction: If your impurities are neutral or basic, an acid-base extraction can be a highly effective preliminary purification step to isolate the acidic product.[5]

Q3: I am performing a Knoevenagel condensation with diethylmalonate. What are the typical impurities I should expect?

A3: Common impurities in a Knoevenagel condensation include unreacted starting materials (aldehyde/ketone and diethylmalonate), self-condensation products of the aldehyde or ketone, and Michael addition byproducts where a second molecule of the malonate adds to the newly formed α,β-unsaturated product.[5][6] The catalyst, often a weak base like piperidine or pyridine, will also be present in the crude mixture.[6][7]

Q4: Can I purify my this compound derivative by distillation?

A4: Distillation is a viable option if your product is a liquid and is thermally stable.[8] However, many derivatives, particularly the hydrolyzed diacids, are prone to decarboxylation at elevated temperatures.[9][10] If you must distill, vacuum distillation is strongly recommended to lower the boiling point and minimize thermal decomposition.[8]

Troubleshooting Guides

Problem 1: Recrystallization Issues
Symptom Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too quickly. 3. High concentration of impurities depressing the melting point.1. Switch to a lower-boiling point solvent. 2. Re-dissolve the oil by heating, add a small amount of additional solvent, and allow it to cool more slowly (e.g., leave the flask on a cooling hot plate).[11] 3. Attempt a preliminary purification by another method (e.g., column chromatography) to remove impurities.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated and requires a nucleation site.1. Boil off some of the solvent to increase the concentration and attempt to cool again.[11][12] 2. Try scratching the inside of the flask with a glass rod at the solvent line.[12] Add a "seed crystal" of the pure compound if available.[2][12] Cool the flask in an ice bath to induce crystallization.[2]
Low recovery after recrystallization. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. 2. The mother liquor may still contain a significant amount of product. Concentrate the filtrate and cool for a second crop of crystals.[12] 3. Use a stemless funnel and keep the solution and apparatus hot during filtration to prevent clogging.[2]
Problem 2: Column Chromatography Issues
Symptom Possible Cause(s) Suggested Solution(s)
Product streaks or "tails" down the column/TLC plate. 1. The compound is acidic (e.g., a carboxylic acid) and is interacting strongly with the slightly acidic silica gel. 2. The sample is overloaded on the column.1. Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your eluent system.[1][3] This protonates the compound, reducing its interaction with the silica. 2. Use a larger column or apply less crude material.
Poor separation of spots (low resolution). 1. The chosen eluent system is too polar or not polar enough.1. Adjust the solvent polarity. The ideal eluent system should give your target compound an Rf value of ~0.3-0.4 on a TLC plate.[13] Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[3]
Compound will not elute from the column. 1. The compound is highly polar and strongly adsorbed to the silica. 2. The eluent is not polar enough.1. Switch to a more polar solvent system. For very polar carboxylic acids, a mobile phase like Dichloromethane/Methanol/Acetic Acid might be necessary.[3] 2. Consider using a different stationary phase, such as alumina or reversed-phase C-18 silica.[4][13]

Experimental Protocols

Protocol 1: Purification of an Acidic Product by Column Chromatography

This protocol is a general method for purifying carboxylic acids derived from this compound using silica gel.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of your crude product in a suitable solvent (e.g., ethyl acetate or methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 70:30 Hexanes:Ethyl Acetate).

    • To improve spot shape for acidic compounds, add ~1% acetic acid to the mobile phase (e.g., 70:30:1 Hexanes:EtOAc:AcOH).

    • The ideal system will show good separation between your product and impurities, with an Rf of ~0.3 for your product.[13]

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Wet-pack the column by pouring the slurry in and allowing it to settle, ensuring a level and compact bed.[3] Drain excess solvent until it is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a strong solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[3]

    • Carefully add the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a lower polarity if using a gradient. For example, start with 98:2:0.1 DCM/MeOH/AcOH and gradually increase the methanol percentage.[3]

    • Collect fractions in test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL for a medium column).[3]

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain your pure product.[3]

    • Combine the pure fractions.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[3]

Protocol 2: Purification of a Solid Product by Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude solid in a test tube.

    • Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

    • Common solvent systems include ethanol/water, hexanes/ethyl acetate, or toluene.[14]

  • Dissolution:

    • Place the bulk of the crude solid into an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with swirling.

    • Add just enough hot solvent to completely dissolve the solid. Adding too much will reduce your yield.[11]

  • Decolorization (Optional):

    • If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a stemless funnel to remove them.[2] Pre-heat the funnel and flask to prevent premature crystallization.[2]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by suction filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Allow the crystals to dry completely in the air or in a vacuum oven.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate common workflows and troubleshooting logic for purifying derivatives of this compound.

G start Crude Product (from this compound Reaction) analysis Analyze by TLC start->analysis is_solid Is the product a solid? analysis->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes column Perform Column Chromatography (Silica or C-18) is_solid->column No / Liquid   is_pure_recryst Is it pure? recrystallize->is_pure_recryst is_pure_recryst->column No final_product Pure Product is_pure_recryst->final_product Yes is_pure_column Is it pure? column->is_pure_column extraction Consider Acid-Base Extraction (if applicable) is_pure_column->extraction No is_pure_column->final_product Yes extraction->column Re-run column G start Problem: Oily Product During Recrystallization check_mp Is Solvent BP > Product MP? start->check_mp change_solvent Action: Choose a lower-boiling solvent. check_mp->change_solvent Yes check_cooling Was cooling too rapid? check_mp->check_cooling No resolved Issue Resolved change_solvent->resolved slow_cool Action: Re-dissolve, add a touch more solvent, cool slowly. check_cooling->slow_cool Yes check_impurities Are there significant impurities? check_cooling->check_impurities No slow_cool->resolved pre_purify Action: Purify by another method first (e.g., column). check_impurities->pre_purify Yes pre_purify->resolved

References

troubleshooting incomplete decarboxylation of Diethylmalonic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the decarboxylation of diethylmalonic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the decarboxylation of this compound derivatives?

A1: The decarboxylation of malonic acid derivatives, formed from the hydrolysis of the corresponding diethyl esters, proceeds through a cyclic, concerted transition state. This mechanism involves the formation of a six-membered ring, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate. The enol then tautomerizes to the final carboxylic acid product.

Q2: What are the typical conditions for thermal decarboxylation of these derivatives?

A2: Thermal decarboxylation of dialkylated malonic acids generally requires high temperatures, often exceeding 150°C. The reaction can be performed neat (without a solvent) or in a high-boiling solvent such as xylene, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF).

Q3: Are there milder alternatives to high-temperature thermal decarboxylation?

A3: Yes, several milder methods exist for substrates that may be sensitive to high temperatures. The Krapcho dealkoxycarbonylation is a notable example, which uses a salt (commonly LiCl or NaCl) in a wet dipolar aprotic solvent like DMSO at elevated temperatures, though often lower than traditional thermal decarboxylation.[1][2] Microwave-assisted decarboxylation is another efficient method that can significantly reduce reaction times and often proceeds without a solvent or catalyst.[3][4]

Q4: How can I monitor the progress of my decarboxylation reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). For TLC, the disappearance of the starting malonic acid derivative and the appearance of the product spot (which will have a different Rf value) indicates reaction progression. GC-MS can be used to quantify the remaining starting material and the formed product over time.

Troubleshooting Guide: Incomplete Decarboxylation

Problem: My decarboxylation reaction is incomplete, showing significant amounts of starting material even after prolonged reaction time.

This is a common issue that can arise from several factors. The following troubleshooting guide will help you identify and resolve the root cause.

Logical Troubleshooting Workflow

start Incomplete Decarboxylation Observed check_temp Verify Reaction Temperature start->check_temp check_hydrolysis Ensure Complete Hydrolysis (if starting from ester) check_temp->check_hydrolysis Temp adequate increase_temp Increase Temperature or Prolong Reaction Time check_temp->increase_temp Temp too low check_solvent Evaluate Solvent Choice check_hydrolysis->check_solvent Complete re_hydrolyze Repeat Hydrolysis Step with Stronger Acid/Base check_hydrolysis->re_hydrolyze Incomplete check_impurities Assess Reagent Purity check_solvent->check_impurities Appropriate change_solvent Switch to Higher-Boiling or More Polar Aprotic Solvent (e.g., DMSO) check_solvent->change_solvent Inappropriate purify_reagents Purify Starting Material check_impurities->purify_reagents Impurities suspected consider_alternative Consider Alternative Methods (Krapcho, Microwave) check_impurities->consider_alternative Reagents pure end Successful Decarboxylation increase_temp->end re_hydrolyze->end change_solvent->end purify_reagents->end consider_alternative->end

Caption: Troubleshooting workflow for incomplete decarboxylation.

Detailed Troubleshooting Steps in Q&A Format

Q: My reaction has stalled. Could the temperature be the issue?

A: Insufficient heating is a primary cause of incomplete decarboxylation. Dialkylated malonic acids, in particular, require high temperatures to overcome the activation energy for the reaction.

  • Solution: Ensure your reaction is heated to the appropriate temperature, typically between 150-200°C for thermal decarboxylation. Use a high-boiling solvent if necessary to maintain a consistent temperature. Consider extending the reaction time and continue to monitor by TLC or GC-MS.

Q: I started with the diethyl ester. Could the initial hydrolysis be the problem?

A: Yes, the decarboxylation step can only occur after the ester groups have been hydrolyzed to carboxylic acids. Incomplete hydrolysis will result in unreacted starting material.

  • Solution: Ensure the saponification (base-mediated hydrolysis) or acid-catalyzed hydrolysis of the diethyl ester is complete before attempting decarboxylation. This can be verified by TLC or by ensuring a homogenous aqueous solution after acidification and workup. If hydrolysis is incomplete, you may need to use a stronger acid or base, or increase the reaction time or temperature for the hydrolysis step.

Q: Could my choice of solvent be hindering the reaction?

A: The solvent can play a crucial role in the efficiency of the decarboxylation.

  • Solution: For thermal decarboxylations, high-boiling point solvents such as DMSO, DMF, or xylene are often used to achieve the necessary high temperatures. For the Krapcho reaction, a polar aprotic solvent like DMSO is essential.[1] If your reaction is sluggish, consider switching to a more appropriate solvent.

Q: I'm observing side products. What could be causing this and how can I prevent it?

A: The formation of side products can compete with the desired decarboxylation.

  • Common Side Reactions & Solutions:

    • Polymerization: Derivatives with reactive functional groups, such as exocyclic double bonds, may be prone to polymerization at high temperatures. Consider using a milder decarboxylation method like the Krapcho reaction.

    • Claisen Condensation: If the preceding alkylation step was incomplete, residual base can catalyze a Claisen-type self-condensation of the starting malonic ester. Ensure complete consumption of the base during the alkylation.

Data Presentation

Table 1: Comparison of Decarboxylation Methods for Diethyl Malonate Derivatives
MethodSubstrate ExampleConditionsReaction TimeYieldReference
ThermalDiethyl 2,2-diethylmalonateNeat, 180-190°C1-2 hours~90%General Knowledge
ThermalDiethyl 2-benzylmalonateDMSO, 160°C8-12 hours85-95%[2]
KrapchoDiethyl 2-allyl-2-methylmalonateLiCl, H2O, DMSO, 160°C8-12 hours92%[2]
MicrowaveDiethyl 2-propylmalonic acidSolvent-free, 200W, 180-190°C10 minutes97%[3][4]
MicrowaveDiethyl 2-benzylmalonic acidSolvent-free, 200W, 180-190°C5 minutes95%[4]

Experimental Protocols

Protocol 1: General Procedure for Thermal Decarboxylation
  • Hydrolysis (if starting from ester): To a round-bottom flask, add the this compound derivative (1 eq.), a suitable base (e.g., 2.5 eq. of NaOH or KOH), and a solvent mixture (e.g., water/ethanol).

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with a strong acid (e.g., 6M HCl) to a pH of ~1.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude malonic acid derivative.

  • Decarboxylation: Place the crude malonic acid derivative in a round-bottom flask fitted with a reflux condenser.

  • Heat the flask in a heating mantle or oil bath to 160-200°C.

  • Maintain this temperature until the cessation of CO2 evolution (bubbling). The reaction can be monitored by TLC or GC-MS.

  • Cool the reaction mixture and purify the resulting carboxylic acid by distillation or chromatography.

Protocol 2: General Procedure for Krapcho Dealkoxycarbonylation
  • To a flame-dried round-bottom flask under an inert atmosphere, add the this compound derivative (1 eq.), lithium chloride (2-4 eq.), and wet DMSO (containing a small amount of water, typically 2 eq. relative to the substrate).

  • Heat the reaction mixture to 150-180°C.[1]

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).[2]

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography or distillation.

Protocol 3: Monitoring Decarboxylation by TLC
  • Prepare the TLC plate: Use a silica gel 60 F254 plate.

  • Prepare the mobile phase: A common mobile phase for these compounds is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v).[3] The polarity can be adjusted as needed.

  • Spot the plate: On the baseline of the TLC plate, spot a small amount of the starting material (if available), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the plate: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualize the plate: After the solvent front has reached near the top of the plate, remove it and visualize under UV light (254 nm). The starting material and product should appear as distinct spots with different Rf values. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Visualizations

Decarboxylation Mechanism

sub Substituted Malonic Acid ts Six-membered Cyclic Transition State sub->ts Heat enol Enol Intermediate ts->enol co2 CO2 ts->co2 product Final Carboxylic Acid Product enol->product Tautomerization

Caption: Mechanism of malonic acid decarboxylation.

Experimental Workflow: Krapcho Decarboxylation

start Start setup Combine Substrate, LiCl, and wet DMSO in Flask start->setup heat Heat to 150-180°C setup->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Incomplete workup Cool, Add Water, and Extract with Organic Solvent monitor->workup Complete purify Dry, Concentrate, and Purify workup->purify end Final Product purify->end

Caption: Workflow for Krapcho dealkoxycarbonylation.

References

managing transesterification side reactions with Diethylmalonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethyl malonate and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage common side reactions, particularly transesterification, during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the alkylation of diethyl malonate.

Issue 1: Low yield of the desired mono-alkylated product and the presence of multiple, unexpected ester products.

  • Question: My reaction to alkylate diethyl malonate resulted in a low yield of my target compound. NMR and LC-MS analysis show a complex mixture of products, including what appear to be methyl-ethyl and dimethyl esters, even though I started with diethyl malonate. What is the likely cause?

  • Answer: This is a classic case of transesterification. This side reaction occurs when the alkoxide base used for deprotonation has an alkyl group that is different from the alkyl groups of your malonic ester. For instance, using sodium methoxide (NaOCH₃) with diethyl malonate (CH₂(COOCH₂CH₃)₂) will lead to an equilibrium mixture of diethyl malonate, ethyl methyl malonate, and dimethyl malonate. This mixture of starting materials then gets alkylated, resulting in a complex product mixture that is difficult to separate and reduces the overall yield of your desired product.

    Troubleshooting Steps:

    • Match the Alkoxide Base: The most effective way to prevent transesterification is to use an alkoxide base with the same alkyl group as your ester. For diethyl malonate, you must use sodium ethoxide (NaOEt) in ethanol.[1]

    • Verify Reagent Identity: Before starting your synthesis, double-check that the chosen base and malonic ester have matching alkyl groups.[2]

    • Purification: If a non-matching combination was used, extensive chromatographic purification will be necessary to isolate the desired product.[2]

Issue 2: Significant amount of a dialkylated side product is forming.

  • Question: I am trying to synthesize a mono-alkylated diethyl malonate, but I am consistently getting a significant amount of the dialkylated product. How can I favor mono-alkylation?

  • Answer: The formation of a dialkylated product is a common issue because the mono-alkylated diethyl malonate still has one acidic proton on the α-carbon.[3] This proton can be removed by the base, creating a new enolate that can react with a second equivalent of the alkyl halide.[3]

    Troubleshooting Steps:

    • Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can also help to favor mono-alkylation.[3]

    • Slow Addition of Alkylating Agent: Add the alkyl halide slowly to the reaction mixture. This helps ensure that the alkyl halide reacts with the diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.[3]

    • Choice of Base: While ensuring you have at least one full equivalent of a suitable base for complete initial deprotonation, using a less reactive base or carefully controlling the amount can sometimes help.[1][3]

    • Purification: Careful column chromatography is often required to separate the mono- and dialkylated products due to their similar polarities.[3]

Issue 3: Low product yield and isolation of an alkene derived from the alkyl halide.

  • Question: My reaction yield is low, and I've identified a byproduct that is an alkene corresponding to my alkyl halide. What is happening?

  • Answer: This is likely due to a competing E2 elimination reaction of your alkyl halide.[3] The basic conditions required to deprotonate diethyl malonate can also promote the elimination of HX from the alkyl halide, especially if the alkyl halide is secondary or tertiary.[3][4]

    Troubleshooting Steps:

    • Alkyl Halide Choice: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination reactions.[3] Secondary halides react poorly, and tertiary halides are generally unsuitable for this type of reaction.[3][4]

    • Base Selection: Using a bulkier, less nucleophilic base might favor deprotonation over elimination, but care must be taken to ensure it is strong enough to deprotonate the diethyl malonate.

Frequently Asked Questions (FAQs)

  • Q1: What is transesterification in the context of malonic ester synthesis?

    • A1: Transesterification is a side reaction where the alkyl group of the ester is exchanged with the alkyl group of the alkoxide base used for deprotonation. For example, if diethyl malonate is treated with sodium methoxide, a mixture of diethyl, ethyl methyl, and dimethyl malonates can form, leading to a complex mixture of final products.[2]

  • Q2: How can I completely avoid transesterification?

    • A2: The most effective method is to use an alkoxide base with the same alkyl group as the ester. For diethyl malonate, use sodium ethoxide. For dimethyl malonate, use sodium methoxide.[2]

  • Q3: What are the consequences of not preventing transesterification?

    • A3: This can lead to reduced yields of the desired product, the formation of complex product mixtures that are difficult to purify, and inconsistent experimental results.[2]

  • Q4: Besides transesterification and dialkylation, what other side reactions should I be aware of?

    • A4: Other potential side reactions include the E2 elimination of the alkyl halide (especially with secondary and tertiary halides) and hydrolysis of the ester if water is present in the reaction.[3] Always use anhydrous conditions to prevent hydrolysis.[3]

Data Summary

The following table summarizes key reaction parameters for optimizing the alkylation of diethyl malonate and minimizing side reactions.

ParameterRecommendation to Minimize Side ReactionsReference
Base Selection Use sodium ethoxide (NaOEt) with diethyl malonate.[2]
Stoichiometry (for mono-alkylation) 1:1 molar ratio of diethyl malonate to alkyl halide. A slight excess of diethyl malonate can be beneficial.[3]
Alkyl Halide Use primary or methyl halides. Avoid secondary and tertiary halides.[3][4]
Reaction Conditions Anhydrous (dry) solvent and reagents.[3]
Addition of Alkyl Halide Slow, dropwise addition to the enolate solution.[3]

Key Experimental Protocol: Mono-alkylation of Diethyl Malonate

This protocol details the synthesis of diethyl propylmalonate, highlighting steps to minimize side reactions.

Materials:

  • Sodium ethoxide (1.0 equivalent)

  • Absolute ethanol (anhydrous)

  • Diethyl malonate (1.0 equivalent)

  • 1-bromopropane (1.0 equivalent)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Enolate Formation:

    • In the flame-dried flask under an inert atmosphere, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol. Critical Step: Using sodium ethoxide with diethyl malonate is essential to prevent transesterification.[2]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred solution.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.[2]

  • Alkylation:

    • Add 1-bromopropane (1.0 equivalent) to the dropping funnel and add it dropwise to the enolate solution. Note: Slow addition helps to minimize dialkylation.[3]

    • After the addition, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • To the residue, add diethyl ether and a saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure diethyl propylmalonate.[2]

Visualizations

Transesterification_Side_Reaction cluster_0 Undesired Pathway: Transesterification cluster_1 Desired Pathway: Alkylation Diethyl Malonate Diethyl Malonate Equilibrium Mixture Equilibrium Mixture (Diethyl, Ethyl Methyl, Dimethyl Malonates) Diethyl Malonate->Equilibrium Mixture + NaOCH₃ (Mismatched Base) Sodium Methoxide Sodium Methoxide Complex Product Mixture Complex Mixture of Alkylated Products Equilibrium Mixture->Complex Product Mixture + R-X DEM_start Diethyl Malonate Enolate Diethyl Malonate Enolate DEM_start->Enolate + NaOEt (Matched Base) NaOEt Sodium Ethoxide Desired_Product Desired Mono-alkylated Product Enolate->Desired_Product + R-X Dialkylation_vs_Monoalkylation Start Diethyl Malonate + NaOEt Enolate Enolate Intermediate Start->Enolate Add_RX Add Alkyl Halide (R-X) Enolate->Add_RX Mono_Product Mono-alkylated Product Add_RX->Mono_Product Desired Reaction Excess_Base Excess Base or Unreacted Enolate Mono_Product->Excess_Base Still has acidic α-H Di_Product Dialkylated Product (Side Reaction) Excess_Base->Di_Product + R-X

References

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the alkylation of diethyl malonate.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing whether mono- or di-alkylation is the major product?

The outcome of the alkylation of diethyl malonate is primarily determined by the stoichiometry of the reactants, the type and amount of base used, the reaction temperature, and the nature of the alkylating agent.[1] Careful control over these parameters is essential for selectively achieving either the mono- or di-alkylated product.

Q2: How does the stoichiometry of the base affect the product distribution?

The molar ratio of the base to diethyl malonate is a crucial factor.[1] Using one equivalent of the base will predominantly lead to the formation of the mono-alkylated product.[1] To favor di-alkylation, a second equivalent of base is typically added after the initial mono-alkylation is complete, followed by the addition of the second alkylating agent.[1]

Q3: Which bases are recommended for this reaction?

Sodium ethoxide (NaOEt) in ethanol is the most commonly used base for the alkylation of diethyl malonate.[1] It is important to use a base with the same alkyl group as the ester to prevent transesterification.[1][2] For a more complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be utilized, which can help in avoiding side reactions.[1][3]

Q4: How does the choice of solvent impact the reaction?

The solvent plays a significant role. Protic solvents such as ethanol are typically used with alkoxide bases like sodium ethoxide.[1] Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often paired with stronger bases such as NaH or LDA to ensure complete enolate formation and minimize side reactions.[1]

Q5: How can I minimize the formation of the di-alkylated product when the mono-alkylated product is desired?

To favor mono-alkylation, you can use a moderate excess of diethyl malonate relative to the base and the alkylating agent.[4] This ensures that the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product. Additionally, slow addition of the alkylating agent can help maintain its low concentration, further favoring mono-alkylation.[2][4]

Q6: Can secondary or tertiary alkyl halides be used in this reaction?

It is generally not recommended. Secondary alkyl halides often result in poor yields due to a competing E2 elimination reaction.[2][3][4][5] Tertiary alkyl halides will almost exclusively undergo elimination.[2][3][4][5] The malonate enolate, being a bulky nucleophile, can act as a base and abstract a proton from the alkyl halide, leading to the formation of an alkene.[2][4]

Troubleshooting Guide

ProblemSymptomsPossible CausesSolutions
Low Yield of Mono-alkylated Product and Significant Di-alkylation NMR or GC-MS analysis shows a mixture of mono- and di-substituted products, with the di-alkylated product being a major component.Incorrect Stoichiometry: Molar ratios favor di-alkylation.Use a slight excess of diethyl malonate relative to the alkylating agent and the base.[2][4]
Highly Reactive Alkylating Agent: Rapid sequential alkylation occurs.Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[2][4]
Strongly Basic Conditions/High Temperature: Prolonged reaction times or high temperatures can promote the formation of the second enolate.Consider using a milder base like potassium carbonate with a phase-transfer catalyst.[4] Optimize temperature by monitoring reaction progress.
Reaction Not Proceeding to Completion Starting material remains largely unreacted after the expected reaction time.Inactive Base: The base may have decomposed due to moisture.Use freshly prepared or properly stored base.[4]
Unreactive Alkyl Halide: The alkyl halide is of poor quality or is inherently unreactive.Ensure the alkyl halide is of good quality. The general reactivity order is I > Br > Cl.[4] Consider using a more reactive halide.
Insufficient Temperature: The reaction requires thermal energy to proceed at a reasonable rate.Gently heat the reaction mixture and monitor the progress by TLC or GC-MS to determine the optimal temperature.[4]
Presence of Alkene Byproduct GC-MS or NMR analysis reveals an alkene derived from the alkylating agent, especially when using secondary or tertiary alkyl halides.E2 Elimination: The basic enolate promotes elimination over substitution.[2][4]Use primary or methyl alkyl halides.[2] Lowering the reaction temperature can also favor substitution over elimination.[2]
Hydrolysis of Ester Groups Acidic compounds are detected during workup (e.g., effervescence with bicarbonate solution). Spectroscopy indicates the presence of carboxylic acid groups.Presence of Water: Water in the reaction or during workup causes hydrolysis.[2]Use anhydrous conditions for the reaction.[2] Minimize exposure to acidic or basic aqueous conditions, especially at elevated temperatures, during workup.[4]
Transesterification The final product contains different ester alkyl groups than the starting diethyl malonate.Base-Ester Mismatch: The alkoxide base used does not match the alkyl groups of the ester.Use a base with the same alkyl group as the ester (e.g., sodium ethoxide for diethyl malonate).[1][2]

Data Presentation: Reaction Parameter Summary

Table 1: Influence of Base and Solvent on Alkylation

BaseTypical SolventCharacteristicsBest For
Sodium Ethoxide (NaOEt)EthanolStandard, effective for forming the enolate.[1]General mono- and di-alkylation.
Sodium Hydride (NaH)THF, DMFStrong, non-nucleophilic, irreversible deprotonation.[1][6]Avoiding side reactions, especially with sensitive substrates.
Potassium Carbonate (K₂CO₃)Acetone, DMFMilder base, often used with a phase-transfer catalyst.[4]Minimizing di-alkylation when mono-alkylation is desired.
Lithium Diisopropylamide (LDA)THFStrong, sterically hindered, non-nucleophilic base.[1][3]Complete and rapid enolate formation at low temperatures.

Table 2: Stoichiometry Guidelines for Selective Alkylation

Desired ProductDiethyl Malonate (eq.)Base (eq.)Alkylating Agent (eq.)Key Considerations
Mono-alkylation 1.1 - 1.51.01.0A slight excess of diethyl malonate favors mono-alkylation.[2][4] Slow addition of the alkylating agent is recommended.[2][4]
Symmetrical Di-alkylation 1.02.22.2Add all reagents at the beginning or add the second equivalent of base and alkylating agent after the first alkylation is complete.
Unsymmetrical Di-alkylation 1.01.0 (1st step), 1.0 (2nd step)1.0 (1st R-X), 1.0 (2nd R'-X)Sequential addition is necessary. Complete the first alkylation before adding the second equivalent of base and the second alkylating agent.[1]

Experimental Protocols

Protocol 1: Selective Mono-alkylation of Diethyl Malonate

This protocol is representative for achieving selective mono-alkylation.

Materials:

  • Diethyl malonate (1.1 equivalents)

  • Sodium ethoxide (1.0 equivalent)

  • Alkyl halide (1.0 equivalent)

  • Absolute Ethanol (anhydrous)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare sodium ethoxide in situ.[1]

  • Enolate Formation: Add diethyl malonate (1.1 eq) dropwise to the stirred sodium ethoxide solution at room temperature. Stir for 30 minutes.

  • Alkylation: Add the alkylating agent (1.0 eq) dropwise to the reaction mixture. Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[1]

Protocol 2: Sequential Di-alkylation of Diethyl Malonate

This protocol is for the synthesis of a di-substituted malonic ester with two different alkyl groups.

Procedure:

  • First Alkylation: Follow steps 1-3 of the mono-alkylation protocol.

  • Second Enolate Formation: After the first alkylation is complete (monitored by TLC), cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide and stir for 30 minutes.[1]

  • Second Alkylation: Add the second alkylating agent (1.0 eq) dropwise. Heat the mixture to reflux for 2-4 hours.[1]

  • Work-up and Purification: Follow steps 4 and 5 of the mono-alkylation protocol.

Visualizations

Alkylation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation DEM Diethyl Malonate Enolate Resonance-Stabilized Enolate DEM->Enolate + Base Base Base (e.g., NaOEt) Base->Enolate AlkylHalide Alkyl Halide (R-X) Product Alkylated Diethyl Malonate AlkylHalide->Product Enolate_ref->Product + R-X

Caption: General mechanism for the alkylation of diethyl malonate.

Experimental_Workflow start Start prep Prepare Base (e.g., NaOEt in EtOH) start->prep enolate Form Enolate (Add Diethyl Malonate) prep->enolate alkylation Alkylation (Add Alkyl Halide, Reflux) enolate->alkylation monitor Monitor Reaction (TLC / GC-MS) alkylation->monitor monitor->alkylation Incomplete workup Work-up (Quench, Extract) monitor->workup Complete purify Purify Product (Distillation / Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for diethyl malonate alkylation.

Troubleshooting_Tree start Low Yield or Impure Product check_sm Starting Material Present? start->check_sm Analyze Crude Product check_dialkyl Di-alkylation Product Observed? start->check_dialkyl check_alkene Alkene Byproduct Observed? start->check_alkene sol_base Solution: - Use fresh/stronger base - Increase temperature check_sm->sol_base Yes sol_stoich Solution: - Use excess malonate - Slow addition of R-X check_dialkyl->sol_stoich Yes sol_elim Solution: - Use 1° alkyl halide - Lower temperature check_alkene->sol_elim Yes

Caption: Troubleshooting decision tree for common alkylation issues.

References

Technical Support Center: Separation of Mono- and Di-substituted Malonic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the separation of mono- and di-substituted malonic esters.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of mono- and di-substituted malonic esters so challenging?

A1: The primary challenge lies in the similar physicochemical properties of the mono- and di-alkylated products. These compounds often have very close polarities and boiling points, making their separation by standard techniques like column chromatography and distillation difficult.[1] The structural similarity results in comparable interactions with stationary phases in chromatography and similar vapor pressures during distillation.

Q2: How can I minimize the formation of the di-substituted product if I only want the mono-substituted ester?

A2: To favor mono-alkylation, you can employ several strategies:

  • Use a slight excess of the malonic ester: This ensures that the alkylating agent is more likely to react with an unreacted malonic ester molecule rather than the mono-alkylated product.[2]

  • Control the stoichiometry of the base: Using only one equivalent of a strong base will primarily generate the mono-enolate, thus favoring mono-alkylation.

  • Inverse addition: Slowly adding the deprotonated malonic ester (enolate) to a solution of the alkylating agent can help maintain a low concentration of the enolate and reduce the likelihood of a second alkylation on the product.[2]

Q3: What are the best starting conditions for separating a mixture of mono- and di-substituted malonic esters by column chromatography?

A3: For normal-phase chromatography on silica gel, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent such as ethyl acetate.[3] A typical initial mobile phase could be 95:5 or 90:10 hexanes:ethyl acetate. You can then gradually increase the polarity of the eluent (gradient elution) to effectively separate the compounds.[3][4]

Q4: My compounds are streaking or tailing on the silica gel column. How can I fix this?

A4: Streaking and tailing of acidic compounds like malonic acid derivatives on silica gel are common due to strong interactions with the stationary phase. To mitigate this, you can add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[3] This protonates the acidic sites on your compounds, reducing their interaction with the silica and leading to sharper peaks.[3]

Q5: I'm having trouble separating the esters by chromatography. Is there an alternative chemical approach?

A5: Yes. If chromatographic or distillation methods fail, a viable alternative is to hydrolyze the entire crude ester mixture to their corresponding dicarboxylic acids. These acids often exhibit different solubilities, which can allow for separation through recrystallization. Once the desired acid is isolated and purified, it can be re-esterified to obtain the pure ester.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Recommended Solution
Poor Separation Incorrect mobile phase polarity.Optimize the solvent system. Start with a low polarity eluent (e.g., 95:5 hexanes/ethyl acetate) and gradually increase the proportion of the polar solvent.[3]
Column overload.Reduce the amount of crude material loaded. A general guideline for flash chromatography is a silica gel to crude material weight ratio of at least 50:1 to 100:1.[3]
Compound Tailing Strong interaction with silica gel.Add 0.1-1% acetic acid or formic acid to the mobile phase to suppress deprotonation of the acidic compounds.[3]
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a higher ratio of the non-polar solvent.[3]
Compound is Insoluble in Eluent Poor solubility of the crude mixture in the mobile phase.Use the "dry loading" technique. Dissolve the crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[3][5]
Compound Decomposes on Column Compound is unstable on acidic silica gel.Test the compound's stability on a TLC plate.[4] If unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[3][4]
Fractional Distillation
Problem Potential Cause Recommended Solution
Poor Separation Boiling points of the components are too close.Use a longer fractionating column with a higher number of theoretical plates. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference.
Bumping/Uneven Boiling Superheating of the liquid.Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
Product Degradation Compounds are thermally unstable at their atmospheric boiling points.Use vacuum distillation to lower the boiling points and reduce the risk of decomposition.
Recrystallization of Substituted Malonic Acids
Problem Potential Cause Recommended Solution
Compound Does Not Crystallize Solution is not saturated; incorrect solvent.Concentrate the solution by boiling off some solvent. If that fails, try a different solvent or a solvent pair. Slowly adding a "poor" solvent to a solution of the compound in a "good" solvent can induce crystallization.[6]
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid.Use a lower-boiling solvent or a solvent pair. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Recovery Too much solvent was used; crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Quantitative Data

Table 1: Physical Properties of Selected Mono- and Di-substituted Diethyl Malonates

CompoundSubstituent(s)Molecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Diethyl malonateHC₇H₁₂O₄160.17199[7]1.055 at 25°C[7]
Diethyl methylmalonate-CH₃C₈H₁₄O₄174.19198-199[8][9]1.022 at 20°C[8][9]
Diethyl ethylmalonate-CH₂CH₃C₉H₁₆O₄188.2275-77 at 5 mmHg[10][11]1.004 at 25°C[10][11]
Diethyl propylmalonate-CH₂(CH₂)CH₃C₁₀H₁₈O₄202.25221-222[12]0.987 at 25°C[12]
Diethyl isopropylmalonate-CH(CH₃)₂C₁₀H₁₈O₄202.2562 at 0.35 mmHg[13]0.981 at 25°C[13]
Diethyl butylmalonate-CH₂(CH₂)₂CH₃C₁₁H₂₀O₄216.27235-240[6][14]0.983 at 25°C[6][14]
Diethyl allylmalonate-CH₂CH=CH₂C₁₀H₁₆O₄200.23222-223[15][16]1.015 at 25°C[15][16]
Diethyl benzylmalonate-CH₂C₆H₅C₁₄H₁₈O₄250.29162-163 at 10 mmHg[4][7]1.064 at 25°C[4][7]
Diethyl diethylmalonate-CH₂CH₃, -CH₂CH₃C₁₁H₂₀O₄216.27228-230[17]0.99 at 25°C[17]
Diethyl dipropylmalonate-CH₂(CH₂)CH₃, -CH₂(CH₂)CH₃C₁₃H₂₄O₄244.33129-131 at 12 mmHg[18]0.976 at 25°C[19]
Diethyl dibutylmalonate-CH₂(CH₂)₂CH₃, -CH₂(CH₂)₂CH₃C₁₅H₂₈O₄272.38150 at 12 mmHg[5][20]0.945 at 25°C[5][20]
Diethyl diallylmalonate-CH₂CH=CH₂, -CH₂CH=CH₂C₁₃H₂₀O₄240.30128-130 at 12 mmHg[21]0.994 at 25°C[21]

Experimental Protocols

Protocol 1: Separation of a Mono- and Di-alkylated Malonic Ester Mixture by Gradient Column Chromatography
  • Prepare the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.

  • Load the Sample:

    • Dissolve the crude mixture of mono- and di-substituted esters in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder ("dry loading").[3][5]

    • Carefully add the silica-adsorbed sample to the top of the column.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Carefully add the initial mobile phase to the column.

    • Begin eluting the column, collecting fractions.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then to 15%, etc.).

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired products.

  • Isolation:

    • Combine the fractions containing the pure mono-substituted ester and the fractions containing the pure di-substituted ester separately.

    • Remove the solvent from each combined fraction using a rotary evaporator to obtain the purified products.

Protocol 2: Quantitative ¹H NMR Analysis of a Mixture of Mono- and Di-substituted Malonic Esters
  • Sample Preparation:

    • Accurately weigh a sample of the crude reaction mixture.

    • Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃) that contains an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a singlet peak in a region of the spectrum that does not overlap with the analyte signals.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest and the internal standard to allow for full relaxation of the protons, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate the signal of the internal standard and set its integral to a known value corresponding to the number of protons it represents (e.g., 9 for the nine methoxy protons of 1,3,5-trimethoxybenzene).

    • Identify a characteristic, well-resolved signal for the mono-substituted product (e.g., the methine proton at the α-position) and the di-substituted product (e.g., a signal from one of the alkyl groups).

    • Integrate these characteristic signals.

    • The ratio of the integrals of the characteristic peaks for the mono- and di-substituted products will give the molar ratio of the two compounds in the mixture.

    • The absolute quantities can be determined by comparing the integrals of the analyte signals to the integral of the internal standard.

Protocol 3: Recrystallization of a Substituted Malonic Acid
  • Solvent Selection:

    • In a test tube, test the solubility of a small amount of the crude malonic acid in various solvents at room temperature and upon heating. An ideal solvent will dissolve the acid when hot but not when cold.[22] Common solvents to test include water, ethanol, acetone, ethyl acetate, toluene, and hexane, or mixtures thereof (e.g., ethanol/water).[6][19]

    • For example, benzylmalonic acid can be recrystallized from benzene.[23] 2,2-Dipropylmalonic acid can be crystallized from chloroform.

  • Dissolution:

    • Place the crude malonic acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_reaction Malonic Ester Synthesis cluster_separation Separation Strategy cluster_analysis Purity Analysis cluster_purified Purified Products start Crude Mixture (Mono- & Di-substituted Esters) chromatography Column Chromatography start->chromatography Physical Separation distillation Fractional Distillation start->distillation Physical Separation hydrolysis Chemical Conversion (Hydrolysis) start->hydrolysis Chemical Separation tlc TLC chromatography->tlc Monitoring mono Pure Mono-substituted Ester chromatography->mono di Pure Di-substituted Ester chromatography->di nmr ¹H NMR distillation->nmr Analysis distillation->mono distillation->di recrys Recrystallization hydrolysis->recrys Separation of Acids reester Pure Mono/Di Ester recrys->reester Re-esterification reester->nmr Analysis

Caption: Workflow for the separation of mono- and di-substituted malonic esters.

troubleshooting_decision_tree start Poor Separation in Column Chromatography q1 Are peaks tailing? start->q1 a1_yes Add 0.1-1% Acetic Acid to Mobile Phase q1->a1_yes Yes q2 Are compounds eluting too fast? q1->q2 No a1_no No a2_yes Decrease Mobile Phase Polarity q2->a2_yes Yes q3 Is the column overloaded? q2->q3 No a2_no No a3_yes Reduce Sample Load q3->a3_yes Yes a3_no Consider Alternative Strategy q3->a3_no No

References

stability issues and proper storage conditions for Diethylmalonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage conditions for Diethylmalonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are thermal decomposition and potential degradation in solution under certain pH conditions. As a solid, it is relatively stable but is susceptible to decarboxylation at elevated temperatures. In aqueous solutions, its stability can be influenced by pH.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place. To minimize potential degradation, storage at 2-8°C is recommended. It should be stored away from incompatible materials such as strong bases and oxidizing agents.

Q3: What are the known degradation products of this compound?

A3: The primary and well-documented degradation product of this compound upon heating is diethylacetic acid, which is formed through the loss of one molecule of carbon dioxide (CO₂).

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively reported, it is good laboratory practice to protect all chemicals from prolonged exposure to light, especially UV light. Photostability testing according to ICH Q1B guidelines is recommended if the compound is to be used in light-exposed applications.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: this compound is a dicarboxylic acid and will exist in different ionization states depending on the pH of the solution. While stable in acidic to neutral pH, prolonged exposure to strongly basic conditions may promote reactions, although specific degradation pathways under these conditions are not well-documented. Dicarboxylic acids are generally more soluble in basic solutions due to the formation of carboxylate salts.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected decrease in the concentration of this compound in a stock solution. The solution may have been stored at an inappropriate temperature, leading to gradual decarboxylation.Prepare fresh solutions and store them at 2-8°C. For critical applications, quantify the concentration before use.
A solid sample of this compound appears discolored or has a changed texture. The sample may have been exposed to moisture or incompatible chemicals.Do not use the sample. Procure a fresh batch and ensure it is stored under the recommended conditions.
During a reaction at elevated temperatures, gas evolution is observed. This is likely due to the decarboxylation of this compound, releasing carbon dioxide.If decarboxylation is not the intended reaction, consider running the experiment at a lower temperature or using a different synthetic route.
Difficulty dissolving this compound in a non-polar organic solvent. This compound is a polar molecule and has limited solubility in non-polar solvents.Use a more polar solvent such as water, ethanol, or acetone.[2][3][4]
The pH of an unbuffered aqueous solution of this compound is lower than expected. This compound is an acidic compound and will lower the pH of a solution upon dissolution.If a specific pH is required for your experiment, use an appropriate buffer system.

Stability Data Summary

Table 1: Thermal Stability of Solid this compound

Condition Observation Primary Degradation Product
Ambient TemperatureStableNot Applicable
170-180°CDecomposition with evolution of gasDiethylacetic acid and Carbon Dioxide

Table 2: General Stability Profile of this compound in Solution

Condition Stability Comments
Aqueous Solution (Acidic to Neutral pH) Generally StableForms an acidic solution.
Aqueous Solution (Basic pH) Potentially UnstableIncreased solubility due to salt formation.[1] Long-term stability should be evaluated.
Organic Solvents (e.g., Ethanol, Acetone) Generally StableSolubility depends on the polarity of the solvent.[2][3][4]
Exposure to Light Data not availablePhotostability testing is recommended for light-sensitive applications.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is a general guideline based on ICH Q1A principles for forced degradation studies and should be adapted based on the specific analytical methods available.[5][6][7][8][9]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • HPLC system with a UV detector

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate one sample at room temperature and another at 60°C for 24 hours.

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize the sample with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 150°C for 24 hours.

    • Dissolve the stressed solid in the stock solution solvent for analysis.

  • Thermal Degradation (Solution):

    • Heat the stock solution at 60°C for 24 hours.

  • Photostability:

    • Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][10][11][12][13]

    • Keep control samples in the dark at the same temperature.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

Visualizations

G cluster_0 Troubleshooting Workflow start Stability Issue Encountered (e.g., loss of potency, unexpected peaks) check_storage Verify Storage Conditions (Temperature, Light, Humidity) start->check_storage check_solution Assess Solution Preparation and Age (Solvent, pH, Freshness) check_storage->check_solution Conditions OK mitigate Implement Corrective Actions (e.g., adjust storage, modify protocol) check_storage->mitigate Conditions Incorrect check_experiment Review Experimental Parameters (Temperature, Reagents) check_solution->check_experiment Solution OK check_solution->mitigate Solution Improperly Prepared/Stored analyze_sample Analyze Sample for Degradants (e.g., HPLC, LC-MS) check_experiment->analyze_sample Parameters OK check_experiment->mitigate Parameters Incorrect identify_degradant Identify Degradation Product(s) analyze_sample->identify_degradant identify_degradant->mitigate end Issue Resolved mitigate->end

Caption: Troubleshooting workflow for this compound stability issues.

References

identifying and characterizing byproducts in Diethylmalonic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylmalonic acid and its derivatives. The information is designed to help identify and characterize byproducts in common reactions.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Unexpected peaks observed in the crude product of a malonic ester synthesis intended to produce this compound.

  • Question: My goal was to synthesize this compound by alkylating diethyl malonate with two equivalents of an ethyl halide, followed by hydrolysis. However, my initial analysis (e.g., GC-MS, NMR) of the hydrolyzed product shows multiple compounds besides the desired product. What are these unexpected peaks?

  • Answer: The unexpected peaks are likely due to byproducts from the alkylation and hydrolysis steps. Common byproducts include:

    • Mono-alkylated Diethyl Malonate: Incomplete second alkylation can leave behind diethyl ethylmalonate.

    • Unreacted Diethyl Malonate: If the initial alkylation was inefficient.

    • Mono-hydrolyzed Product: Incomplete hydrolysis of diethyl diethylmalonate can result in the formation of ethyl hydrogen diethylmalonate (the monoester).[1]

    • Over-alkylation Products: While less common with simple ethyl halides, complex alkylating agents could lead to undesired side reactions.

    Troubleshooting Steps:

    • Optimize Alkylation: Ensure a sufficiently strong base (like sodium ethoxide) is used to completely deprotonate the malonic ester for both alkylation steps.[2] Consider adding the second equivalent of alkyl halide after the first reaction has gone to completion.

    • Ensure Complete Hydrolysis: Extend the hydrolysis reaction time or use harsher conditions (e.g., refluxing with a stronger acid or base) to ensure both ester groups are cleaved.

    • Purification: Utilize column chromatography to separate the desired dicarboxylic acid from the less polar ester-containing byproducts.

Issue 2: Low yield of the desired barbiturate in a condensation reaction with diethyl diethylmalonate and urea.

  • Question: I am synthesizing a barbiturate, such as pentobarbital, by condensing diethyl diethylmalonate with urea in the presence of sodium ethoxide. The yield of the final product is significantly lower than expected. What are the potential byproducts or side reactions?

  • Answer: Low yields in barbiturate synthesis can be attributed to several factors, leading to the formation of various byproducts.[3][4][5]

    • Incomplete Reaction: The condensation reaction may not have gone to completion, leaving unreacted diethyl diethylmalonate and urea.

    • Side Reactions of the Base: Sodium ethoxide is a strong base and can promote side reactions if not used under controlled conditions.[6]

    • Hydrolysis of the Ester: If water is present in the reaction mixture, sodium ethoxide can be hydrolyzed to sodium hydroxide, which in turn can hydrolyze the diethyl diethylmalonate starting material.[1]

    • Incorrect pH during Workup: The final barbituric acid product is typically precipitated by acidifying the reaction mixture. If the pH is not optimal, the product may remain dissolved.[7]

    Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all reagents and solvents (especially ethanol) are completely dry to prevent hydrolysis of the ester and the base.

    • Control Reaction Temperature: The reaction is often heated to drive it to completion; however, excessive heat can lead to decomposition. A typical condition is refluxing at around 110°C.[5]

    • Optimize Stoichiometry: Use appropriate molar equivalents of the reactants and base as specified in established protocols.[4][8]

    • Careful Acidification: During the workup, add acid slowly and monitor the pH to ensure complete precipitation of the barbiturate product.

Issue 3: The final product of a reaction involving heating this compound is not the expected dicarboxylic acid.

  • Question: I heated this compound to a high temperature as part of a synthetic step, but my final product has a lower molecular weight and shows only one carboxylic acid group in its NMR and IR spectra. What happened?

  • Answer: this compound is susceptible to thermal decarboxylation. When heated to temperatures around 170-180°C, it readily loses a molecule of carbon dioxide to form diethylacetic acid.[9] This is a common reaction for β-dicarboxylic acids.

    Troubleshooting Steps:

    • Avoid High Temperatures: If this compound is your desired product, avoid heating it to high temperatures.

    • Controlled Decarboxylation: If diethylacetic acid is the desired product, this thermal decomposition can be used as a synthetic route. The reaction is typically clean, with carbon dioxide as the only byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the malonic ester synthesis, starting from diethyl malonate. The most common byproducts arise from incomplete reactions during the two main steps:

  • Alkylation: Incomplete alkylation can result in the presence of mono-ethylated diethyl malonate. A major challenge in malonic ester synthesis is preventing dialkylation when only mono-alkylation is desired, though for this compound, dialkylation is the goal.[2]

  • Hydrolysis: Incomplete hydrolysis of the resulting diethyl diethylmalonate will lead to the formation of the corresponding monoester (ethyl hydrogen diethylmalonate).[1]

Q2: How can I minimize byproduct formation during the esterification of malonic acid to form diethyl malonate?

A2: During the Fischer esterification of malonic acid with ethanol, a common side reaction is the formation of diethyl ether from the dehydration of ethanol, especially when using a strong acid catalyst like sulfuric acid at high temperatures.[10] To minimize this:

  • Use a milder acid catalyst or alternative esterification methods.

  • Control the reaction temperature carefully.

  • Use an excess of ethanol to shift the equilibrium towards the ester product.

  • Remove water as it is formed, for example, by using a Dean-Stark apparatus.[10]

Q3: What analytical techniques are best for identifying and characterizing byproducts in this compound reactions?

A3: A combination of chromatographic and spectroscopic techniques is generally most effective:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and providing information on their molecular weight and fragmentation patterns. This is useful for identifying smaller byproducts like mono-alkylated esters.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally sensitive compounds like dicarboxylic acids and larger intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any significant byproducts, allowing for their definitive identification and quantification.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as carboxylic acids (broad O-H stretch) and esters (C=O stretch), which can help in tracking the progress of hydrolysis or esterification reactions.

Quantitative Data

ReactionDesired ProductCommon Byproduct(s)Typical Yield of Desired ProductFactors Affecting Byproduct Formation
Malonic Ester Synthesis This compoundDiethyl ethylmalonate, Ethyl hydrogen diethylmalonate60-80%Incomplete alkylation or hydrolysis, reaction time, temperature.
Barbiturate Synthesis Barbituric Acid DerivativeUnreacted starting materials, hydrolysis products72-78%[4][8]Presence of water, reaction temperature, pH of workup.
Thermal Decomposition Diethylacetic Acid(Essentially none)Nearly quantitativeTemperature (occurs at 170-180°C).[9]

Experimental Protocols

Protocol 1: Synthesis of Barbituric Acid from Diethyl Malonate and Urea

This protocol is adapted from established methods for the synthesis of barbituric acid, a related compound, and illustrates the general procedure.[4][5][8]

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 11.5 g of clean sodium metal in 250 ml of absolute ethanol. This reaction is exothermic and should be handled with care.

  • Addition of Reagents: To the sodium ethoxide solution, add 80 g of diethyl malonate, followed by a solution of 30 g of dry urea in 250 ml of hot (approx. 70°C) absolute ethanol.

  • Condensation Reaction: Shake the mixture well and heat it to reflux for 7 hours in an oil bath at 110°C. A white solid (the sodium salt of the barbiturate) should precipitate.

  • Workup: After the reaction is complete, add 500 ml of hot (50°C) water to dissolve the solid. Then, carefully acidify the solution with concentrated hydrochloric acid until it is acidic (to pH 3-4).

  • Isolation: Cool the clear solution in an ice bath overnight to precipitate the barbituric acid. Collect the white product by filtration, wash with cold water, and dry.

Potential Byproducts: Unreacted diethyl malonate, partially reacted intermediates.

Visualizations

experimental_workflow cluster_reaction Reaction & Workup cluster_analysis Analysis & Characterization start This compound Reaction workup Quenching & Extraction start->workup crude Crude Product workup->crude tlc TLC/LC-MS Screen crude->tlc purification Column Chromatography tlc->purification fractions Collect Fractions purification->fractions analysis NMR, MS, IR Analysis fractions->analysis main_product Desired Product analysis->main_product byproduct Byproduct(s) analysis->byproduct malonic_ester_synthesis_byproducts cluster_alkylation Alkylation Steps cluster_hydrolysis Hydrolysis cluster_products Products & Byproducts dem Diethyl Malonate mono Mono-ethylated DEM dem->mono 1. NaOEt 2. Et-X di Diethyl Diethylmalonate mono->di 1. NaOEt 2. Et-X byproduct1 Mono-ethylated DEM (Byproduct from incomplete alkylation) mono->byproduct1 Present if second alkylation is incomplete hydrolysis H3O+, Heat di->hydrolysis main_product This compound (Desired Product) hydrolysis->main_product byproduct2 Monoester (Byproduct from incomplete hydrolysis) hydrolysis->byproduct2

References

selecting the appropriate base to avoid side reactions with Diethylmalonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for selecting the appropriate base to deprotonate diethylmalonic acid while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the acidic protons on this compound?

A1: this compound (CH₃CH₂)₂C(COOH)₂ has two acidic protons, which are the protons of the two carboxylic acid groups. It is a diprotic acid with two distinct pKa values. The first proton (pKₐ₁) is significantly more acidic than the second (pKₐ₂).

Q2: What is the pKa of this compound?

A2: The reported pKa values for this compound are approximately pKₐ₁ = 2.15 and pKₐ₂ = 7.42.[1] This indicates that the first deprotonation can be achieved with a very weak base, while the second requires a stronger base.

Q3: What is the difference between this compound and diethyl malonate?

A3: This is a critical distinction.

  • This compound is a dicarboxylic acid.

  • Diethyl malonate is the diethyl ester of malonic acid, with the structure CH₂(COOCH₂CH₃)₂. Its alpha-protons (on the CH₂ group) are significantly less acidic (pKa ≈ 13) than the carboxylic acid protons of this compound.[2]

This guide focuses on This compound .

Q4: What are the common side reactions to consider when using a base with this compound?

A4: The primary side reactions of concern are:

  • Decarboxylation: Loss of CO₂ from the carboxyl group, which is often promoted by heat.[3][4]

  • Hydrolysis of esters (if present): If the reaction involves the ester derivative, strong bases can hydrolyze the ester groups to carboxylates.[5][6]

  • Self-condensation (Claisen-type reaction): This is more relevant for the ester derivative (diethyl malonate) where the enolate can react with another ester molecule.[7]

Troubleshooting Guide: Base Selection for this compound

This guide will help you select an appropriate base based on your desired outcome.

Scenario 1: Monodeprotonation of this compound
  • Goal: To remove only the first, more acidic proton to form the monoanion.

  • Recommended Bases: Weak bases with a pKa of their conjugate acid slightly higher than the pKₐ₁ of this compound.

  • Potential Issues & Solutions:

    • Issue: Using too strong a base, leading to double deprotonation.

    • Solution: Choose a base whose conjugate acid has a pKa between approximately 3 and 7.

    • Issue: Decarboxylation upon heating.

    • Solution: Perform the reaction at low temperatures.

Scenario 2: Dideprotonation of this compound
  • Goal: To remove both carboxylic acid protons to form the dianion.

  • Recommended Bases: A stronger base is required compared to monodeprotonation. The pKa of the base's conjugate acid should be significantly higher than the pKₐ₂ of this compound.

  • Potential Issues & Solutions:

    • Issue: Incomplete deprotonation.

    • Solution: Use a base with a pKa of its conjugate acid greater than 8.

    • Issue: Undesired reactions with the solvent.

    • Solution: Select an aprotic solvent that does not react with the strong base.

Data Presentation: Base Selection Table

BasepKa of Conjugate AcidSuitability for Monodeprotonation (pKₐ₁ ≈ 2.15)Suitability for Dideprotonation (pKₐ₂ ≈ 7.42)Potential Side Reactions to Consider
Sodium Bicarbonate (NaHCO₃)6.35Excellent Poor Minimal
Sodium Carbonate (Na₂CO₃)10.33Good (may cause some dideprotonation)Excellent Minimal
Triethylamine (Et₃N)10.75Good (may cause some dideprotonation)Excellent Can act as a nucleophile in some cases.
Sodium Hydroxide (NaOH)15.7Use with caution (will cause dideprotonation)Excellent Can promote hydrolysis if esters are present.
Sodium Ethoxide (NaOEt)16Not Recommended (strong base)Excellent Will cause transesterification with other esters.[7]
Sodium Hydride (NaH)35Not Recommended (very strong base)Excellent Highly reactive, requires careful handling and inert atmosphere.

Experimental Protocols

Protocol 1: Monodeprotonation of this compound using Sodium Bicarbonate
  • Materials: this compound, Sodium Bicarbonate (NaHCO₃), appropriate solvent (e.g., water, ethanol/water mixture).

  • Procedure:

    • Dissolve this compound in the chosen solvent at room temperature.

    • Slowly add one equivalent of sodium bicarbonate to the solution while stirring.

    • Continue stirring until gas evolution (CO₂) ceases, indicating the formation of the monosodium salt.

    • The resulting solution contains the monoanion of this compound and can be used for subsequent reactions.

  • Notes: This reaction is generally clean and avoids significant side reactions when performed at or below room temperature.

Protocol 2: Dideprotonation of this compound using Sodium Carbonate
  • Materials: this compound, Sodium Carbonate (Na₂CO₃), appropriate aprotic solvent (e.g., THF, DMF).

  • Procedure:

    • Suspend this compound in the aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add at least two equivalents of anhydrous sodium carbonate to the suspension.

    • Stir the mixture at room temperature. The reaction may be slow; gentle heating can be applied if necessary, but monitor for decarboxylation.

    • The formation of the disodium salt will be evident by the consumption of the starting materials.

  • Notes: Ensure all reagents and solvents are dry to prevent unwanted hydrolysis reactions.

Mandatory Visualization

Base_Selection_Workflow start Start: Select Base for This compound goal What is the desired reaction outcome? start->goal mono Monodeprotonation goal->mono Single H⁺ Removal di Dideprotonation goal->di Both H⁺ Removal weak_base Use a weak base (e.g., NaHCO₃) mono->weak_base strong_base Use a stronger base (e.g., Na₂CO₃) di->strong_base check_temp Is heating required for subsequent steps? weak_base->check_temp check_ester Are other esters present in the reaction? strong_base->check_ester low_temp Maintain low temperature to avoid decarboxylation check_temp->low_temp Yes proceed Proceed with reaction check_temp->proceed No low_temp->proceed check_ester->check_temp No avoid_alkoxide Avoid alkoxide bases to prevent transesterification check_ester->avoid_alkoxide Yes avoid_alkoxide->check_temp

Caption: Workflow for selecting the appropriate base for deprotonating this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Diethylmalonic Acid and Dimethylmalonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted malonic acids is crucial for optimizing synthetic routes and designing novel molecular entities. This guide provides an objective comparison of diethylmalonic acid and dimethylmalonic acid, focusing on their performance in key chemical transformations, supported by experimental data.

The primary distinction between this compound and dimethylmalonic acid lies in the nature of the alkyl substituents on the α-carbon. These seemingly minor structural differences—two ethyl groups versus two methyl groups—give rise to notable variations in their chemical reactivity, primarily driven by steric and electronic effects.

Decarboxylation: A Quantitative Comparison

Decarboxylation is a cornerstone reaction of disubstituted malonic acids, typically proceeding through a cyclic transition state upon heating to yield a substituted carboxylic acid. The rate of this reaction is sensitive to the steric environment around the carboxylic acid groups.

A kinetic study on the decarboxylation of various substituted malonic acids in hydroxylic solvents provides valuable insight. While this study directly examined ethylmalonic acid and dimethylmalonic acid, the principles governing their relative reactivity can be extrapolated to their diethyl and dimethyl counterparts. The study revealed that the rate of decarboxylation is influenced by the steric bulk of the alkyl substituents.

CompoundRelative Rate of DecarboxylationEnthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
Dimethylmalonic Acid1.00115.5-29.3
Ethylmalonic Acid~0.75118.0-27.6

Data adapted from kinetic studies on the decarboxylation of monosubstituted and disubstituted malonic acids. The relative rate for ethylmalonic acid is an approximation based on the provided activation parameters.

The data indicates that dimethylmalonic acid undergoes decarboxylation at a faster rate than ethylmalonic acid. This can be attributed to the greater steric hindrance imposed by the ethyl groups in the transition state of the reaction, leading to a higher activation energy.

Experimental Protocol: Decarboxylation of Disubstituted Malonic Acids

Objective: To determine and compare the rates of decarboxylation of this compound and dimethylmalonic acid.

Materials:

  • This compound

  • Dimethylmalonic acid

  • High-boiling point solvent (e.g., diphenyl ether, glycerol)

  • Round-bottom flask equipped with a reflux condenser and a gas outlet

  • Heating mantle with a temperature controller

  • Apparatus for collecting and measuring CO₂ evolution (e.g., gas burette or a flow meter connected to a data logger)

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount of the disubstituted malonic acid (e.g., 1.00 g) and place it in the round-bottom flask.

  • Add a measured volume of the high-boiling point solvent (e.g., 25 mL) to the flask.

  • Assemble the reflux apparatus, ensuring the gas outlet is connected to the CO₂ collection system.

  • Heat the mixture to a constant, elevated temperature (e.g., 150-180 °C).

  • Record the volume of CO₂ evolved at regular time intervals.

  • Continue the reaction until the evolution of CO₂ ceases, indicating the completion of the decarboxylation.

  • Repeat the experiment for the other malonic acid derivative under identical conditions.

  • Plot the volume of CO₂ evolved versus time for each compound to determine the reaction rate. The initial rate can be determined from the slope of the initial linear portion of the curve.

Data Analysis: The first-order rate constant (k) for the decarboxylation can be calculated from the experimental data. Comparing the rate constants for this compound and dimethylmalonic acid will provide a quantitative measure of their relative reactivity in this transformation.

Esterification: Influence of Steric Hindrance

Esterification of dicarboxylic acids is a fundamental reaction in organic synthesis. The reactivity of this compound and dimethylmalonic acid in esterification reactions is also governed by steric factors. The bulkier ethyl groups in this compound are expected to create more significant steric hindrance around the carboxylic acid functionalities compared to the methyl groups in dimethylmalonic acid.

This increased steric congestion will likely impede the approach of the alcohol nucleophile to the carbonyl carbon, resulting in a slower reaction rate for this compound under identical conditions.

Experimental Protocol: Comparative Esterification

Objective: To compare the rates of esterification of this compound and dimethylmalonic acid with ethanol.

Materials:

  • This compound

  • Dimethylmalonic acid

  • Anhydrous ethanol

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Apparatus for removing water (e.g., Dean-Stark trap)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress

Procedure:

  • In two separate round-bottom flasks, place equimolar amounts of this compound and dimethylmalonic acid.

  • Add a large excess of anhydrous ethanol to each flask.

  • Add a catalytic amount of concentrated sulfuric acid to each flask.

  • Set up the reflux apparatus, including a Dean-Stark trap to remove the water formed during the reaction, thereby driving the equilibrium towards the product.

  • Heat the reaction mixtures to reflux.

  • At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot (e.g., by adding a cold sodium bicarbonate solution).

  • Analyze the composition of the aliquots using GC or HPLC to determine the concentration of the starting material and the ester product.

  • Plot the concentration of the product versus time for both reactions to compare their rates.

Logical Relationship of Reactivity Factors

G cluster_0 Structural Features cluster_1 Influencing Factors cluster_2 Reactivity Outcome Alkyl_Group Alkyl Group (Methyl vs. Ethyl) Steric_Hindrance Steric Hindrance Alkyl_Group->Steric_Hindrance increases with size Electronic_Effect Inductive Effect (+I) Alkyl_Group->Electronic_Effect slightly increases with size Reaction_Rate Reaction Rate Steric_Hindrance->Reaction_Rate decreases Electronic_Effect->Reaction_Rate slightly decreases (for nucleophilic attack at carbonyl)

Caption: Factors influencing the reactivity of dialkylmalonic acids.

Experimental Workflow for Reactivity Comparison

G Start Select Reactants: This compound Dimethylmalonic Acid Reaction_Type Choose Reaction: - Decarboxylation - Esterification Start->Reaction_Type Setup_Decarboxylation Set up Decarboxylation Apparatus Reaction_Type->Setup_Decarboxylation Decarboxylation Setup_Esterification Set up Esterification Apparatus with Dean-Stark Trap Reaction_Type->Setup_Esterification Esterification Run_Reactions Run Reactions under Identical Conditions (Temperature, Time, Concentration) Setup_Decarboxylation->Run_Reactions Setup_Esterification->Run_Reactions Monitor_Progress Monitor Reaction Progress: - CO2 Evolution (Decarboxylation) - Aliquot Analysis (Esterification) Run_Reactions->Monitor_Progress Analyze_Data Analyze Kinetic Data: Calculate Reaction Rates Monitor_Progress->Analyze_Data Compare_Reactivity Compare Reactivity Analyze_Data->Compare_Reactivity

Caption: Workflow for comparing the reactivity of the two acids.

Conclusion

The reactivity of this compound is generally lower than that of dimethylmalonic acid in common reactions such as decarboxylation and esterification. This difference is primarily attributed to the greater steric hindrance exerted by the two ethyl groups compared to the two methyl groups. The bulkier ethyl substituents impede the formation of the necessary transition states for these reactions, leading to higher activation energies and consequently, slower reaction rates. While electronic effects also play a role, with the ethyl group being slightly more electron-donating than the methyl group, steric hindrance is the dominant factor in determining the relative reactivity of these two compounds. For synthetic applications where rapid reaction kinetics are desired, dimethylmalonic acid would be the preferred substrate. Conversely, the slightly reduced reactivity of this compound might be advantageous in scenarios requiring greater control or selectivity.

A Comparative Analysis of Malonic and Acetoacetic Ester Syntheses in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The malonic ester synthesis and the acetoacetic ester synthesis are two cornerstone carbon-carbon bond-forming reactions in organic chemistry. Both methodologies leverage the enhanced acidity of α-hydrogens in 1,3-dicarbonyl compounds to generate stabilized enolates, which can then be alkylated and subsequently transformed into valuable products. While they share a common mechanistic framework, their distinct starting materials lead to fundamentally different, yet equally important, classes of compounds: carboxylic acids from malonic esters and ketones from acetoacetic esters. This guide provides a detailed comparative analysis of these two powerful synthetic tools, complete with experimental data, protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

At a Glance: Key Differences and Similarities

FeatureMalonic Ester SynthesisAcetoacetic Ester Synthesis
Starting Material Diethyl malonate or other malonic estersEthyl acetoacetate or other β-keto esters
Key Intermediate Substituted malonic esterSubstituted acetoacetic ester
Final Product Substituted carboxylic acidsSubstituted ketones (specifically, methyl ketones)
Synthetic Equivalent ¯CH₂COOH synthon¯CH₂C(O)CH₃ synthon
Core Reaction Sequence Enolate formation, alkylation, hydrolysis, decarboxylationEnolate formation, alkylation, hydrolysis, decarboxylation

Mechanistic Overview

Both syntheses proceed through a similar sequence of four key steps:

  • Enolate Formation: The process is initiated by the deprotonation of the acidic α-hydrogen located between the two carbonyl groups of the starting ester using a suitable base, typically sodium ethoxide in ethanol. This results in the formation of a resonance-stabilized enolate.

  • Alkylation: The nucleophilic enolate then undergoes an S(_N)2 reaction with an alkyl halide, forming a new carbon-carbon bond at the α-position.

  • Hydrolysis: The ester groups of the alkylated intermediate are hydrolyzed to carboxylic acids. This is typically achieved by heating with aqueous acid or by saponification with a strong base followed by acidification.

  • Decarboxylation: The resulting β-dicarboxylic acid (from malonic ester synthesis) or β-keto acid (from acetoacetic ester synthesis) is unstable to heat and readily undergoes decarboxylation, losing a molecule of carbon dioxide to yield the final product.

The critical distinction in the final product arises from the inherent structure of the starting ester. In the malonic ester synthesis, the hydrolysis of the two ester groups leads to a substituted malonic acid, which upon decarboxylation yields a substituted acetic acid. In contrast, the acetoacetic ester synthesis starts with a β-keto ester, and after hydrolysis and decarboxylation, the ketone functionality remains, resulting in a substituted methyl ketone.[1][2][3]

Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis.

malonic_ester_synthesis start Diethyl Malonate enolate Enolate Formation (NaOEt, EtOH) start->enolate alkylation Alkylation (R-X, SN2) enolate->alkylation hydrolysis Hydrolysis (H3O+, Δ) alkylation->hydrolysis decarboxylation Decarboxylation (-CO2) hydrolysis->decarboxylation product Substituted Carboxylic Acid decarboxylation->product

Malonic Ester Synthesis Workflow

acetoacetic_ester_synthesis start Ethyl Acetoacetate enolate Enolate Formation (NaOEt, EtOH) start->enolate alkylation Alkylation (R-X, SN2) enolate->alkylation hydrolysis Hydrolysis (H3O+, Δ) alkylation->hydrolysis decarboxylation Decarboxylation (-CO2) hydrolysis->decarboxylation product Substituted Ketone decarboxylation->product

Acetoacetic Ester Synthesis Workflow

Comparative Performance: A Data-Driven Analysis

The choice between malonic and acetoacetic ester synthesis often depends on the desired final product. However, reaction efficiency, substrate scope, and potential side reactions are also critical considerations. The following tables summarize representative experimental data for the alkylation step of each synthesis.

Table 1: Alkylation of Diethyl Malonate

Alkyl HalideBaseSolventReaction Time (h)Yield (%)Reference
n-Butyl bromideNaOEtEtOH2-3~80-85[4]
Benzyl chlorideNaOEtEtOH2~75-80Organic Syntheses, Coll. Vol. 1, p.290 (1941)
Isopropyl bromideNaOEtEtOH4~15-20[5]
1,3-DibromopropaneNaOEtEtOH4~60-65 (cyclobutane-1,1-dicarboxylate)Organic Syntheses, Coll. Vol. 2, p.174 (1943)

Table 2: Alkylation of Ethyl Acetoacetate

Alkyl HalideBaseSolventReaction Time (h)Yield (%)Reference
n-Propyl bromideNaOEtEtOH3~70-75Organic Syntheses, Coll. Vol. 1, p.248 (1941)
Ethyl bromoacetateNaOEtEtOH12~60-65[6]
Allyl bromideNaOEtEtOH2~70Organic Syntheses, Coll. Vol. 3, p.38 (1955)
2-BromopropaneNaOEtEtOH6~25-30[7]

Advantages and Disadvantages

Malonic Ester Synthesis

Advantages:

  • Versatility in Carboxylic Acid Synthesis: It is an excellent method for preparing a wide variety of mono- and di-substituted acetic acids.[8]

  • Milder Conditions: The use of relatively mild bases like sodium ethoxide is sufficient for enolate formation due to the high acidity of the α-protons (pKa ≈ 13).[4]

  • Predictable Regioselectivity: Alkylation occurs exclusively at the carbon between the two ester groups.

Disadvantages:

  • Dialkylation: A common side reaction is the formation of dialkylated products, which can lower the yield of the desired mono-alkylated product.[9] This can be mitigated by using an excess of the malonic ester.

  • Limited Alkyl Halide Scope: The alkylation step is an S(_N)2 reaction, which works best with primary alkyl halides. Secondary alkyl halides give lower yields due to competing E2 elimination reactions, and tertiary alkyl halides are generally unreactive.[5]

  • Harsh Hydrolysis/Decarboxylation Conditions: The final hydrolysis and decarboxylation steps often require strong acidic or basic conditions and high temperatures.[4]

Acetoacetic Ester Synthesis

Advantages:

  • Efficient Ketone Synthesis: It provides a reliable route to α-substituted and α,α-disubstituted methyl ketones.[7]

  • Milder Conditions for Enolate Formation: Similar to the malonic ester synthesis, the acidity of the α-protons (pKa ≈ 11) allows for the use of common alkoxide bases.[10]

  • Avoidance of Aldol Condensation: It can be a superior method for preparing certain ketones compared to the direct alkylation of ketone enolates, which can be plagued by side reactions like aldol condensation.[11]

Disadvantages:

  • Potential for Self-Condensation: Although less common, the enolate can potentially react with another molecule of the acetoacetic ester.[12]

  • Limited Alkyl Halide Scope: Like the malonic ester synthesis, it is most effective with primary alkyl halides.[7]

  • Ketone vs. Carboxylic Acid Formation from the Same Intermediate: Under certain conditions, particularly with strong base hydrolysis without subsequent heating, it is possible to obtain the substituted carboxylic acid instead of the ketone.[6]

Experimental Protocols

Synthesis of Hexanoic Acid via Malonic Ester Synthesis

This protocol is adapted from a representative procedure for the synthesis of a carboxylic acid using dimethyl malonate.[4]

Materials:

  • Sodium (23.0 g, 1.0 mol)

  • Anhydrous methanol (250 mL)

  • Dimethyl malonate (66.0 g, 0.5 mol)

  • 1-Bromobutane (137.0 g, 1.0 mol)

  • Sodium hydroxide (80 g)

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve sodium in anhydrous methanol to prepare sodium methoxide.

  • Alkylation: Add dimethyl malonate dropwise to the sodium methoxide solution. Then, add 1-bromobutane dropwise. The reaction may become exothermic and reflux. Maintain a gentle reflux for 2-3 hours after the addition is complete.

  • Work-up: After cooling, pour the reaction mixture into water and separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Hydrolysis: Combine the organic layers and add a solution of sodium hydroxide in water. Reflux the mixture for 4 hours.

  • Acidification and Decarboxylation: Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid. Heat the acidified mixture to reflux until carbon dioxide evolution ceases (typically 1-2 hours).

  • Isolation and Purification: Cool the mixture and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and purify the hexanoic acid by distillation.

Synthesis of 2-Heptanone via Acetoacetic Ester Synthesis

This protocol is a general representation of the synthesis of a methyl ketone.

Materials:

  • Sodium (11.5 g, 0.5 mol)

  • Anhydrous ethanol (250 mL)

  • Ethyl acetoacetate (65 g, 0.5 mol)

  • n-Butyl bromide (68.5 g, 0.5 mol)

  • 5% aqueous sodium hydroxide

  • 10% aqueous sulfuric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation: Prepare a solution of sodium ethoxide by dissolving sodium in anhydrous ethanol in a flask equipped with a reflux condenser.

  • Alkylation: Cool the solution and add ethyl acetoacetate, followed by the dropwise addition of n-butyl bromide. Reflux the mixture for 2-3 hours.

  • Hydrolysis and Decarboxylation: Distill off the ethanol. Add 5% aqueous sodium hydroxide to the residue and reflux for 1 hour. Cool the mixture and acidify with 10% aqueous sulfuric acid. Heat the mixture and distill the 2-heptanone with steam.

  • Isolation and Purification: Separate the organic layer of the distillate, wash with water, dry over anhydrous sodium sulfate, and purify by distillation.

Applications in Drug Development

Both syntheses are valuable tools in the pharmaceutical industry for the construction of complex molecular architectures.

  • Malonic Ester Synthesis: This method is famously used in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[8] For example, the reaction of a dialkylated malonic ester with urea yields a barbiturate derivative. It is also employed in the synthesis of various other pharmaceuticals, including anticoagulants and anticonvulsants.[9]

  • Acetoacetic Ester Synthesis: This synthesis is utilized in the production of a variety of pharmaceuticals. For instance, it is a key step in the synthesis of the antimalarial drug chloroquine and the anti-inflammatory drug ketoprofen. The ability to introduce various alkyl and aryl groups alpha to a ketone makes it a versatile method for creating diverse molecular scaffolds.[13]

Conclusion

The malonic ester and acetoacetic ester syntheses are powerful and versatile methods for carbon-carbon bond formation that have stood the test of time in organic synthesis. Their predictability, reliability, and the use of readily available starting materials make them indispensable tools for both academic research and industrial applications, including drug discovery and development. The choice between the two is primarily dictated by the desired final product—a carboxylic acid or a ketone. A thorough understanding of their respective mechanisms, scopes, and limitations, as outlined in this guide, will enable chemists to effectively harness these classic reactions for the synthesis of a wide array of target molecules.

References

A Comparative Guide to Alternatives for Diethyl Malonate in Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis, a cornerstone in the synthetic organic chemist's toolbox, provides a reliable pathway for the preparation of substituted carboxylic acids. The traditional reliance on diethyl malonate, however, is often accompanied by challenges such as harsh reaction conditions for hydrolysis and decarboxylation, and the potential for side reactions. This guide offers a comprehensive comparison of viable alternative reagents and methodologies, presenting experimental data, detailed protocols, and visual aids to assist researchers in selecting the optimal synthetic route for their target molecules.

Performance Comparison of Diethyl Malonate and its Alternatives

The following table summarizes the key performance indicators for diethyl malonate and its primary alternatives in the synthesis of a generic substituted acetic acid (R-CH₂-COOH). The data presented is a synthesis of typical yields and reaction conditions found in the literature.

Reagent/MethodTypical Alkylation Yield (%)Hydrolysis/Decarboxylation ConditionsOverall Yield (%)Key AdvantagesKey Disadvantages
Diethyl Malonate 80-95Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), heat70-90Readily available, well-established proceduresHarsh hydrolysis/decarboxylation, potential for side reactions (e.g., dialkylation[1])
Ethyl Cyanoacetate 85-95Strong acid or base, heat75-90Higher acidity of α-proton allows for milder alkylation bases, nitrile offers alternative synthetic manipulationsHarsh hydrolysis of the nitrile is often required[2]
Meldrum's Acid 90-98Mild acid or heat in the presence of a nucleophile (e.g., alcohol)80-95High acidity (pKa ≈ 4.97) allows for very mild alkylation conditions, facile decarboxylation[3][4]More expensive than diethyl malonate, sensitive to strong bases
Umpolung (Dithiane) 70-90 (alkylation)HgCl₂/H₂O or other methods for deprotection, followed by reduction60-80Allows for the synthesis of α-branched carboxylic acids not easily accessible by other methodsMulti-step process, use of toxic mercury salts for deprotection
Direct Enolate Carboxylation 60-85-60-85Fewer steps, direct introduction of the carboxyl groupRequires strong bases (e.g., LDA), potential for competing reactions

Detailed Experimental Protocols

Diethyl Malonate (Classical Method)

This protocol describes the synthesis of hexanoic acid.

Step 1: Alkylation

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol.

  • Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature.

  • 1-Bromobutane (1.0 eq) is then added dropwise, and the mixture is heated to reflux for 2-3 hours.

  • After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield diethyl butylmalonate.

Step 2: Hydrolysis and Decarboxylation

  • The crude diethyl butylmalonate is refluxed with a 10% aqueous solution of sodium hydroxide for 2 hours.

  • The resulting solution is cooled and acidified with concentrated hydrochloric acid.

  • The mixture is then heated to reflux until the evolution of carbon dioxide ceases (typically 2-4 hours).

  • After cooling, the product is extracted with diethyl ether, the organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation to afford hexanoic acid.

Ethyl Cyanoacetate

This protocol outlines the synthesis of hexanoic acid.

Step 1: Alkylation

  • Sodium ethoxide is prepared in absolute ethanol as described for the diethyl malonate synthesis.

  • Ethyl cyanoacetate (1.0 eq) is added dropwise to the cooled sodium ethoxide solution.

  • 1-Bromobutane (1.0 eq) is added, and the mixture is refluxed for 3-4 hours.

  • Work-up is performed as in the diethyl malonate protocol to yield ethyl 2-cyanohexanoate.

Step 2: Hydrolysis and Decarboxylation

  • The ethyl 2-cyanohexanoate is refluxed in a concentrated solution of hydrochloric acid or sulfuric acid for several hours. This step hydrolyzes both the ester and the nitrile group.

  • The reaction mixture is then heated to a higher temperature to effect decarboxylation.

  • After cooling, the product is isolated by extraction as previously described.

Meldrum's Acid

This protocol details the synthesis of a substituted acetic acid.

Step 1: Alkylation

  • To a solution of Meldrum's acid (1.0 eq) in a suitable solvent like dichloromethane or THF, a mild base such as pyridine or potassium carbonate (1.1 eq) is added.

  • The alkyl halide (e.g., benzyl bromide, 1.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is washed with dilute acid and brine, dried, and the solvent is evaporated to give the alkylated Meldrum's acid derivative.

Step 2: Methanolysis and Decarboxylation

  • The alkylated Meldrum's acid is dissolved in methanol and refluxed for 2-3 hours.[5]

  • During this process, the ring opens, and decarboxylation occurs to yield the methyl ester of the corresponding carboxylic acid.

  • The methyl ester can then be hydrolyzed to the carboxylic acid using standard procedures if required.

Umpolung Strategy: 1,3-Dithiane

This protocol illustrates the synthesis of a carboxylic acid via an acyl anion equivalent.

Step 1: Formation of the Dithiane

  • An aldehyde (e.g., formaldehyde) is treated with 1,3-propanedithiol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form the corresponding 1,3-dithiane.[6]

Step 2: Deprotonation and Alkylation

  • The 1,3-dithiane is dissolved in dry THF and cooled to a low temperature (e.g., -30 °C).

  • A strong base such as n-butyllithium (1.0 eq) is added dropwise to deprotonate the C2 position, forming a lithiated dithiane.[7]

  • The alkyl halide (1.0 eq) is then added to the solution, and the reaction is allowed to warm to room temperature.

Step 3: Carboxylation

  • The solution of the alkylated dithiane is cooled again and treated with an excess of dry carbon dioxide (e.g., by bubbling CO₂ gas through the solution or by adding crushed dry ice).

  • The reaction is then quenched with water.

Step 4: Deprotection and Reduction

  • The dithiane is deprotected using a reagent such as mercury(II) chloride in aqueous acetonitrile to yield an α-keto acid.

  • The α-keto acid can then be reduced to the desired carboxylic acid using a suitable reducing agent (e.g., sodium borohydride followed by acidic workup).

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key transformations in each synthetic approach.

Malonic_Ester_Synthesis Start Diethyl Malonate Enolate Enolate Formation (Base) Start->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation Hydrolysis Hydrolysis (H₃O⁺/OH⁻, Heat) Alkylation->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Product Substituted Carboxylic Acid Decarboxylation->Product

Caption: Malonic Ester Synthesis Workflow.

Cyanoacetic_Ester_Synthesis Start Ethyl Cyanoacetate Enolate Enolate Formation (Base) Start->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation Hydrolysis Hydrolysis of Ester & Nitrile (H₃O⁺, Heat) Alkylation->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Product Substituted Carboxylic Acid Decarboxylation->Product Meldrums_Acid_Synthesis Start Meldrum's Acid Enolate Enolate Formation (Mild Base) Start->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation RingOpening Ring Opening & Decarboxylation (Alcohol, Heat) Alkylation->RingOpening Ester Carboxylic Acid Ester RingOpening->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis Product Substituted Carboxylic Acid Hydrolysis->Product Umpolung_Synthesis Aldehyde Aldehyde Dithiane Dithiane Formation Aldehyde->Dithiane Lithiation Lithiation (n-BuLi) Dithiane->Lithiation Alkylation Alkylation (R-X) Lithiation->Alkylation Carboxylation Carboxylation (CO₂) Alkylation->Carboxylation Deprotection Deprotection (Hg²⁺) Carboxylation->Deprotection KetoAcid α-Keto Acid Deprotection->KetoAcid Reduction Reduction KetoAcid->Reduction Product Substituted Carboxylic Acid Reduction->Product

References

Purity Analysis of Diethylmalonic Acid: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. Diethylmalonic acid, a key building block in the synthesis of various pharmaceuticals and other organic molecules, is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into detailed experimental protocols, present comparative performance data, and visualize the analytical workflows.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHPLC with UV DetectionGC-MS with Silylation
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Sample State LiquidVolatilized (requires derivatization)
Derivatization Not requiredRequired (e.g., silylation)
Speed Generally faster analysis time per sample.Can be longer due to the derivatization step.
Sensitivity Good, but can be limited by the chromophore of the analyte.Excellent, with high sensitivity and selectivity from the mass spectrometer.
Selectivity Good, based on chromatographic separation.Very high, combines chromatographic separation with mass analysis.
Instrumentation Cost Generally lowerHigher
Typical Use Case Routine purity checks, quantification of major components.Identification of unknown impurities, trace-level analysis, structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A Reverse-Phase (RP-HPLC) method with UV detection is a common approach.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 90:10 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm[1]

  • Injection Volume: 10 µL

Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Performance Data (Illustrative)

The following table summarizes typical performance data for the analysis of dicarboxylic acids using RP-HPLC-UV, which can be expected for a validated this compound method.

ParameterPerformance
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for identifying and quantifying trace impurities. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. Silylation is a common and effective derivatization technique for carboxylic acids.

Experimental Protocol: GC-MS with Silylation

1. Derivatization (Silylation):

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Procedure:

    • Accurately weigh about 1 mg of the this compound sample into a reaction vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (e.g., m/z 40-500) for impurity identification and Selected Ion Monitoring (SIM) for quantification.

    • Selected Ions for this compound-TMS derivative: (Note: These are predicted ions; actual ions should be confirmed from the mass spectrum of a standard). Common fragments for silylated dicarboxylic acids include [M-15]+ and other characteristic fragments.

Quantitative Performance Data (Illustrative)

The following table presents expected performance data for the GC-MS analysis of silylated dicarboxylic acids.

ParameterPerformance
Linearity (R²) > 0.998
Limit of Detection (LOD) < 0.01 µg/mL
Limit of Quantitation (LOQ) < 0.03 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Workflow and Method Comparison Visualization

To better illustrate the processes, the following diagrams were generated using Graphviz.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Technique cluster_data Data Processing cluster_report Final Output Sample Sample Reception Preparation Sample Preparation (Dissolution/Derivatization) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS Acquisition Data Acquisition HPLC->Acquisition GCMS->Acquisition Integration Peak Integration & Analysis Acquisition->Integration Report Purity Report Integration->Report HPLC_vs_GCMS cluster_hplc HPLC-UV cluster_gcms GC-MS HPLC_Node Direct Analysis of Liquid Sample HPLC_Adv Advantages: - No derivatization needed - Faster throughput - Lower instrument cost HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Lower sensitivity for non-chromophoric impurities - Less structural information HPLC_Node->HPLC_Disadv GCMS_Node Analysis of Volatilized Sample after Derivatization GCMS_Adv Advantages: - High sensitivity and selectivity - Structural elucidation of impurities - Ideal for trace analysis GCMS_Node->GCMS_Adv GCMS_Disadv Disadvantages: - Derivatization step required - Potentially longer analysis time - Higher instrument cost GCMS_Node->GCMS_Disadv Analyte This compound Purity Analysis Analyte->HPLC_Node Choose for routine quantitative analysis Analyte->GCMS_Node Choose for impurity identification and trace analysis

References

Diethylmalonic Acid: A Comparative Guide to its Advantages in Specific Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of building blocks is paramount to achieving desired molecular architectures with high efficiency and purity. Diethylmalonic acid, and its widely used ester precursor diethyl malonate, are versatile C3 synthons. This guide provides an objective comparison of the performance of this compound and its derivatives against common alternatives in key synthetic transformations, supported by experimental data.

Core Advantages of this compound and Its Esters

The primary advantage of using this compound or its dialkyl esters lies in the reactivity of the α-carbon, flanked by two carboxyl groups. This feature facilitates the formation of a stable enolate, a potent nucleophile in various carbon-carbon bond-forming reactions. For this compound itself, the key advantage is that the α-carbon is already disubstituted with ethyl groups. This is particularly beneficial in syntheses where monosubstitution is desired at a different position or to prevent unwanted side reactions at the α-carbon of the malonate core.

Comparison in Key Synthetic Routes

Synthesis of Barbiturates and Other Heterocycles

In the synthesis of barbiturates, diethyl malonate is a cornerstone precursor. The reaction involves the condensation of a disubstituted malonic ester with urea. The use of a pre-substituted malonate like diethyl diethylmalonate (formed from this compound) streamlines the synthesis of specific barbiturates.

Comparison with Sequential Alkylation:

The traditional route to asymmetrically disubstituted barbiturates involves a two-step alkylation of diethyl malonate. This can lead to mixtures of mono- and di-alkylated products, complicating purification and reducing the overall yield. Using a pre-formed disubstituted malonic ester like diethyl sec-butylethylmalonate offers a more direct approach, reducing the number of synthetic steps and minimizing side reactions, which can lead to higher overall yields and purity of the active pharmaceutical ingredient.[1]

Quantitative Comparison: Synthesis of Barbituric Acid Derivatives

PrecursorReagentsProductYield (%)Reference
Diethyl malonate1. NaOEt, EtBr (2 equiv.) 2. UreaDiethylbarbituric acid (Barbital)~75% (for dialkylation)[2]
Diethyl sec-butylmalonate1. NaOEt 2. Ethyl bromideDiethyl sec-butylethylmalonateNot specified, but second alkylation is sterically hindered[2]
Diethyl malonateUrea, NaOEtBarbituric acid72-78%

Note: Data for direct comparison of this compound with other disubstituted malonic acids in barbiturate synthesis under identical conditions is limited. The yields presented are indicative of the efficiency of the respective steps.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. While diethyl malonate is a common substrate, this compound itself is generally not used directly in this reaction as it lacks the active methylene protons necessary for the initial deprotonation.[3] However, the choice of malonic ester can influence reaction outcomes.

Comparison of Malonic Acid Derivatives in Knoevenagel Condensation

Active Methylene CompoundAldehyde/KetoneCatalystSolventYield (%)Reference
Malonic AcidVanillinProlineEthanol80% (of diacid)[4]
Diethyl MalonateSalicylaldehydeAmmonium acetate-High[1]
Malonic AcidAromatic AldehydesTriethylamine (TEA)Toluene~90%[5]

Note: This table highlights the versatility of different malonic acid derivatives. Direct comparative data for this compound is not applicable for the reasons mentioned above.

Michael Addition

The Michael addition is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. Diethyl malonate is a classic nucleophile in this reaction. The use of a disubstituted malonic acid like this compound would again be limited due to the absence of an enolizable proton. However, the choice of malonic ester can be critical.

Performance of Diethyl Malonate in Michael Addition

Michael AcceptorCatalystSolventYield (%)Reference
ChalconeNi(acac)₂ / (-)-SparteineToluene85-90%
Cinnamic acid ethyl esterProline-based organocatalysts--[6]

Note: The data illustrates the utility of diethyl malonate. A direct comparison with this compound is not feasible for this reaction type.

Synthesis of Spiro Compounds

Spiro compounds, which contain two rings connected by a single atom, are of significant interest in medicinal chemistry.[7] While specific examples detailing the use of this compound in the synthesis of spirocycles are not abundant in the reviewed literature, the general principles of malonic ester chemistry can be applied. For instance, intramolecular dialkylation of diethyl malonate with a dihalide is a known method for forming cyclic compounds.[8] A disubstituted precursor like diethylmalonate could be envisioned in more complex, multi-step syntheses of spiro-heterocycles where the diethylmalonate moiety is incorporated into a larger framework before cyclization.

Experimental Protocols

Protocol 1: Synthesis of Barbituric Acid from Diethyl Malonate and Urea

This protocol is adapted from established procedures for barbiturate synthesis.

Materials:

  • Diethyl malonate

  • Urea

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal in absolute ethanol. This reaction is exothermic and should be handled with care.

  • Reaction Mixture: To the sodium ethoxide solution, add diethyl malonate, followed by a solution of dry urea dissolved in hot absolute ethanol.

  • Reflux: Heat the mixture to reflux for several hours. A white solid, the sodium salt of barbituric acid, will precipitate.

  • Work-up: After cooling, dissolve the solid in water. Acidify the solution with concentrated hydrochloric acid to precipitate the barbituric acid.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure barbituric acid.

Protocol 2: Knoevenagel Condensation of an Aromatic Aldehyde with Malonic Acid

This protocol is a general representation of the Knoevenagel-Doebner modification.

Materials:

  • Aromatic aldehyde (e.g., vanillin)

  • Malonic acid

  • Proline

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde, malonic acid, and a catalytic amount of proline in ethanol.[4]

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 4 hours).[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the corresponding cinnamic acid derivative.

Visualizations

Barbiturate_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Diethyl Malonate Diethyl Malonate Condensation Condensation Diethyl Malonate->Condensation Urea Urea Urea->Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Condensation Catalyst Cyclization Cyclization Condensation->Cyclization Intermediate Formation Acidification Acidification Cyclization->Acidification Salt Formation Barbituric Acid Derivative Barbituric Acid Derivative Acidification->Barbituric Acid Derivative Precipitation

Caption: Workflow for the synthesis of barbituric acid derivatives.

Knoevenagel_Condensation_Pathway ActiveMethylene Active Methylene Compound Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Carbonyl Aldehyde or Ketone Adduct Aldol-type Adduct Carbonyl->Adduct Base Base Catalyst Base->Enolate Enolate->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product Dehydration Water H₂O Adduct->Water - H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Conclusion

This compound and its ester derivatives are highly valuable and versatile reagents in organic synthesis. Their primary advantage in certain synthetic routes, such as in the preparation of specific barbiturates, is the ability to streamline the synthesis and avoid side products associated with sequential alkylations.[1] While direct comparative data under identical conditions is not always available, the principles of organic chemistry and the existing literature suggest that the choice between this compound derivatives and other malonates should be made based on the specific target molecule and the desired efficiency of the synthetic route. For reactions requiring an active methylene group, such as the Knoevenagel condensation and Michael addition, diethyl malonate remains a superior choice over the disubstituted this compound.

References

Quantitative Analysis of Diethylmalonic Acid Derivatives in Complex Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diethylmalonic acid and its derivatives in complex biological and environmental matrices is crucial for a wide range of applications, from metabolic studies to pharmaceutical quality control. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The selection of an appropriate method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This document presents a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical approach.

Comparison of Quantitative Performance

The following tables summarize the typical quantitative performance characteristics of GC-MS, LC-MS/MS, and HPLC-UV methods for the analysis of this compound and its closely related analogue, methylmalonic acid, which serves as a well-documented proxy.

Table 1: GC-MS Method Performance for Dicarboxylic Acids (as derivatives)

ParameterPerformance
Linearity (Concentration Range)0.1 - 100 µM
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µM
Limit of Quantitation (LOQ)0.03 - 0.3 µM
Accuracy (Recovery)90 - 110%
Precision (RSD)< 15%

Table 2: LC-MS/MS Method Performance for Dicarboxylic Acids

ParameterPerformance
Linearity (Concentration Range)0.05 - 50 µM
Correlation Coefficient (R²)> 0.999[1]
Limit of Detection (LOD)0.01 - 0.05 µM[2]
Limit of Quantitation (LOQ)0.03 - 0.1 µM[2]
Accuracy (Recovery)95 - 105%[1]
Precision (RSD)< 10%[1]

Table 3: HPLC-UV Method Performance for Dicarboxylic Acids

ParameterPerformance
Linearity (Concentration Range)1 - 1000 µg/mL
Correlation Coefficient (R²)> 0.99[3]
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.3 - 3 µg/mL
Accuracy (Recovery)85 - 115%[3]
Precision (RSD)< 15%

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar dicarboxylic acids and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of dicarboxylic acids, a derivatization step is essential for GC-MS analysis. Silylation is a common and effective derivatization technique.

a) Sample Preparation (from Plasma/Urine):

  • To 100 µL of sample (plasma or urine), add an internal standard (e.g., a deuterated analog of this compound).

  • Perform a protein precipitation step by adding 400 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50 °C.

b) Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[4]

  • Cool the sample to room temperature before injection into the GC-MS.

c) GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL (splitless mode).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound-TMS derivative.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Complex Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Dry Evaporation Precipitate->Dry Deriv Silylation (BSTFA, 60°C) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition (SIM Mode) GCMS->Data

GC-MS with Derivatization Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization, simplifying sample preparation. A derivatization-free approach using Hydrophilic Interaction Liquid Chromatography (HILIC) is presented here.

a) Sample Preparation (from Plasma/Urine):

  • To 100 µL of sample, add 10 µL of an internal standard solution (e.g., deuterated this compound).

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

b) LC-MS/MS Conditions:

  • Column: A HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm) is recommended for retaining polar dicarboxylic acids.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 4.5.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: Start with 90% B, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to 90% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.[2]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and its internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile/Formic Acid) Spike->Precipitate LCMS HILIC-LC-MS/MS Analysis Precipitate->LCMS Data Data Acquisition (MRM Mode) LCMS->Data

LC-MS/MS Derivatization-Free Workflow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique, suitable for applications where the high sensitivity of mass spectrometry is not required.

a) Sample Preparation (from aqueous samples):

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • If the concentration of the analyte is expected to be low, a solid-phase extraction (SPE) step may be necessary to concentrate the sample and remove interfering substances.

b) HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Isocratic elution with a mixture of 90% 0.1% phosphoric acid in water and 10% methanol.[3]

  • Flow Rate: 0.75 mL/min.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 210 nm (where carboxylic acids exhibit some absorbance).

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Filter Filtration (0.45 µm) Sample->Filter HPLC RP-HPLC Analysis Filter->HPLC UV UV Detection (210 nm) HPLC->UV

HPLC-UV Workflow

Method Selection Considerations

  • GC-MS is a robust and reliable technique, particularly when high chromatographic resolution is required. However, the mandatory derivatization step adds time and complexity to the sample preparation process.

  • LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for trace-level quantification in highly complex matrices such as plasma and urine. The ability to analyze underivatized compounds significantly streamlines the workflow.

  • HPLC-UV is a cost-effective and straightforward method suitable for the analysis of less complex samples where analyte concentrations are relatively high. Its lower sensitivity compared to mass spectrometry-based methods is a key limitation.

For clinical and research applications requiring high sensitivity and specificity for the analysis of this compound derivatives in biological fluids, LC-MS/MS is the preferred technique. For quality control in synthetic processes or for the analysis of less complex samples with higher analyte concentrations, GC-MS or HPLC-UV may be more practical and economical options. The validation of any chosen method is critical to ensure the generation of accurate and reliable quantitative data.[5]

References

A Comparative Guide to the Synthetic Utility of Diethylmalonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethylmalonic acid, a disubstituted derivative of malonic acid, serves as a valuable precursor and building block in a variety of synthetic transformations. While its more common precursor, diethyl malonate, is extensively used in organic synthesis, this compound itself possesses unique reactivity that makes it a crucial component in the synthesis of various pharmaceuticals and complex organic molecules. This guide provides a comprehensive literature review of the synthetic utility of this compound, offering a comparative analysis with its alternatives, detailed experimental protocols for key reactions, and a clear visualization of the associated chemical pathways.

Performance in Synthesis: A Comparative Overview

The synthetic utility of this compound primarily revolves around two key reaction types: decarboxylation to form diethylacetic acid and its derivatives, and condensation reactions. Its performance is often compared to its ester precursor, diethyl malonate, as well as other malonic acid derivatives like dimethylmalonic acid and malonic acid itself.

Decarboxylation Reactions

One ofthe most significant applications of this compound is its thermal decarboxylation to produce 2-ethylbutanoic acid (diethylacetic acid). This reaction is typically performed at elevated temperatures, often without the need for a solvent or catalyst, providing a clean and efficient route to this valuable carboxylic acid.[1][2] Microwave-assisted decarboxylation has also been shown to be a highly effective method, significantly reducing reaction times and often yielding pure products without the need for extensive purification.[2]

Table 1: Comparison of Decarboxylation Methods for this compound

MethodTemperature (°C)Reaction TimeYield (%)Notes
Thermal (Neat)170-180Several hoursHighDecomposes at this temperature to liberate CO2.[1]
Microwave (Solvent- and Catalyst-Free)High3-10 min82-97Environmentally friendly and efficient method.[2]

Compared to the decarboxylation of monosubstituted malonic acids, the presence of two ethyl groups in this compound can influence the reaction kinetics. However, the reaction remains a facile and high-yielding process.

Condensation Reactions

While diethyl malonate is more commonly employed in Knoevenagel and Michael addition reactions due to the reactivity of its active methylene group, this compound can participate in certain condensation reactions, particularly the Knoevenagel-Doebner modification.[3][4] This reaction involves the condensation of an aldehyde or ketone with a malonic acid derivative in the presence of a base like pyridine or piperidine, followed by decarboxylation.

Comparison with Alternatives:

  • vs. Diethyl Malonate: Diethyl malonate is generally more reactive in base-catalyzed condensations due to the ease of enolate formation at the active methylene position.[5] this compound lacks this active methylene group.

  • vs. Malonic Acid: In Knoevenagel-Doebner reactions, malonic acid is a common substrate.[3][4] The presence of the two ethyl groups in this compound can introduce steric hindrance, potentially affecting reaction rates and yields compared to malonic acid. However, the resulting product will be substituted with a diethylmethyl group.

  • vs. Dimethylmalonic Acid: The reactivity of this compound is expected to be very similar to that of dimethylmalonic acid in decarboxylation and condensation reactions, with minor differences in reaction kinetics and product properties due to the difference in the alkyl substituents.

Key Synthetic Applications and Experimental Protocols

Synthesis of Barbiturates and Heterocyclic Compounds

Historically, the most significant application of malonic esters, including the precursor to this compound, is in the synthesis of barbiturates.[6] While diethyl malonate is the direct starting material for creating the disubstituted malonate needed, the overall synthetic pathway relies on the principles of malonic ester chemistry.

Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea

This protocol outlines the synthesis of the parent barbituric acid ring system, which can be adapted for substituted derivatives.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Urea (dry)

  • Concentrated Hydrochloric Acid

  • Calcium chloride

Procedure:

  • In a 2-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve 11.5 g of clean sodium in 250 ml of absolute ethanol. If the reaction is too vigorous, cool the flask in an ice bath.

  • Once all the sodium has reacted, add 80 g (76 ml) of diethyl malonate, followed by a solution of 30 g of dry urea in 250 ml of hot (70 °C) absolute ethanol.

  • Shake the mixture well and heat it to reflux for 7 hours in an oil bath maintained at 110 °C. A white solid will precipitate.

  • After the reaction is complete, add 450 ml of hot (50 °C) water to the reaction mixture, followed by the slow addition of concentrated hydrochloric acid with constant stirring until the solution is acidic (approximately 45 ml).

  • Filter the resulting clear solution and cool it in a refrigerator overnight.

  • Collect the precipitated barbituric acid by filtration, wash it with 25 ml of cold water, and dry it in an oven at 100 °C for 4 hours.

  • The expected yield of barbituric acid is approximately 50 g.[6]

Diagram: Synthesis of Barbituric Acid

Barbiturate_Synthesis diethyl_malonate Diethyl Malonate reaction1 diethyl_malonate->reaction1 urea Urea urea->reaction1 naoet NaOEt, EtOH naoet->reaction1 hcl HCl, H₂O barbituric_acid Barbituric Acid hcl->barbituric_acid reaction1->barbituric_acid Condensation

Caption: General scheme for the synthesis of barbituric acid.

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner modification allows for the condensation of aldehydes with malonic acid derivatives, followed by decarboxylation to yield α,β-unsaturated carboxylic acids. While less common than with malonic acid itself, this compound can in principle be used in this reaction.

Experimental Protocol: General Procedure for Knoevenagel-Doebner Reaction

This is a general procedure that can be adapted for this compound.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • This compound

  • Pyridine

  • Piperidine (catalytic amount)

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and a slight excess of this compound in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the mixture and acidify with hydrochloric acid to precipitate the product.

  • Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent.

Diagram: Knoevenagel-Doebner Reaction Pathway

Knoevenagel_Doebner aldehyde Aldehyde reaction aldehyde->reaction diethylmalonic_acid This compound diethylmalonic_acid->reaction base Pyridine, Piperidine base->reaction intermediate Adduct Intermediate product α,β-Unsaturated Carboxylic Acid intermediate->product Decarboxylation co2 CO₂ intermediate->co2 reaction->intermediate Condensation

Caption: General pathway of the Knoevenagel-Doebner reaction.

Synthesis of Spiro Compounds

The use of this compound in the direct synthesis of spiro compounds is not extensively reported in the literature. However, its precursor, diethyl malonate, is a key starting material for constructing spirocyclic systems. The general strategy involves the dialkylation of diethyl malonate with a suitable dihaloalkane, followed by hydrolysis and decarboxylation to yield a spiro-dicarboxylic acid, which can then be further manipulated.

Diagram: General Strategy for Spirocycle Synthesis from Diethyl Malonate

Spiro_Synthesis diethyl_malonate Diethyl Malonate reaction diethyl_malonate->reaction dihaloalkane Dihaloalkane dihaloalkane->reaction base Base (e.g., NaOEt) base->reaction dialkylated_ester Dialkylated Diethyl Malonate hydrolysis Hydrolysis dialkylated_ester->hydrolysis spiro_diacid Spiro-dicarboxylic Acid hydrolysis->spiro_diacid decarboxylation Decarboxylation spiro_diacid->decarboxylation spiro_acid Spiro-carboxylic Acid decarboxylation->spiro_acid reaction->dialkylated_ester Dialkylation

Caption: Pathway to spiro compounds via diethyl malonate.

Conclusion

This compound, while less frequently utilized as a direct starting material compared to its ester, diethyl malonate, holds a distinct and important place in synthetic organic chemistry. Its primary utility lies in its clean and efficient decarboxylation to form diethylacetic acid, a valuable building block in its own right. While its application in condensation reactions is more limited due to the absence of an active methylene group, it can participate in specific transformations like the Knoevenagel-Doebner reaction. For researchers and drug development professionals, understanding the specific reactivity of this compound and its relationship to its more common precursor, diethyl malonate, is key to designing efficient and effective synthetic routes to a wide range of target molecules. The choice between this compound and its alternatives will ultimately depend on the desired final product and the specific synthetic strategy employed.

References

A Comparative Guide to the Efficacy of Catalysts in Diethylmalonic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a catalyst is paramount in optimizing reactions involving diethylmalonic acid and its derivatives. This guide provides an objective comparison of the efficacy of various catalysts in three key reactions: the synthesis of barbiturates, Knoevenagel condensation, and alkylation reactions. The performance of these catalysts is evaluated based on reaction yield, conditions, and substrate scope, with supporting experimental data and detailed protocols.

Catalyst Performance in Key Reactions

The choice of catalyst significantly influences the outcome of reactions starting from diethyl malonate, the diethyl ester of this compound's parent compound, malonic acid. Below, we compare catalyst performance in barbiturate synthesis, Knoevenagel condensation, and alkylation reactions.

Barbiturate Synthesis via Condensation with Urea

The synthesis of barbituric acid, a cornerstone for a class of sedative-hypnotic drugs, is typically achieved through the condensation of diethyl malonate with urea. The choice of base catalyst is critical for achieving high yields.

CatalystReactantsReaction ConditionsYield (%)Reference
Sodium Ethoxide Diethyl malonate, UreaAbsolute ethanol, Reflux (110°C), 7 hours72-78[1][2]
Sodium Methoxide Diethyl malonate, UreaNot specified in detail>83[3]

Note: The data for sodium methoxide is from a patent, which may not have undergone the same peer-review process as the data for sodium ethoxide from Organic Syntheses.

Knoevenagel Condensation with Aldehydes

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound like diethyl malonate and a carbonyl compound. A variety of catalysts can be employed, ranging from simple amines to complex immobilized enzymes.

CatalystAldehydeReaction ConditionsYield (%)Reference
Piperidine BenzaldehydeBenzene, Reflux (130-140°C), 11-18 hours89-91[4]
Immobilized Gelatine IsovaleraldehydeDMSO, Room temperature, Overnight85-89[5]
CuO Nanoparticles Various aryl halidesDMSO, 80°CGood to Excellent[6][7]
Alkylation of Diethyl Malonate

The alkylation of diethyl malonate is a versatile method for synthesizing a wide range of substituted malonic esters, which are precursors to various carboxylic acids and other functionalized molecules. The classical approach using a strong base is often compared to milder phase-transfer catalysis methods.

Catalyst SystemBaseAlkylating AgentReaction ConditionsKey AdvantagesKey Disadvantages
Classical (e.g., Sodium Ethoxide) Strong base (NaOEt)Ethyl bromide, sec-Butyl bromideAnhydrous ethanol, RefluxWell-established methodRequires strictly anhydrous conditions, potential for elimination side-reactions, hazardous (sodium metal)
Phase-Transfer Catalysis (e.g., 18-crown-6) Mild inorganic base (K₂CO₃)1-BromobutaneBiphasic system (e.g., Toluene/Water), Milder temperaturesSafer, cleaner, reduces elimination side-reactionsCatalyst can be expensive

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation.

Protocol 1: Synthesis of Barbituric Acid using Sodium Ethoxide Catalyst[1][8][9]

Materials:

  • Sodium metal (11.5 g, 0.5 gram-atom)

  • Absolute ethanol (500 mL)

  • Diethyl malonate (80 g, 0.5 mol)

  • Dry urea (30 g, 0.5 mol)

  • Concentrated Hydrochloric Acid (~45 mL)

  • Distilled water

Procedure:

  • In a 2-liter round-bottom flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol.

  • To this sodium ethoxide solution, add 80 g of diethyl malonate.

  • Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this urea solution to the flask.

  • Shake the mixture well and reflux for 7 hours on an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will separate.

  • After the reaction is complete, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the solid.

  • Acidify the solution with concentrated HCl with constant stirring until the solution is acidic to litmus paper (approx. 45 mL).

  • Filter the resulting clear solution and cool the filtrate in an ice bath overnight to allow barbituric acid to crystallize.

  • Collect the white product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105–110°C for 3-4 hours.

  • The expected yield of barbituric acid is 46–50 g (72–78%).

Protocol 2: Knoevenagel Condensation of Benzaldehyde and Diethyl Malonate using Piperidine[4]

Materials:

  • Diethyl malonate (100 g, 0.63 mol)

  • Commercial benzaldehyde (containing 2-8% benzoic acid, ~72-76 g)

  • Piperidine (2-7 mL, amount adjusted based on benzoic acid content of benzaldehyde)

  • Benzene (300 mL)

  • 1 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

Procedure:

  • In a 1-liter round-bottom flask fitted with a water separator and a reflux condenser, place 100 g of diethyl malonate, the appropriate amount of commercial benzaldehyde, 2-7 mL of piperidine, and 200 mL of benzene.

  • Reflux the mixture vigorously on an oil bath at 130–140°C until no more water is collected (11–18 hours).

  • Cool the mixture, add 100 mL of benzene, and wash the solution successively with two 100-mL portions of water, two 100-mL portions of 1 N HCl, and one 100-mL portion of saturated sodium bicarbonate solution.

  • Dry the benzene layer over anhydrous magnesium sulfate.

  • Filter and remove the benzene by distillation.

  • Distill the residue under reduced pressure to obtain ethyl benzalmalonate. The expected yield is 137–142 g (89–91%).

Protocol 3: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate[10]

Materials:

  • Diethyl malonate

  • 1-Bromobutane

  • Anhydrous potassium carbonate

  • 18-crown-6

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate, 1-bromobutane, anhydrous potassium carbonate, and a catalytic amount of 18-crown-6.

  • Gently heat the mixture on a sand bath for 2 hours with vigorous stirring.

  • After cooling, extract the mixture with dichloromethane.

  • Wash the organic layer with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude 2-(n-butyl)-diethyl malonate.

  • The product can be purified by distillation or chromatography and analyzed by gas chromatography.

Visualizations of Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the discussed synthetic methods.

Barbiturate_Synthesis_Workflow sub_start Diethyl Malonate + Urea reaction Condensation & Cyclization sub_start->reaction catalyst Sodium Ethoxide (Catalyst) catalyst->reaction in Ethanol, Reflux intermediate Sodium Salt of Barbituric Acid reaction->intermediate workup Acidification (HCl) & Crystallization intermediate->workup in Water product Barbituric Acid workup->product

Workflow for Barbituric Acid Synthesis.

Knoevenagel_Condensation_Mechanism dem Diethyl Malonate enolate Enolate Anion (Nucleophile) dem->enolate Deprotonation base Base (Catalyst) addition Nucleophilic Addition enolate->addition aldehyde Aldehyde (R-CHO) aldehyde->addition intermediate Alkoxide Intermediate addition->intermediate dehydration Dehydration (-H₂O) intermediate->dehydration Proton Transfer product α,β-Unsaturated Product dehydration->product

General Mechanism of Knoevenagel Condensation.

Alkylation_Method_Comparison cluster_classical cluster_ptc start Diethyl Malonate base_c Strong Base (e.g., NaOEt) reaction_c Alkylation (SN2) base_p Mild Base (e.g., K₂CO₃) reaction_p Alkylation (SN2) classical_title Classical Method classical_title->base_c solvent_c Anhydrous Ethanol base_c->solvent_c solvent_c->reaction_c product_c Alkylated Malonate reaction_c->product_c ptc_title Phase-Transfer Catalysis ptc_title->base_p solvent_p Biphasic Solvent (e.g., Toluene/H₂O) base_p->solvent_p catalyst_p PTC Catalyst (e.g., 18-crown-6) solvent_p->catalyst_p catalyst_p->reaction_p product_p Alkylated Malonate reaction_p->product_p

References

A Comparative Guide to the Validation of Analytical Methods for Detecting Diethylmalonic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of diethylmalonic acid and its potential metabolites in biological matrices. This compound is a xenobiotic dicarboxylic acid, and understanding its metabolic fate and accurately measuring its concentration are crucial in toxicological and pharmacological research. This document outlines validated performance data for the two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is not a naturally occurring compound in humans and is considered part of the exposome. Its primary precursor, diethyl malonate, is hydrolyzed in the body to form this compound. The subsequent metabolism of this compound is thought to follow general pathways for xenobiotic dicarboxylic acids, which primarily involves ω-oxidation followed by peroxisomal β-oxidation. This process would lead to chain-shortened dicarboxylic acids. Another potential, though less common, metabolic route is the conjugation with other molecules for excretion.

This compound Metabolism Diethyl Malonate Diethyl Malonate This compound This compound Diethyl Malonate->this compound Hydrolysis Omega-Oxidation Omega-Oxidation This compound->Omega-Oxidation Conjugation Conjugation This compound->Conjugation Hydroxylated Metabolites Hydroxylated Metabolites Omega-Oxidation->Hydroxylated Metabolites Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Hydroxylated Metabolites->Peroxisomal Beta-Oxidation Chain-Shortened Dicarboxylic Acids Chain-Shortened Dicarboxylic Acids Peroxisomal Beta-Oxidation->Chain-Shortened Dicarboxylic Acids Excretion Excretion Chain-Shortened Dicarboxylic Acids->Excretion Conjugated Metabolites Conjugated Metabolites Conjugation->Conjugated Metabolites Conjugated Metabolites->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Comparison of Analytical Methods

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. The choice between them often depends on factors such as required sensitivity, sample throughput, and the availability of instrumentation. GC-MS typically requires derivatization to increase the volatility of the analyte, while LC-MS/MS may offer direct analysis of the polar dicarboxylic acid.

ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.995[1][2]> 0.99[3][4][5][6]
Limit of Detection (LOD) ≤ 2 ng/m³ (for related dicarboxylic acids)[7]15 nmol/L (for methylmalonic acid)[4]
Limit of Quantification (LOQ) 40 µM (for methylmalonic acid in urine)33 nmol/L (for methylmalonic acid)[4]
Intra-day Precision (%RSD) < 5.42% (for methylmalonic acid)[2]< 7.5% (for methylmalonic acid)[4]
Inter-day Precision (%RSD) < 5.42% (for methylmalonic acid)[2]< 7.5% (for methylmalonic acid)[4]
Accuracy (Recovery) 99.1% (for methylmalonic acid)[2]94.57% - 109.60% (for related acids)[5]
Sample Throughput Lower, due to derivatization and longer run times.Higher, especially with direct injection methods.[3]
Derivatization Generally required (e.g., silylation).[7]Can often be avoided.[3]

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical methods. Below are representative workflows for both GC-MS and LC-MS/MS analysis of this compound in biological samples.

GC-MS Experimental Workflow

GC-MS Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction e.g., LLE or SPE Derivatization Derivatization Extraction->Derivatization e.g., Silylation (BSTFA) GC_Injection GC_Injection Derivatization->GC_Injection GC_Separation GC_Separation GC_Injection->GC_Separation Capillary Column MS_Detection MS_Detection GC_Separation->MS_Detection Ionization & Mass Analysis Quantification Quantification MS_Detection->Quantification Calibration Curve

Caption: General workflow for GC-MS analysis of this compound.

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) can be used to isolate the analyte from the biological matrix (e.g., urine, plasma).

  • Derivatization: The extracted sample is dried and then derivatized to increase volatility. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7] The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a set time (e.g., 30 minutes).[1][2]

2. GC-MS Analysis:

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC system.

  • Separation: A capillary column (e.g., DB-5ms) is used to separate the analytes. The oven temperature is programmed to ramp up to achieve optimal separation.

  • Detection: The mass spectrometer is operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity.

LC-MS/MS Experimental Workflow

LC-MS_MS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing Sample_LC Sample_LC Protein_Precipitation Protein_Precipitation Sample_LC->Protein_Precipitation e.g., Acetonitrile Centrifugation Centrifugation Protein_Precipitation->Centrifugation LC_Injection LC_Injection Centrifugation->LC_Injection Supernatant LC_Separation LC_Separation LC_Injection->LC_Separation Reversed-Phase C18 MS_MS_Detection MS_MS_Detection LC_Separation->MS_MS_Detection ESI & MRM Quantification_LC Quantification_LC MS_MS_Detection->Quantification_LC Calibration Curve

Caption: General workflow for LC-MS/MS analysis of this compound.

1. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, a simple protein precipitation step is often sufficient. This is typically done by adding a cold organic solvent like acetonitrile.[4]

  • Centrifugation: The sample is then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing the analyte is transferred to a new vial for injection.

2. LC-MS/MS Analysis:

  • Injection: A small volume of the supernatant is injected into the LC system.

  • Separation: A reversed-phase C18 column is commonly used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed.[4]

  • Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Detection and quantification are performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[4]

Conclusion

Both GC-MS and LC-MS/MS are suitable for the quantitative analysis of this compound in biological matrices. LC-MS/MS generally offers higher throughput and may not require derivatization, making it a more direct and often faster method.[3] However, GC-MS, particularly with silylation, can provide excellent sensitivity and resolution.[7] The choice of method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the number of samples to be analyzed, and the available laboratory instrumentation. The provided protocols and performance data serve as a guide for researchers to develop and validate their own analytical methods for the detection of this compound and its metabolites.

References

Safety Operating Guide

Personal protective equipment for handling Diethylmalonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Diethylmalonic acid. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, which is a solid that can form dust, the following personal protective equipment is mandatory to prevent skin contact, eye irritation, and respiratory irritation.[1]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or full-face shield.Protects against dust particles and potential splashes causing serious eye irritation.[1]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).Prevents skin irritation upon contact.[1][2]
Respiratory Protection NIOSH-approved N95 dust mask or higher.Prevents respiratory tract irritation from inhalation of dust.[1]
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure to dust and accidental spills.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

Safe Handling Procedures:

  • Before use, consult the Safety Data Sheet (SDS) for this compound.

  • Wear all required PPE as specified in the table above.

  • Avoid creating dust when handling the solid material.

  • Carefully weigh and transfer the chemical in a fume hood to control dust.

  • Keep the container tightly closed when not in use to prevent contamination and moisture absorption.

  • Wash hands thoroughly with soap and water after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and store locked up.[1]

  • Store away from incompatible materials, such as strong oxidizing agents, bases, and reducing agents.

Emergency and Disposal Plan

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Wear PPE: Don appropriate PPE before attempting cleanup.

  • Contain and Clean:

    • For small powder spills, carefully sweep up the material to avoid generating dust.[2] Alternatively, moisten the powder with a suitable solvent or use wet absorbent pads to wipe it up.

    • Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal:

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a compatible, tightly sealed, and properly labeled container.

  • Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3] Do not dispose of it in regular trash or down the drain.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Consult SDS B Don Required PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh and Transfer Chemical C->D Proceed to Handling E Perform Experiment D->E F Close Container After Use E->F G Decontaminate Work Area F->G Proceed to Cleanup H Collect Hazardous Waste G->H I Dispose of Waste via EHS H->I J Remove PPE & Wash Hands I->J Spill Spill Occurs Evacuate & Isolate Evacuate & Isolate Spill->Evacuate & Isolate Contain & Clean Spill Contain & Clean Spill Spill->Contain & Clean Spill Dispose of Spill Waste Dispose of Spill Waste Spill->Dispose of Spill Waste FirstAid Exposure Occurs Administer First Aid Administer First Aid FirstAid->Administer First Aid Seek Medical Attention Seek Medical Attention FirstAid->Seek Medical Attention

Caption: Workflow for Safely Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylmalonic acid
Reactant of Route 2
Reactant of Route 2
Diethylmalonic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.